4-Bromo-6,7-dimethylquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6,7-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNBNMARNXFUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653684 | |
| Record name | 4-Bromo-6,7-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-35-4 | |
| Record name | Quinoline, 4-bromo-6,7-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6,7-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Prospective Technical Guide to 4-Bromo-6,7-dimethylquinoline: A Versatile Scaffold for Modern Drug Discovery
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the quinoline core stands as a "privileged scaffold"—a molecular framework that has consistently yielded compounds with significant biological activity.[1] Its rigid, bicyclic structure provides a defined orientation for pendant functional groups, making it an ideal starting point for the rational design of targeted therapeutics. This guide focuses on a specific, yet underexplored, member of this family: 4-Bromo-6,7-dimethylquinoline .
While extensive literature on this particular molecule is nascent, its structural features—a reactive bromine handle and lipophilic methyl groups—suggest a significant potential as a versatile intermediate in the synthesis of novel therapeutic agents. This document serves as a prospective guide for researchers, scientists, and drug development professionals, offering a technical overview of its potential applications by drawing parallels from structurally related and well-documented bromoquinoline derivatives. We will explore its synthetic utility and forecast its application in the development of next-generation kinase inhibitors and anticancer agents, grounded in the established principles of medicinal chemistry and supported by data from analogous compounds.
Molecular Profile and Synthetic Tractability
Structural Features and Predicted Reactivity
This compound possesses a unique combination of functional groups that dictate its chemical behavior and potential applications.
-
The Quinoline Core: A heterocyclic aromatic system that provides a robust and planar scaffold.
-
The 4-Bromo Substituent: This is the key reactive site of the molecule. The carbon-bromine bond is susceptible to a wide range of organometallic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, and amino groups. This synthetic handle is the primary reason for its utility as a building block.
-
The 6,7-Dimethyl Groups: These methyl groups increase the lipophilicity of the molecule, which can enhance membrane permeability and solubility in organic solvents. Furthermore, they can provide steric hindrance or engage in hydrophobic interactions within a biological target's binding pocket, potentially influencing selectivity and potency.
Caption: Key structural features of this compound.
Synthetic Accessibility
While a specific, optimized synthesis for this compound is not widely published, its synthesis can be reliably approached using established methodologies for quinoline ring formation, such as the Combes, Conrad-Limpach, or Doebner-von Miller syntheses, followed by a bromination step. Alternatively, a more direct approach would involve starting from a pre-brominated aniline derivative. For instance, a plausible route could involve the reaction of 4-bromo-2,3-dimethylaniline with an appropriate three-carbon electrophile to construct the pyridine ring.
The synthesis of a related compound, 6-bromo-4-iodoquinoline, involves the cyclization of a substituted aniline followed by halogenation, demonstrating the feasibility of such synthetic strategies.[2][3]
Prospective Applications in Drug Discovery
The true potential of this compound lies in its role as a versatile starting material for constructing libraries of more complex molecules with therapeutic potential. The following sections outline prospective applications based on the known biological activities of analogous bromoquinoline derivatives.
A Core Scaffold for Novel Kinase Inhibitors
Protein kinases are a critical class of enzymes often dysregulated in cancer and other diseases, making them prime targets for therapeutic intervention. The quinoline and quinazoline scaffolds are featured in numerous FDA-approved kinase inhibitors (e.g., Erlotinib, Lapatinib). Their planar structure is well-suited to occupy the adenine-binding pocket of the ATP-binding site of kinases.
This compound is an excellent starting point for developing new kinase inhibitors. The bromine at the C4 position can be readily substituted with various anilines or other aromatic systems, a common feature in many kinase inhibitors that provides crucial hydrogen bonding interactions with the hinge region of the kinase domain.
Workflow for Kinase Inhibitor Development:
Caption: Drug discovery workflow using this compound.
Studies on related quinoline structures have demonstrated their potential as potent kinase inhibitors for various targets:
-
Leucine-Rich Repeat Kinase 2 (LRRK2): A series of 4-alkylamino-7-aryl-3-cyanoquinolines have been identified as inhibitors of LRRK2, a kinase implicated in Parkinson's disease.[4]
-
Src Kinase: Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles have shown low nanomolar inhibition of Src kinase, a non-receptor tyrosine kinase involved in cancer progression.[5]
-
Epidermal Growth Factor Receptor (EGFR): Boron-conjugated 4-anilinoquinazolines (a related scaffold) have been developed as irreversible inhibitors of EGFR tyrosine kinase.[6]
The 6,7-dimethyl substitution pattern on the this compound scaffold could offer advantages in terms of selectivity or pharmacokinetic properties compared to existing quinoline-based inhibitors.
A Building Block for Novel Anticancer Agents
The quinoline nucleus is a common feature in compounds with demonstrated antiproliferative activity against a range of cancer cell lines. The introduction of a bromine atom can enhance cytotoxic effects.[7]
Table 1: Anticancer Activity of Selected Bromoquinoline Derivatives
| Compound | Cancer Cell Lines | Observed Activity | Reference |
| 6-Bromo-5-nitroquinoline | C6 (glioblastoma), HeLa (cervical), HT29 (adenocarcinoma) | Showed significant antiproliferative activity and induced apoptosis. | [8] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6, HeLa, HT29 | Exhibited significant inhibitory effects and inhibited human topoisomerase I. | [9] |
| 5,7-Dibromo-8-hydroxyquinoline | C6, HT29, HeLa | Induced apoptosis and inhibited recombinant human DNA topoisomerase I enzyme. | [9] |
| 6-Bromo quinazoline derivatives | MCF-7 (breast), SW480 (colon) | Showed potent cytotoxic effects, with some derivatives being more potent than Erlotinib. | [10] |
The mechanism of action for these compounds is often multifactorial, including the induction of apoptosis, inhibition of key enzymes like topoisomerase, and cell cycle arrest.[8][9] this compound provides a synthetically accessible starting point to explore novel derivatives with potentially enhanced or selective anticancer properties.
Experimental Protocols: A Practical Approach
To illustrate the synthetic utility of this compound, a standard protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.
General Protocol for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 4-aryl-6,7-dimethylquinoline derivative from this compound and a selected arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6,7-dimethylquinoline.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
Self-Validation: The success of this protocol is validated by the disappearance of the starting material (this compound) and the appearance of the desired product, as monitored by TLC or LC-MS. The final characterization data will confirm the identity and purity of the synthesized compound.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for the synthesis of novel, biologically active compounds. Its structural features, particularly the synthetically versatile 4-bromo substituent, make it an ideal starting point for the development of libraries targeting various therapeutic areas. Based on the extensive research into related quinoline derivatives, the most promising applications for this scaffold lie in the discovery of new kinase inhibitors and anticancer agents.[4][5][8][9]
The dimethyl substituents may offer unique advantages in terms of modulating pharmacokinetic properties and achieving target selectivity. This guide provides a foundational and prospective framework to encourage and assist researchers in harnessing the potential of this compound in their drug discovery programs. The true value of this compound will be realized through its derivatization and subsequent biological evaluation, a journey that holds considerable promise for the future of targeted therapeutics.
References
- Level 7 Chemical. (n.d.). Surfactant 91-6 55 Gallon Drum.
- Köprülü, T. K., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260.
- Brenntag North America. (n.d.). Masodol™ 91-6.
- ResearchGate. (2014). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Organic & Biomolecular Chemistry, 12(45).
- Dow Inc. (n.d.). TERGITOL™ 91-6 Surfactant.
- ChemCentral.com. (n.d.). Caflon® 91-6 - Technical Grade - 2150 lb IBC.
- Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- Ghorbani, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15481.
- Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds.
- ResearchGate. (2016). Synthesis of 6-bromo-4-iodoquinoline.
- Chandrashekharappa, S., et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. Molecules, 26(9), 2729.
- PubChem. (n.d.). 7-bromo-4-(3-hydroxyphenyl)-N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide.
- Mason, J. M., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry, 58(1), 147-169.
- Lee, K. C., et al. (2009). Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(23), 6772-6775.
- Henderson, J. L., et al. (2013). Discovery of 4-alkylamino-7-aryl-3-cyanoquinoline LRRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4955-4960.
- Hennequin, L. F., et al. (2002). Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(20), 2989-2992.
- Otava Chemicals. (n.d.). Multi kinase inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 4-alkylamino-7-aryl-3-cyanoquinoline LRRK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-6,7-dimethylquinoline: A Technical Guide to Synthesis, Derivatization, and Therapeutic Potential
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. This technical guide addresses the synthesis, reactivity, and anticipated biological profile of a specific, yet underexplored derivative: 4-Bromo-6,7-dimethylquinoline. While direct literature on this particular isomer is scarce, this document provides a comprehensive, predictive framework based on established synthetic methodologies for closely related analogues and the well-documented biological significance of bromo- and dimethyl-substituted quinolines. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.
Proposed Synthetic Strategies for this compound
The synthesis of this compound can be logically approached through a two-step sequence: construction of the 6,7-dimethylquinolin-4-ol core, followed by bromination at the C4-position.
Part 1: Synthesis of 6,7-Dimethylquinolin-4-ol
The Doebner-von Miller reaction provides a classic and reliable method for the synthesis of substituted quinolines.[3] This acid-catalyzed reaction involves the condensation of an aniline, an α,β-unsaturated aldehyde or ketone, and an oxidizing agent. For the synthesis of 6,7-dimethylquinolin-4-ol, 3,4-dimethylaniline would serve as the aniline component.
Detailed Experimental Protocol: Doebner-von Miller Synthesis of 6,7-Dimethylquinolin-4-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethylaniline (1.0 equivalent) and crotonaldehyde (1.2 equivalents).
-
Acid Catalysis: Slowly add concentrated hydrochloric acid or sulfuric acid (catalytic amount) to the mixture with stirring. An oxidizing agent, such as arsenic acid or nitrobenzene, may also be included.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base, such as a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 6,7-dimethylquinoline.
-
Hydroxylation: The resulting 6,7-dimethylquinoline can be converted to the corresponding N-oxide, which upon treatment with a suitable reagent like acetic anhydride, will rearrange to afford 6,7-dimethylquinolin-4-ol.
Part 2: Bromination of 6,7-Dimethylquinolin-4-ol
The conversion of the 4-hydroxyquinoline moiety to a 4-bromoquinoline is a well-established transformation. Reagents such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) are commonly employed for this purpose.[4][5]
Detailed Experimental Protocol: Bromination of 6,7-Dimethylquinolin-4-ol
-
Reaction Setup: To a stirred solution of 6,7-dimethylquinolin-4-ol (1.0 equivalent) in an anhydrous solvent such as N,N-dimethylformamide (DMF), add phosphorus tribromide (1.1 equivalents) dropwise under an inert atmosphere (e.g., nitrogen).[4]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the conversion. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Upon completion, carefully quench the reaction by pouring it into ice-water. Basify the mixture to a pH of approximately 10 with a saturated solution of sodium bicarbonate.[4]
-
Extraction and Purification: Extract the product with a suitable organic solvent like ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by silica gel column chromatography.[4]
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
The Bromoquinoline Scaffold: A Versatile Linchpin in Modern Medicinal Chemistry
An In-Depth Technical Guide
Abstract
The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1] The strategic introduction of a bromine atom onto this scaffold transforms it into a highly versatile intermediate, unlocking vast chemical space for drug discovery. This guide delves into the pivotal role of bromoquinolines, not merely as compounds, but as foundational platforms for developing next-generation therapeutics. We will explore their application in oncology, infectious diseases, and neurodegeneration, focusing on the causal relationship between their chemical properties, synthetic utility, and biological mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing both high-level strategic insights and detailed, field-proven experimental protocols.
The Strategic Importance of the Bromine Atom: A Chemist's Gateway to Innovation
The utility of the bromoquinoline scaffold stems from the unique properties conferred by the bromine substituent. It is more than a simple halogenation; it is the deliberate installation of a versatile synthetic handle that empowers medicinal chemists to explore diverse structure-activity relationships (SAR).[1]
1.1. The Bromine Atom as a Versatile Synthetic Handle
The C-Br bond is a cornerstone of modern cross-coupling chemistry. Its reactivity enables the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability. This strategic feature allows for the systematic modification of the quinoline core to optimize pharmacological properties like potency, selectivity, and pharmacokinetics.[1]
Key transformations facilitated by the bromo- group include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce novel aryl, heteroaryl, or alkyl groups.[1]
-
Buchwald-Hartwig Amination: Formation of C-N bonds to append various amine-containing moieties.
-
Sonogashira Coupling: Creation of C-C triple bonds by reacting with terminal alkynes.
-
Nucleophilic Aromatic Substitution (SNAr): In activated systems (e.g., with an adjacent nitro group), the bromide can be displaced by nucleophiles like amines or thiols.[1][2]
The choice to use a bromoquinoline as a starting material is therefore a strategic one, designed to facilitate rapid analogue synthesis and lead optimization.
Caption: Synthetic utility of the bromoquinoline scaffold.
1.2. Physicochemical Impact of Bromination
The introduction of a bromine atom significantly alters the physicochemical properties of the quinoline ring. Understanding these changes is critical for predicting a drug candidate's behavior in biological systems.[3][4]
-
Lipophilicity: Bromine is a lipophilic atom. Its addition increases the molecule's octanol-water partition coefficient (logP), which can enhance membrane permeability and binding to hydrophobic pockets in target proteins.[3][5] However, excessive lipophilicity can lead to poor solubility and off-target effects.
-
Electronic Effects: As a halogen, bromine is an electron-withdrawing group (inductive effect) but an ortho-, para- director (resonance effect). This influences the reactivity of the quinoline ring and the pKa of nearby functional groups, affecting drug-receptor interactions.
-
Molecular Weight and Size: The addition of bromine increases the molecular weight and volume, which can impact how the molecule fits into a binding site and its overall pharmacokinetic profile.[5]
Bromoquinolines in Oncology: A Multi-Pronged Attack on Cancer
Bromoquinoline derivatives have demonstrated significant potential in oncology, acting through diverse mechanisms to inhibit tumor growth and proliferation.[6][7][8][9]
2.1. Key Mechanisms of Action
Topoisomerase I Inhibition
Certain bromo- and cyano-substituted 8-hydroxyquinolines have been identified as potent inhibitors of human DNA topoisomerase I, an enzyme critical for DNA replication and repair.[2][10] For instance, 5,7-dibromo-8-hydroxyquinoline induces apoptosis in various cancer cell lines by suppressing this enzyme.[2][11] The mechanism involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to double-strand breaks and cell death.
Kinase Inhibition
The quinoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of protein kinases, which are often dysregulated in cancer.[1][12][13] The bromine atom serves as a key anchor point for synthetic elaboration, allowing chemists to fine-tune selectivity and potency against specific kinases like Src, c-MET, and PDGFR.[13]
Caption: Competitive inhibition of a kinase ATP-binding site.
2.2. Structure-Activity Relationship (SAR) Insights
SAR studies have revealed critical structural features for the anticancer activity of bromoquinolines. A recurring theme is the enhanced potency of derivatives brominated at the C-5 and C-7 positions, particularly when a hydroxyl group is present at the C-8 position.[2][11]
| Compound | Substitution Pattern | Target Cell Line(s) | IC₅₀ (µg/mL) | Reference |
| Compound A | 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 | [11] |
| Compound B | 5,7-Dicyano-8-hydroxyquinoline | C6, HeLa, HT29 | (Active) | [11] |
| Compound C | 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6, HeLa, HT29 | (Active) | [2][10] |
| Compound D | 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45 - 9.6 | [2][10] |
| 5-Fluorouracil (Control) | - | C6, HeLa, HT29 | (Varies) | [2][10] |
Table 1: Comparative cytotoxic activity of bromoquinoline derivatives.
The data clearly indicates that poly-bromination and the presence of an 8-hydroxy group are favorable for antiproliferative activity. The conversion of the C-8 methoxy group in some precursors to a hydroxyl group enhanced the inhibitory potential, highlighting its importance in target interaction, possibly through hydrogen bonding or metal chelation.[2]
2.3. Experimental Protocol: LDH Cytotoxicity Assay
This protocol describes a method to assess cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells, a common technique used in the evaluation of bromoquinoline derivatives.[2]
Objective: To quantify the cytotoxicity of a test compound (e.g., Compound D) on a cancer cell line (e.g., HT29).
Materials:
-
HT29 cells
-
96-well culture plates
-
Test compound (dissolved in DMSO) and control drug (e.g., 5-FU)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Triton X-100 (for high control/max lysis)
-
LDH Cytotoxicity Detection Kit
Procedure:
-
Cell Seeding: Seed HT29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells in triplicate with serial dilutions of the test compound at concentrations equivalent to their predetermined IC₅₀ values. Include wells for:
-
Low Control: Cells treated with vehicle (DMSO) only.
-
High Control: Cells to be treated with Triton X-100 for maximum LDH release.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
LDH Release: One hour before the end of incubation, add Triton X-100 to the high-control wells to completely lyse the cells.
-
Sample Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 100 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 100 µL of the LDH reaction mixture (from the kit) to each well containing supernatant.
-
Incubation & Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: Cytotoxicity (%) = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] * 100
This self-validating system, with its high and low controls, ensures that the measured LDH release is directly attributable to the cytotoxic effect of the compound.
Bromoquinolines in the Fight Against Infectious Diseases
The quinoline scaffold is historically significant in infectious disease treatment (e.g., chloroquine for malaria). Bromoquinolines continue this legacy, serving as key intermediates and active agents against a range of pathogens.
3.1. Antiviral Activity
Quinoline derivatives have demonstrated potent activity against numerous viruses, including Zika, HIV, Ebola, and Hepatitis C.[14][15] Bromoquinolines are often used as starting materials for the synthesis of complex antiviral agents.[14] For example, the core of Saquinavir, an HIV protease inhibitor, contains a quinoline-like structure, and synthetic routes often leverage halogenated precursors to build molecular complexity.[14] The mechanism often involves the inhibition of key viral enzymes or interference with the viral replication cycle.[15]
3.2. Antibacterial and Antifungal Activity
Derivatives such as 7-bromoquinoline-5,8-diones have been synthesized and shown to possess antibacterial and antifungal properties.[16] Molecular docking studies suggest these compounds can interact with bacterial enzymes like dihydropteroate synthase.[16] Furthermore, some bromo-derivatives have shown efficacy against drug-resistant strains like MRSA, highlighting their potential to address the growing challenge of antimicrobial resistance.[17]
Emerging Roles in Neurodegenerative Diseases
The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's requires multifunctional ligands.[18][19] Bromoquinolines, particularly those based on the 8-hydroxyquinoline scaffold, are emerging as promising candidates.
Their mechanisms are multifaceted:
-
Enzyme Inhibition: They can be engineered to inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B), which are established targets in Alzheimer's and Parkinson's disease therapy.[19]
-
Biometal Chelation: The 8-hydroxyquinoline core is a strong metal ion chelator. This is significant because dysregulation of metal ions (Cu, Zn, Fe) is implicated in the aggregation of amyloid-beta plaques.[19]
-
Antioxidant Properties: Some derivatives act as free radical scavengers, helping to mitigate the oxidative stress that contributes to neuronal damage.[19]
The key challenge in this area is designing compounds that can effectively cross the blood-brain barrier, a feat for which the lipophilicity imparted by the bromine atom can be advantageous when properly balanced.[19]
Navigating the Challenges of Synthesis: Regioselective Bromination
The synthetic utility of bromoquinolines is predicated on the ability to install the bromine atom at a specific position. However, the quinoline ring's electronics make this a non-trivial challenge. Direct electrophilic bromination typically yields a mixture of 5- and 8-bromoquinolines due to the directing effects of the heterocyclic nitrogen.[20] Achieving other isomers, like the valuable 3-bromoquinoline, requires specific and often harsh strategies.
Caption: Contrasting synthetic routes for quinoline bromination.
5.1. Protocol: Synthesis of 3-Bromoquinoline via the Sandmeyer Reaction
This classical method provides a reliable, regioselective route to 3-bromoquinoline from a pre-functionalized precursor.[20]
Objective: To convert 3-aminoquinoline into 3-bromoquinoline.
Materials:
-
3-Aminoquinoline
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice, Water, Diethyl ether
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Diazotization: Dissolve 3-aminoquinoline in aqueous HBr and cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for 30 minutes after addition is complete to ensure full formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of CuBr in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 60°C) for 1 hour to ensure the reaction goes to completion.
-
Work-up and Isolation: Cool the reaction mixture and neutralize it with a NaOH solution until basic.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-bromoquinoline.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield pure 3-bromoquinoline.[21]
Conclusion and Future Perspectives
Bromoquinolines are far more than simple halogenated heterocycles; they are enabling tools that lie at the heart of numerous drug discovery programs. Their value is rooted in the synthetic versatility afforded by the carbon-bromine bond, which allows for the systematic and logical exploration of chemical space around a privileged biological scaffold. From inhibiting kinases and topoisomerases in cancer to targeting viral enzymes and chelating metals in the brain, the applications are broad and impactful.
Future research will likely focus on developing even more selective and efficient methods for regioselective bromination, expanding the toolkit available to medicinal chemists. Furthermore, as our understanding of disease biology deepens, the bromoquinoline scaffold will undoubtedly be adapted to create novel therapeutics that are more potent, selective, and safer than ever before. The continued exploration of this remarkable intermediate is essential for pushing the boundaries of modern medicine.
References
- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate.
- The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2024). Semantic Scholar.
- Unlock the Potential of 5-Bromoquinoline: A Key Intermediate for Pharmaceutical and Material Science Innovations. (2025, November 20). NINGBO INNO PHARMCHEM CO.,LTD.
- Yilmaz, V. T., et al. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Pharmaceuticals.
- Jantová, S., et al. (1997). Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug. Neoplasma.
- Egu, A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry.
- Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry.
- Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Bentham Science.
- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2023). MDPI.
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (n.d.). ResearchGate.
- The role of physicochemical and topological parameters in drug design. (2024). Frontiers in Chemistry.
- Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. (2020). International Journal of Molecular Sciences.
- Physicochemical property of drug molecules with respect to drug actions. (2023). Journal of Biological Innovation.
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). ACS Omega.
- Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services.
- 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview. (2020). Current Organic Synthesis.
- 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (2020). Redox Biology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 4. jbino.com [jbino.com]
- 5. frontiersin.org [frontiersin.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
The Quinoline Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its status as a "privileged structure."[1][2] This designation arises from its remarkable ability to serve as a versatile template for designing ligands that can interact with a multitude of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[1][3] From the historic antimalarial quinine to contemporary targeted cancer therapies, quinoline-based drugs have made an indelible mark on human health.[4][5] This in-depth technical guide provides a comprehensive exploration of the quinoline scaffold, starting from its fundamental chemical attributes and synthesis to its intricate mechanisms of action across various therapeutic areas. We will delve into the nuanced world of structure-activity relationships (SAR), present detailed experimental protocols for synthesis and biological evaluation, and survey the landscape of clinically approved quinoline drugs. This guide is intended to be a vital resource for professionals in drug discovery, offering both foundational knowledge and field-proven insights to inspire and facilitate the development of the next generation of quinoline-based therapeutics.
The Essence of a Privileged Scaffold: The Quinoline Core
The concept of a privileged structure is central to efficient drug discovery.[1] These molecular frameworks are not merely passive skeletons; they possess inherent drug-like properties and are amenable to chemical modifications that can fine-tune their interaction with diverse biological targets.[3] The quinoline nucleus, composed of a benzene ring fused to a pyridine ring, is a prime example of such a scaffold.[2]
Its unique electronic distribution, conformational rigidity, and the ability of the nitrogen atom to act as a hydrogen bond acceptor contribute to its versatile binding capabilities.[6] The fusion of the two aromatic rings creates a planar system that is ideal for intercalating into DNA or fitting into the active sites of enzymes.[7][8] Furthermore, the quinoline ring system is synthetically accessible and can be readily functionalized at various positions, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[2][9]
Key Physicochemical Properties of Quinoline:
-
Molecular Formula: C₉H₇N[6]
-
Appearance: Colorless, hygroscopic liquid that turns brown upon exposure to light.[6]
-
Basicity: Weak tertiary base, capable of forming salts with acids.[6]
-
Reactivity: Undergoes both electrophilic and nucleophilic substitution reactions, allowing for diverse chemical modifications.[6]
Below is a diagram illustrating the fundamental structure of the quinoline scaffold and the numbering convention used for its atoms.
Caption: The reaction mechanism of the Combes quinoline synthesis.
Step-by-Step Protocol: Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline
[10]1. Reaction Setup: In a suitable flask, mix m-chloroaniline and acetylacetone. 2. Acid Catalyst: Add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid. 3. Heating: Heat the reaction mixture to facilitate the condensation and subsequent cyclization. 4. Work-up: After the reaction is complete, cool the mixture and pour it onto ice. 5. Neutralization and Extraction: Neutralize the solution with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate). 6. Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Therapeutic Applications and Mechanisms of Action
The versatility of the quinoline scaffold is evident in its wide range of therapeutic applications. By modifying the substituents around the core, medicinal chemists have successfully targeted a diverse array of biological molecules implicated in various diseases.
Anticancer Activity
Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use and many more in development. T[11][8][12]heir mechanisms of action are diverse, primarily revolving around the inhibition of key enzymes involved in cancer cell proliferation and survival.
[13]3.1.1. Kinase Inhibition
Many quinoline-based drugs function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.
[14]* Epidermal Growth Factor Receptor (EGFR) Inhibition: Quinoline derivatives, particularly those with a 4-anilino substitution, have been developed as potent EGFR inhibitors. B[15]y blocking the ATP-binding site of EGFR, these compounds prevent its activation and downstream signaling through pathways like Ras/Raf/MEK and PI3K/AkT/mTOR, ultimately leading to cell cycle arrest and apoptosis.
[14]* VEGF Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Quinoline-based compounds like Lenvatinib are potent inhibitors of VEGFR, thereby cutting off the tumor's blood supply.
[14]* c-Met Inhibition: The c-Met receptor tyrosine kinase is another important target in cancer therapy. Cabozantinib, a quinoline derivative, is a multi-kinase inhibitor with potent activity against c-Met.
[15]Signaling Pathway:
Caption: Quinoline-based inhibitors targeting receptor tyrosine kinases and their downstream signaling pathways.
3.1.2. Topoisomerase Inhibition
Quinoline alkaloids like camptothecin and its derivatives (e.g., topotecan) are potent inhibitors of topoisomerase I, an enzyme essential for DNA replication and repair. B[8]y stabilizing the covalent complex between topoisomerase I and DNA, these drugs lead to DNA strand breaks and ultimately trigger apoptosis in rapidly dividing cancer cells.
[16]Quantitative Structure-Activity Relationship (SAR) for Anticancer Quinoline Derivatives
The following table presents the IC₅₀ values of a series of quinoline derivatives against different cancer cell lines, illustrating how structural modifications impact their cytotoxic activity.
| Compound | R¹ | R² | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. MDA-MB-468 | Reference |
| Q1 | H | Cl | 6.2 | 2.7 | |
| Q4 | OCH₃ | H | 10.5 | 5.1 | |
| Q6 | Cl | Cl | 8.9 | 4.3 | |
| Q9 | NO₂ | H | 99.6 | 23.6 | |
| Q10 | Br | H | 12.7 | 6.8 |
Table 1: SAR data for quinoline derivatives against colon (HCT-116) and breast (MDA-MB-468) cancer cell lines.
[3]From this data, it is evident that the nature and position of substituents on the quinoline ring significantly influence the anticancer potency. For instance, the presence of a chlorine atom at the R² position (Compound Q1) appears to be beneficial for activity against both cell lines.
Antimalarial Activity
The history of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, isolated from the bark of the Cinchona tree, was the first effective treatment for this devastating disease. S[5]ynthetic quinoline derivatives, such as chloroquine and mefloquine, have since become mainstays of antimalarial therapy.
[17]The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum. D[18][19]uring its lifecycle in red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. T[7]o protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.
[7][18]Quinoline drugs accumulate in the parasite's acidic food vacuole and interfere with this polymerization process. T[7]hey are thought to cap the growing hemozoin crystal, preventing further addition of heme units. T[7][18]his leads to a buildup of toxic free heme, which generates reactive oxygen species and disrupts parasite membranes, ultimately killing the parasite.
[7]Mechanism of Heme Polymerization Inhibition:
Caption: The mechanism by which quinoline antimalarials inhibit heme polymerization.
Antibacterial Activity
The fluoroquinolones, a class of synthetic antibiotics, are a testament to the power of the quinoline scaffold in combating bacterial infections. C[2][20][21]ompounds like ciprofloxacin and levofloxacin have broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
[21]Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. T[2]hese enzymes are crucial for DNA replication, transcription, repair, and recombination. By inhibiting these topoisomerases, fluoroquinolones prevent the bacterial cell from accessing its genetic material, leading to a rapid cessation of cellular processes and cell death.
[2]#### 3.4. Antiviral Activity
The quinoline scaffold has also demonstrated significant potential in the development of antiviral agents. Q[22]uinoline derivatives have been found to be active against a range of viruses, including Dengue virus, Zika virus, and Human Immunodeficiency Virus (HIV).
[11][23]The mechanisms of antiviral action are varied and often virus-specific. For some flaviviruses like Dengue, quinoline compounds have been shown to reduce the production of viral proteins, such as the envelope glycoprotein, which is essential for the viral life cycle. I[23]n the case of HIV, certain quinoline derivatives can inhibit the viral integrase enzyme, which is responsible for incorporating the viral DNA into the host cell's genome.
[11]#### 3.5. Neurodegenerative Diseases
More recently, the quinoline scaffold is being explored for its therapeutic potential in neurodegenerative disorders like Alzheimer's disease. T[7][19][24]he complex pathology of Alzheimer's, which involves multiple contributing factors, makes it an ideal candidate for a multi-target drug discovery approach, for which the versatile quinoline scaffold is well-suited.
[14]Quinoline derivatives are being designed to simultaneously address several key aspects of Alzheimer's pathology:
-
Cholinesterase Inhibition: By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, which is depleted in Alzheimer's patients. *[14][24] Aβ Aggregation Inhibition: Some quinoline derivatives can interfere with the aggregation of amyloid-beta (Aβ) peptides, preventing the formation of toxic plaques in the brain. *[24] Tau Hyperphosphorylation Inhibition: Quinoline compounds have been shown to inhibit kinases like GSK-3β, which are responsible for the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles. *[7] Metal Chelation and Antioxidant Activity: Quinoline derivatives can chelate metal ions that contribute to oxidative stress and possess intrinsic antioxidant properties, helping to protect neurons from damage.
Experimental Protocols for Biological Evaluation
The successful development of new quinoline-based drugs relies on robust and reproducible biological assays to evaluate their activity and mechanism of action.
In Vitro Anticancer Activity Screening
Protocol 1: Cell Viability Assessment (MTT Assay)
[25]1. Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. 2. Compound Treatment: Treat the cells with a serial dilution of the quinoline compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). 3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. 4. Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. 6. IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
In Vitro Antimalarial Drug Sensitivity Testing
Protocol 2: SYBR Green I-based Fluorescence Assay
-
Parasite Culture: Culture P. falciparum in human red blood cells in a 96-well plate.
-
Drug Addition: Add serial dilutions of the quinoline compounds to the wells.
-
Incubation: Incubate the plates for 72 hours under appropriate conditions (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader.
-
IC₅₀ Determination: Determine the IC₅₀ value by plotting the fluorescence intensity against the drug concentration.
Antibacterial Susceptibility Testing
Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
[4]1. Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth (e.g., Mueller-Hinton broth). 2. Serial Dilution: Perform a two-fold serial dilution of the quinoline compound in a 96-well microtiter plate. 3. Inoculation: Inoculate each well with the bacterial suspension. 4. Incubation: Incubate the plate at 37°C for 18-24 hours. 5. MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Clinical Landscape: FDA-Approved Quinoline-Based Drugs
The enduring success of the quinoline scaffold is best illustrated by the number of drugs that have received regulatory approval and are currently in clinical use.
| Drug Name | Brand Name(s) | Year of Approval (FDA) | Therapeutic Area | Mechanism of Action | Reference |
| Chloroquine | Aralen | 1949 | Malaria, Amebiasis | Heme polymerization inhibitor | |
| Hydroxychloroquine | Plaquenil | 1955 | Malaria, Rheumatoid Arthritis, Lupus | Heme polymerization inhibitor, Immunomodulator | |
| Ciprofloxacin | Cipro | 1987 | Bacterial Infections | DNA gyrase and topoisomerase IV inhibitor | |
| Levofloxacin | Levaquin | 1996 | Bacterial Infections | DNA gyrase and topoisomerase IV inhibitor | |
| Moxifloxacin | Avelox | 1999 | Bacterial Infections | DNA gyrase and topoisomerase IV inhibitor | |
| Bosutinib | Bosulif | 2012 | Cancer (Chronic Myeloid Leukemia) | Abl and Src tyrosine kinase inhibitor | |
| Cabozantinib | Cometriq, Cabometyx | 2012 | Cancer (Thyroid, Kidney, Liver) | Multi-kinase inhibitor (VEGFR, MET, AXL, etc.) | |
| Bedaquiline | Sirturo | 2012 | Tuberculosis | ATP synthase inhibitor | |
| Lenvatinib | Lenvima | 2015 | Cancer (Thyroid, Kidney, Liver) | Multi-kinase inhibitor (VEGFR, FGFR, PDGFR, etc.) | |
| Neratinib | Nerlynx | 2017 | Cancer (Breast) | Pan-HER (EGFR, HER2, HER4) tyrosine kinase inhibitor | |
| Tafenoquine | Krintafel, Arakoda | 2018 | Malaria | Heme polymerization inhibitor, other mechanisms | |
| Capmatinib | Tabrecta | 2020 | Cancer (Non-Small Cell Lung) | MET tyrosine kinase inhibitor |
Table 2: A selection of FDA-approved drugs containing the quinoline scaffold.
Conclusion and Future Perspectives
The quinoline scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery. Its journey from a natural product antimalarial to a versatile core for targeted therapies across a spectrum of diseases is a testament to its remarkable chemical and biological properties. The synthetic accessibility of the quinoline nucleus, coupled with a deep and growing understanding of its structure-activity relationships, ensures its continued relevance in medicinal chemistry.
Future research will likely focus on several key areas. The development of novel, more efficient, and environmentally friendly synthetic methodologies will broaden the accessible chemical space for quinoline derivatives. A deeper understanding of the molecular interactions between quinoline-based ligands and their biological targets will enable more rational drug design, leading to compounds with improved potency and selectivity. Furthermore, the application of the quinoline scaffold in emerging therapeutic areas, such as antiviral and neurodegenerative diseases, holds immense promise. As we continue to unravel the complexities of human disease, the quinoline scaffold will undoubtedly remain a vital tool in the armamentarium of the drug discovery scientist, paving the way for the development of innovative and life-saving medicines.
References
- Daina, A., & Zoete, V. (2011). The privileged structure concept in drug design: a virtual screening study.
- Rao, V. R., et al. (2020). Quinoline-Based Scaffolds as Promising Agents for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 11(15), 2246-2264.
- Matada, B. S., et al. (2021). Quinoline: A versatile scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 209, 112921.
- Li, X., et al. (2023). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 84, 117260.
- Olafson, K. N., et al. (2017). Quinolines block every step of malaria heme crystal growth. Proceedings of the National Academy of Sciences, 114(29), 7543-7548.
- Sullivan, D. J., Jr., et al. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. Journal of Biological Chemistry, 273(47), 31103-31107.
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone. Bulletin de la Societe Chimique de Paris, 49, 89-92.
- Woyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20835-20855.
- Sloop, J. C. (2009). The Combes quinoline synthesis: A review and new developments. Molecules, 14(9), 3240-3256.
- Organic Syntheses, Coll. Vol. 3, p.272 (1955); Vol. 28, p.38 (1948).
- Afzal, O., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 23(18), 5864-5898.
- Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 7, p.69 (1927).
- Wikipedia contributors. (2023). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia.
- Drugs.com. (2024). List of Common Quinolones + Uses, Types & Side Effects.
- Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113271.
- Musso, L., et al. (2020).
- Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline.
- de Almeida, M. S., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 23(3), 689.
- Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36, 2537-2552.
- Jayaprakash, V., et al. (2020). Antiproliferative potential, quantitative structure-activity relationship, cheminformatic and molecular docking analysis of quinoline and benzofuran derivatives. Journal of Biomolecular Structure and Dynamics, 38(14), 4169-4181.
- Wang, H., et al. (2019). Structure-activity relationship of anticancer drug candidate quinones. Journal of Cancer, 10(15), 3427-3439.
- Oriental Journal of Chemistry. (2017). Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity.
- ResearchGate. (2021). Synthetic and Medicinal Perspective of Quinolines as Antiviral Agents.
- Ask This Paper. (2021). synthetic-and-medicinal-perspective-of-quinolines-as-antiviral-agents.
- ResearchGate. (2022). The anticancer IC50 values of synthesized compounds.
- ResearchGate. (2018). Predictors' values and IC50-pred of new compounds of quinazoline derivatives.
- ResearchGate. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.
- YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism.
- ResearchGate. (2023). Selected quinoline derivatives with antiviral activity.
- National Center for Biotechnology Information. (2014). Table 1, Currently Used Antimalarial Drugs. In Probe Reports from the NIH Molecular Libraries Program.
- PubMed. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review.
- ResearchGate. (2023). SAR of quinoline derivatives with important interactions with PIM-1 kinase.
- ResearchGate. (2018). SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase.
- StatPearls - NCBI Bookshelf. (2023). Antimicrobial Susceptibility Testing.
- PubMed Central (PMC). (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
- ResearchGate. (2025). Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights.
- Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
- ResearchGate. (2022). FDA-approved quinoline/quinolone-based drugs.
- National Center for Biotechnology Information (NIH). (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
- PubMed. (2015). Comprehensive review on current developments of quinoline-based anticancer agents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpba.info [ijpba.info]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Table 1, Currently Used Antimalarial Drugs - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Alzheimer's Association International Conference [alz.confex.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer’s Disease [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
4-Bromo-6,7-dimethylquinoline safety, handling, and MSDS
An In-depth Technical Guide to the Safe Handling of 4-Bromo-6,7-dimethylquinoline
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located in the available public databases. The following guidance is synthesized from safety data for structurally analogous compounds, including other halogenated and substituted quinolines. This information is intended for use by qualified researchers and scientists who can exercise professional judgment. It is imperative to supplement this guide with a thorough risk assessment for the specific experimental conditions.
Introduction to this compound
This compound is a substituted quinoline, a heterocyclic aromatic compound. The quinoline scaffold is a common motif in medicinal chemistry and materials science, and its halogenated derivatives serve as versatile intermediates in the synthesis of more complex molecules. The presence of the bromine atom at the 4-position and methyl groups at the 6- and 7-positions influences the molecule's reactivity and dictates specific handling considerations. Understanding the potential hazards associated with this class of compounds is the foundation of a safe and effective research program.
Hazard Identification and Risk Profile
Based on data from structurally related bromo-substituted and dimethyl-substituted quinolines, this compound should be handled as a hazardous substance. The primary risks are associated with its potential toxicity if ingested and its irritant properties upon contact with skin and eyes.
GHS Hazard Classification (Inferred)
The following Globally Harmonized System (GHS) classifications are inferred from similar compounds and should be considered provisional in the absence of specific test data.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictograms |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |
-
Rationale for Classification: Halogenated aromatic compounds are frequently associated with skin and eye irritation.[1] The quinoline nucleus itself can exhibit biological activity, and related compounds have demonstrated oral toxicity.[2] Dusts from solid organic compounds can cause respiratory tract irritation.[3]
Prudent Practices for Safe Handling
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when working with this compound.
Engineering Controls: The Primary Barrier
The primary engineering control for handling this and similar compounds is a certified chemical fume hood.[1] All manipulations, including weighing, transferring, and reactions, should be performed within the fume hood to minimize the inhalation of dust or vapors.[4] The fume hood sash should be kept as low as possible during work.[5]
Personal Protective Equipment (PPE): The Last Line of Defense
Appropriate PPE is mandatory to prevent dermal and ocular exposure.[1][4]
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields, or a full-face shield if there is a significant splash risk. | Protects against accidental splashes of solutions or solid particles that can cause serious eye irritation or damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact. Gloves should be inspected before use and changed immediately if contaminated or torn.[6] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with closed-toe shoes. | Protects skin and clothing from spills and splashes.[4] |
| Respiratory Protection | Generally not required if work is conducted in a functional chemical fume hood. | If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[1] |
Storage and Segregation
Proper storage is crucial to maintain the chemical's integrity and prevent accidental release.
-
Container: Store in a tightly sealed, properly labeled container.[6]
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents.[7]
Emergency Procedures: A Proactive Approach
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
The following first-aid procedures are based on general guidelines for halogenated aromatic compounds.[6]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Spill Response
In the event of a spill, the following workflow should be initiated.
Caption: Emergency Response Workflow for a Chemical Spill.
Experimental Protocol: Safe Weighing and Transfer
This protocol outlines the steps for safely weighing and transferring a solid sample of this compound for use in a reaction.
Caption: Step-by-step workflow for the safe handling of a solid chemical.
Disposal Considerations
All waste containing this compound, including unused material, reaction residues, and contaminated lab supplies, must be treated as hazardous waste.
-
Waste Segregation: Halogenated organic waste should be collected in a separate, designated waste container from non-halogenated waste.[1]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[1]
-
Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal.[6] Do not discharge to sewer systems.[6]
Conclusion
While this compound is a valuable research chemical, its handling demands a rigorous and informed approach to safety. By understanding its inferred hazard profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with its use. The principles of causality in safety—using a fume hood because of inhalation risk, wearing gloves because of dermal irritation potential—must be at the forefront of every experimental plan.
References
- Chemical Safety Data Sheet MSDS / SDS - 4-BROMO-6-NITROQUINOLINE - ChemicalBook. (2025).
- 4-Bromo-5,7-dimethylquinoline | Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one | 1428651-86-8 - Sigma-Aldrich. (n.d.).
- 7-Bromo-4-chloro-6-methylquinoline | Sigma-Aldrich. (n.d.).
- Safety Data Sheet - ChemScene. (2025).
- 4-Bromo-2-methylquinoline - CymitQuimica. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- 4-Bromo-6-fluoroquinoline - SAFETY DATA SHEET. (2023).
- SAFETY DATA SHEET - Fisher Scientific. (2019).
- SAFETY DATA SHEET. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (2024).
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (2024).
- 4-Bromo-6-methoxyquinoline | C10H8BrNO | CID 11160747 - PubChem. (n.d.).
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
- Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).
- SAFETY DATA SHEET. (2025).
- 6-Bromoquinoline - SAFETY DATA SHEET. (n.d.).
- Safety Data Sheet: 4-bromo-N,N-dimethylaniline - Chemos GmbH&Co.KG. (n.d.).
- 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem - NIH. (n.d.).
- Lab Procedure - FSU | Department of Chemistry & Biochemistry - Florida State University. (n.d.).
- 4-Bromo-1,1-dimethylcyclohexane | C8H15Br | CID 20222668 - PubChem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
The Double-Edged Sword: A Technical Guide to the Hazards and Toxicology of Halogenated Quinolines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the toxicological landscape of halogenated quinolines. As a class of compounds with significant therapeutic potential, particularly in antimicrobial and anticancer applications, a thorough understanding of their inherent hazards is paramount for safe and effective drug development. This document moves beyond a mere recitation of facts, delving into the mechanistic underpinnings of their toxicity, the nuances of structure-activity relationships, and the practical application of toxicological assessment methodologies.
Introduction: The Dichotomy of Halogenated Quinolines
Quinolines, heterocyclic aromatic compounds, are a cornerstone in medicinal chemistry. The addition of halogens (fluorine, chlorine, bromine, iodine) to the quinoline scaffold can dramatically enhance their biological activity. However, this structural modification is a double-edged sword, often amplifying not only the desired therapeutic effects but also the potential for toxicity. A classic and cautionary example is clioquinol, a halogenated hydroxyquinoline once used as an antimicrobial agent, which was later linked to subacute myelo-optic neuropathy (SMON), a severe neurological disorder.[1][2][3] This historical context underscores the critical need for a comprehensive toxicological evaluation of any new halogenated quinoline candidate.
This guide will navigate the complex toxicology of these compounds, providing the necessary framework for researchers and drug developers to anticipate, assess, and mitigate their potential risks.
Mechanisms of Toxicity: Unraveling the Pathways to Cellular Damage
The toxicity of halogenated quinolines is not monolithic but rather a multifaceted phenomenon arising from a confluence of factors, including the specific halogen, its position on the quinoline ring, and the overall molecular structure. The primary mechanisms of toxicity can be broadly categorized into neurotoxicity, genotoxicity, and organ-specific toxicities, often stemming from metabolic activation and the induction of oxidative stress.
Neurotoxicity: A Persistent Threat
The nervous system is a particularly vulnerable target for certain halogenated quinolines. The neurotoxic effects can range from acute, reversible encephalopathy to chronic, irreversible neurological damage.[4]
Molecular Mechanisms of Neurotoxicity:
-
Disruption of Metal Homeostasis: Halogenated 8-hydroxyquinolines, such as clioquinol, are potent metal chelators.[2][5] Their ability to bind and redistribute divalent metal ions like copper and zinc can disrupt the delicate balance of these essential metals in the central nervous system. This can lead to the inhibition of metal-dependent enzymes and the generation of reactive oxygen species (ROS) through Fenton-like reactions.[1][3]
-
Oxidative Stress and Mitochondrial Dysfunction: A common theme in quinoline-induced neurotoxicity is the induction of oxidative stress.[6] This can occur through the disruption of mitochondrial function, leading to an overproduction of ROS and subsequent damage to lipids, proteins, and DNA within neurons.[6] Quinolinic acid, a metabolite of tryptophan that shares structural similarities with the quinoline core, is a known excitotoxin that induces oxidative stress and mitochondrial dysfunction.[7]
-
Interaction with Neurotransmitter Systems: Some quinoline derivatives have been shown to interact with neurotransmitter systems. For instance, quinolinic acid is an agonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor.[7] Overstimulation of these receptors can lead to excitotoxicity, a process implicated in a variety of neurodegenerative conditions.
The following diagram illustrates the proposed mechanisms of clioquinol-induced neurotoxicity, highlighting the central role of metal dyshomeostasis and oxidative stress.
Caption: Proposed Mechanisms of Clioquinol-Induced Neurotoxicity.
Genotoxicity and Carcinogenicity: The Threat to Genomic Integrity
A significant concern with many quinoline derivatives is their potential to damage DNA, leading to mutations and, in some cases, cancer. The genotoxicity of a halogenated quinoline is highly dependent on its metabolic activation.
Metabolic Activation and DNA Adduct Formation:
The liver is the primary site of quinoline metabolism, which is mediated by the cytochrome P450 (CYP) family of enzymes.[8][9][10] While some metabolic transformations lead to detoxification and excretion, others can generate reactive electrophilic intermediates that can covalently bind to DNA, forming DNA adducts.[1][11][12] These adducts can distort the DNA helix, leading to errors during DNA replication and transcription, which can result in mutations.
The specific CYP isoforms involved in the metabolism of halogenated quinolines can vary. For example, the metabolism of chloroquine to its N-dealkylated metabolites is primarily catalyzed by CYP2C8 and CYP3A4/5.[8][13] Quinoline itself is metabolized by several CYPs, including CYP2E1 and CYP2A6, to form mutagenic epoxides.[4] The presence of halogens can influence which metabolic pathways are favored, thereby altering the genotoxic potential of the molecule.
The following diagram illustrates the general pathway of metabolic activation and genotoxicity of quinolines.
Caption: Metabolic Activation and Genotoxicity of Quinolines.
Organ-Specific Toxicity
Beyond the nervous system and the genome, halogenated quinolines can exert toxic effects on other organs, most notably the liver and the heart.
-
Hepatotoxicity: Given that the liver is the primary site of metabolism, it is not surprising that it can be a target for toxicity. The formation of reactive metabolites can lead to covalent binding to liver proteins, inducing cellular stress, and triggering inflammatory responses and cell death.[4]
-
Cardiotoxicity: Certain fluoroquinolones have been associated with cardiotoxic effects, including QT interval prolongation, which can increase the risk of life-threatening arrhythmias. While the mechanisms are not fully understood for all quinolines, they are thought to involve interactions with cardiac ion channels.
Structure-Activity Relationships (SAR) in Toxicology
The toxicological profile of a halogenated quinoline is intimately linked to its chemical structure. Understanding these structure-activity relationships is crucial for designing safer drug candidates.
-
Nature and Position of the Halogen: The type of halogen and its location on the quinoline ring can significantly impact toxicity. For instance, in a study on the acute toxicity of 30 haloquinolines towards Vibrio fischeri, 5-bromoquinoline exhibited the highest toxicity. The study also found that larger substituents at the 2 and 8 positions were positively correlated with acute toxicity.
-
Lipophilicity: Increased lipophilicity, often conferred by halogenation, can enhance a compound's ability to cross cell membranes and the blood-brain barrier, potentially increasing its access to target sites and thus its toxicity.
-
Metabolic Stability: The presence and position of halogens can influence the metabolic stability of the molecule, affecting its rate of clearance and the formation of toxic metabolites.
Experimental Protocols for Toxicological Assessment
A robust toxicological assessment of halogenated quinolines requires a combination of in vitro and in vivo assays to evaluate various toxicological endpoints.
In Vitro Cytotoxicity Assays
These assays are essential for initial screening and for determining the concentration range for further studies.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the halogenated quinoline for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12][14]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
The following diagram outlines the workflow for a typical MTT cytotoxicity assay.
Caption: MTT Cytotoxicity Assay Workflow.
In Vitro Genotoxicity Assays
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[16][17][18]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cells.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).[16]
In Vivo Toxicity Studies
In vivo studies in animal models are essential for understanding the systemic toxicity of a compound. These studies should be conducted in compliance with regulatory guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Study (Following OECD Guideline 423)
This study provides information on the short-term toxicity of a substance when administered in a single oral dose.
Protocol:
-
Animal Selection: Use a single sex (usually females) of a standard rodent strain (e.g., Sprague-Dawley rats).
-
Dosing: Administer the test substance sequentially to a small number of animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days.
-
Endpoint: The outcome is the classification of the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard category based on the observed mortality.
Neurotoxicity Study in Rodents (Following OECD Guideline 424)
This study is designed to assess the potential neurotoxic effects of a substance.[11][19][20][21]
Protocol:
-
Animal Selection: Use both male and female rodents.
-
Dosing: Administer the test substance daily for a defined period (e.g., 28 or 90 days). Include at least three dose levels and a control group.
-
Functional Observations: Conduct a battery of functional tests to assess sensory, motor, and cognitive functions at various time points during the study.
-
Neuropathology: At the end of the study, perform a detailed histopathological examination of the central and peripheral nervous systems.
Carcinogenicity Study (Following OECD Guideline 451)
This long-term study evaluates the carcinogenic potential of a substance.[22][23][24][25][26]
Protocol:
-
Animal Selection: Typically use both sexes of two rodent species (e.g., rats and mice).
-
Dosing: Administer the test substance daily for a major portion of the animals' lifespan (e.g., 18-24 months for mice and rats, respectively).[24] Use at least three dose levels and a concurrent control group.
-
Clinical Observations and Pathology: Monitor the animals for the development of tumors. Conduct a full histopathological examination of all organs at the end of the study.
Quantitative Toxicological Data
The following table summarizes some of the available quantitative toxicological data for selected halogenated quinolines. It is important to note that these values can vary depending on the specific experimental conditions.
| Compound | Test System | Endpoint | Value | Reference |
| Chloroquine | Human Liver Microsomes | Km (for DCQ formation) | 0.21 mM (high affinity) | [13] |
| Chloroquine | Human Liver Microsomes | Vmax (for DCQ formation) | 1.02 nmol/min/mg protein (high affinity) | [13] |
| Clioquinol | Murine Cortical Neurons | Cytotoxicity | ~40% cell death at 1-3 µM | [6] |
| 8-Chloro-4-(3,3-dimethyl-1-triazeno)quinoline | Murine Leukemia (P-388, L1210) | Antitumor Activity | Significant activity | [20] |
| Various Halogenated Quinolines | Vibrio fischeri | IC50 (luminescence inhibition) | 5.52 to >200 mg/L | |
| CHR 8 | Male Rats | Acute Oral LD50 | 4809.9 µl/kg | [27] |
| CHR 8 | Female Rats | Acute Oral LD50 | 3136.5 µl/kg | [27] |
Conclusion and Future Directions
Halogenated quinolines represent a class of compounds with immense therapeutic promise, but their potential for toxicity necessitates a cautious and thorough approach to their development. A deep understanding of their mechanisms of toxicity, particularly their propensity to induce neurotoxicity and genotoxicity through metabolic activation and oxidative stress, is essential for designing safer and more effective drugs.
The judicious application of a tiered testing strategy, beginning with in vitro assays to assess cytotoxicity and genotoxicity and progressing to well-designed in vivo studies to evaluate systemic toxicity, is crucial for a comprehensive risk assessment. By integrating the principles of structure-activity relationships into the drug design process, it may be possible to uncouple the desired therapeutic effects from the unwanted toxicological properties of these versatile compounds.
Future research should focus on developing more predictive in vitro models, such as 3D organoids and microphysiological systems, to better recapitulate human physiology and provide more accurate assessments of toxicity early in the drug development pipeline. Furthermore, a greater understanding of the specific metabolic pathways of a wider range of halogenated quinolines will be invaluable in predicting and mitigating their toxic potential.
References
- Kim, K. A., Park, J. Y., Lee, J. S., & Kim, C. K. (2003). Cytochrome P450 2C8 and CYP3A4/5 are involved in chloroquine metabolism in human liver microsomes. Archives of Pharmacal Research, 26(9), 745–750.
- Díaz-Durán, L. T., Rincón, N. O., Galvis, C. E. P., & Kouznetsov, V. V. (2013). Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest. Environmental and Molecular Mutagenesis, 54(7), 547–557.
- Protti, M., & Mercolini, L. (2017). Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters. Current Drug Metabolism, 18(10), 916–929.
- ResearchGate. (n.d.). The schematic overview of major signaling pathways induced by oxidative stress.
- McGill Radiobiology. (2015). Comet Assay Protocol.
- U.S. Fish and Wildlife Service. (n.d.). USE OF THE COMET ASSAY TO ASSESS GENOTOXICITY IN MAMMALIAN, AVIAN, AND AMPHIBIAN SPECIES.
- IntechOpen. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Food and Agriculture Organization of the United Nations. (n.d.). Acute neurotoxicity (rat).
- Protti, M., & Mercolini, L. (2017). Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters. Current Drug Metabolism, 18(10), 916–929.
- Nature. (n.d.). Measuring DNA modifications with the comet assay: a compendium of protocols.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. CNS Neuroscience & Therapeutics, 18(1), 41–46.
- ResearchGate. (n.d.). Schematic diagram of oxidative stress-related signal pathway.
- ResearchGate. (n.d.). Cytochrome P450 2C8 and CYP3A4/5 are involved in chloroquine metabolism in human liver microsomes.
- ResearchGate. (n.d.). Proposed mechanisms of clioquinol-induced neurotoxicity involving zinc influx and copper accumulation.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- OECD. (n.d.). OECD GUIDELINE FOR THE TESTING OF CHEMICALS Neurotoxicity Study in Rodents.
- ResearchGate. (n.d.). The major signaling pathways activated in response to oxidative stress.
- National Academies Press. (1996). Methods for Evaluating Potential Carcinogens and Anticarcinogens. In Carcinogens and Anticarcinogens in the Human Diet.
- Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. CNS neuroscience & therapeutics, 18(1), 41–46.
- ResearchGate. (n.d.). The toxicology of Clioquinol.
- Benvenisti-Zarom, L., Chen, J., & Regan, R. F. (2005). The oxidative neurotoxicity of clioquinol. Neuropharmacology, 49(5), 687–694.
- OECD. (n.d.). Test No. 424: Neurotoxicity Study in Rodents.
- OECD iLibrary. (n.d.). Test No. 424: Neurotoxicity Study in Rodents.
- ResearchGate. (n.d.). Metabolism of dopamine and actions of 8-hydroxyquinoline derivatives.
- National Toxicology Program. (2008). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
- Reigh, G., McMahon, H., Ishizaki, M., Ohara, T., Shimane, K., Esumi, Y., ... & Ninomiya, S. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 17(9), 1989–1996.
- Zhang, Y., Li, C., Wang, Y., & Zhang, J. (2020). Research Progress on Signaling Pathway-Associated Oxidative Stress in Endothelial Cells. Oxidative Medicine and Cellular Longevity, 2020, 5492585.
- MDPI. (n.d.). Reactive Oxygen Species Signaling and Oxidative Stress: Transcriptional Regulation and Evolution.
- U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents.
- OECD. (n.d.). Test No. 451: Carcinogenicity Studies.
- National Toxicology Program. (n.d.). TR-001: Guidelines for Carcinogen Bioassay in Small Rodents.
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203.
- GOV.UK. (n.d.). Hazard identification and characterisation: conduct and interpretation of animal carcinogenicity studies.
- Wikipedia. (n.d.). 8-Hydroxyquinoline.
- PubChem. (n.d.). 8-Hydroxyquinoline.
- Defense Technical Information Center. (n.d.). Acute Oral Lethal Dose (LD50) in Male and Female Rats for CHR 8.
- National Institute of Environmental Health Sciences. (2018). Rat Oral Acute Toxicity Database and Evaluation of Variability.
- Wisdomlib. (n.d.). Acute oral LD50: Significance and symbolism.
- ResearchGate. (n.d.). Quinolinic acid inhibits glutamate uptake into synaptic vesicles from rat brain.
- National Institute of Environmental Health Sciences. (2018). Variability of LD50 Values from Rat Oral Acute Toxicity Studies.
- ResearchGate. (n.d.). Characterizing the LD 50 data set.
Sources
- 1. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oxidative neurotoxicity of clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Cytochrome P450 2C8 and CYP3A4/5 are involved in chloroquine metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. researchgate.net [researchgate.net]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 18. 21stcenturypathology.com [21stcenturypathology.com]
- 19. OECD GUIDELINE FOR THE TESTING OF CHEMICALS Neurotoxicity Study in Rodents | Semantic Scholar [semanticscholar.org]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. Methods for Evaluating Potential Carcinogens and Anticarcinogens - Carcinogens and Anticarcinogens in the Human Diet - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]
- 24. oecd.org [oecd.org]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 27. apps.dtic.mil [apps.dtic.mil]
A Strategic Guide to Sourcing 4-Bromo-6,7-dimethylquinoline for Advanced Research & Development
Executive Summary: Navigating the Niche Chemical Landscape
For researchers and drug development professionals, the procurement of specific, highly substituted heterocyclic scaffolds is a frequent and critical challenge. 4-Bromo-6,7-dimethylquinoline is a prime example of such a compound—a molecule with clear potential as a building block in medicinal chemistry, yet one that resides outside the catalogs of mainstream commercial suppliers.
This technical guide provides a strategic framework for acquiring this and other niche quinoline derivatives. We will move beyond a simple supplier list to address the nuanced reality of sourcing specialized reagents. This document outlines a decision-making process for researchers, covering the landscape of commercially available structural analogs, the process of commissioning a custom synthesis, and the critical quality control (QC) protocols required to validate the final product. Our objective is to equip scientists with the field-proven insights needed to navigate this process efficiently, ensuring the integrity of their research from the very first step.
The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry
The quinoline core is recognized as a "privileged scaffold" in drug discovery. Its rigid, bicyclic aromatic structure and the nitrogen atom's ability to act as a hydrogen bond acceptor make it an ideal foundation for designing molecules that interact with a wide range of biological targets. The strategic placement of substituents, such as a bromine atom, provides a versatile chemical handle for further elaboration through modern synthetic chemistry.
The bromine atom at the 4-position is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. This reactivity transforms the quinoline core into a modular platform for building libraries of compounds in the pursuit of novel therapeutics. Derivatives of substituted quinolines have been investigated for a range of biological activities, including potential anticancer properties by targeting critical cell signaling pathways.
Sourcing Strategy: Custom Synthesis vs. Structural Analogs
A thorough search of the chemical supplier landscape reveals that This compound is not offered as a standard catalog product. This is a common scenario for highly specific substitution patterns. Therefore, a researcher has two primary paths forward:
-
Custom Synthesis: Commissioning a chemical synthesis company to produce the exact molecule. This provides the desired compound but requires vendor qualification, lead time, and budget considerations.
-
Utilizing Structural Analogs: Procuring a commercially available, structurally related isomer or derivative as a starting material or for initial screening. This can be faster and more cost-effective.
The optimal path depends on the specific research goal. For structure-activity relationship (SAR) studies, having the exact isomer is often non-negotiable. For initial exploratory work, a closely related analog may suffice.
Path A: Commissioning a Custom Synthesis
Many suppliers, including those listed below, offer custom synthesis services. The process typically involves providing the desired structure, CAS number (if known), required purity, and quantity. The supplier will then provide a quote and an estimated timeline. It is imperative to discuss the analytical data package that will be provided upon completion, which should, at a minimum, include ¹H NMR and HPLC-MS to confirm identity and purity.
Path B: Commercially Available Structural Analogs
For researchers who can utilize related compounds, several dimethyl- and methyl-bromoquinoline isomers are available. Sourcing these can provide valuable preliminary data or serve as alternative starting points for synthesis. Below is a comparative table of representative analogs.
| Compound Name | Supplier Example(s) | CAS Number | Stated Purity | Formula | Molecular Weight |
| 4-Bromo-5,7-dimethylquinoline | Sigma-Aldrich | Not Available | Research Grade¹ | C₁₁H₁₀BrN | 236.11 |
| 2-Bromo-4,6-dimethylquinoline | Advanced ChemBlocks | 103858-47-5 | 95% | C₁₁H₁₀BrN | 236.11 |
| 4-Bromo-7-methyl-quinoline | Fluorochem | 1070879-24-1 | 97% | C₁₀H₈BrN | 222.08 |
| 7-Bromo-4-chloro-6-methylquinoline | Sigma-Aldrich | Not Available | Research Grade¹ | C₁₀H₇BrClN | 256.53 |
¹Sigma-Aldrich notes for some early discovery products that the buyer assumes responsibility for confirming identity and purity.[1]
Supplier Qualification and Quality Control Workflow
Whether commissioning a custom synthesis or purchasing an analog, a rigorous QC process is non-negotiable. The integrity of all subsequent experimental data depends on the confirmed identity and purity of the starting material.
Below is a recommended workflow for qualifying a new batch of a sourced quinoline derivative.
Caption: Decision workflow for qualifying a sourced quinoline derivative.
Essential QC Protocols
Do not rely solely on the supplier's Certificate of Analysis (CoA). Independent verification provides the highest level of scientific rigor.
Protocol: Purity Assessment by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is essential for quantifying the purity of the compound and detecting non-volatile impurities.
-
Instrumentation: Standard HPLC system with a UV-Vis or DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm or wavelength of maximum absorbance.
-
Method:
-
Prepare a sample solution of ~1 mg/mL in 50:50 Acetonitrile:Water. Filter through a 0.45 µm syringe filter.
-
Inject 5 µL onto the column.
-
Run a gradient elution, for example: 10% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all observed peaks. The mass spectrometer coupled to the HPLC will confirm the mass of the main peak corresponds to the desired product.
-
Protocol: Structural Verification by ¹H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the chemical structure.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Verification: The resulting spectrum should be compared against the predicted spectrum for this compound. Key verification points include:
-
Chemical Shifts: The positions of the peaks should align with expected values for aromatic and methyl protons on the quinoline core.
-
Integration: The area under the peaks should correspond to the number of protons (e.g., the two methyl groups should each integrate to 3H).
-
Coupling Patterns: The splitting of the peaks (singlets, doublets, etc.) must be consistent with the connectivity of the atoms in the proposed structure.
-
-
Synthetic Considerations: The Path to Brominated Quinolines
Understanding the synthetic route to the target molecule provides insight into potential impurities. The synthesis of substituted quinolines often involves multi-step sequences. A common approach for a 4-bromoquinoline derivative would be:
-
Quinolin-4-one Formation: A substituted aniline (in this case, 3,4-dimethylaniline) would undergo a cyclization reaction, such as the Gould-Jacobs reaction, with a malonic acid derivative to form the corresponding 6,7-dimethylquinolin-4-one.
-
Halogenation: The resulting quinolin-4-one is then converted to the 4-bromo derivative. While chlorination with agents like POCl₃ is common, bromination can be achieved using reagents like phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃).[2][3]
This two-stage process highlights that potential impurities could include unreacted starting materials (aniline, quinolinone) or regioisomers formed during the cyclization or bromination steps. A robust analytical method, as described above, is crucial for detecting and quantifying these potential contaminants.
Conclusion
The acquisition of a specialized chemical reagent like this compound is a foundational step in the research and development pipeline that requires a strategic, multi-faceted approach. By understanding that such compounds are often not off-the-shelf items, researchers can proactively plan for custom synthesis or the intelligent use of structural analogs. The ultimate success of this endeavor hinges on a commitment to rigorous, in-house analytical validation to ensure the identity and purity of the material. This diligence safeguards the integrity of subsequent research and accelerates the path to discovery.
References
- A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
- Synthesis of 6-bromo-4-iodoquinoline.
- Wang, W. et al. Synthesis of 6-bromo-4-iodoquinoline.
- Uppar, V. et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues... Molecules, 26(9), 2722. [Link]
- Top 785 Journal of Medicinal Chemistry papers published in 2016. SciSpace. [Link]
Sources
Methodological & Application
Synthesis of 4-Bromo-6,7-dimethylquinoline: An Application Note and Detailed Protocol
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 4-Bromo-6,7-dimethylquinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The described synthetic pathway is a robust three-stage process commencing with the synthesis of the key intermediate, 6,7-dimethylisatin, via the Sandmeyer isatin synthesis. This is followed by the construction of the quinoline core through a Pfitzinger reaction to yield 4-hydroxy-6,7-dimethylquinoline, which subsequently undergoes bromination to afford the final product. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights, step-by-step protocols, and visual representations of the synthetic route.
Introduction
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties, has established them as privileged scaffolds in drug design. The introduction of a bromine atom at the 4-position of the quinoline ring can significantly modulate the molecule's physicochemical properties and biological activity, making 4-bromoquinolines important intermediates for further functionalization through cross-coupling reactions. This compound, with its specific substitution pattern, presents a unique building block for the exploration of novel therapeutic agents.
This application note details a reliable and reproducible synthetic pathway to this compound, designed to be accessible to researchers with a foundational understanding of organic synthesis.
Overall Synthetic Pathway
The synthesis of this compound is accomplished through a three-step sequence, as illustrated below. The pathway begins with the formation of 6,7-dimethylisatin from 3,4-dimethylaniline, followed by the construction of the quinoline core, and concludes with the bromination of the 4-hydroxyquinoline intermediate.
Caption: Synthesis of 6,7-Dimethylisatin via Sandmeyer reaction.
Protocol:
-
Formation of the Isonitrosoacetanilide Intermediate:
-
In a 1 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve 3,4-dimethylaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (10 mL) and water (200 mL).
-
In a separate beaker, prepare a solution of chloral hydrate (0.11 mol) and sodium sulfate (1.1 mol) in water (300 mL).
-
Add the chloral hydrate/sodium sulfate solution to the aniline solution.
-
Prepare a solution of hydroxylamine hydrochloride (0.33 mol) in water (100 mL) and add it slowly to the reaction mixture.
-
Heat the mixture to boiling and continue to reflux for 30-45 minutes. The isonitrosoacetanilide derivative will precipitate as a solid.
-
Cool the mixture in an ice bath and collect the solid by vacuum filtration. Wash the solid thoroughly with cold water and dry it completely.
-
-
Cyclization to 6,7-Dimethylisatin:
-
Carefully and in portions, add the dried isonitrosoacetanilide intermediate to pre-warmed concentrated sulfuric acid (150 mL) at 60-70 °C with vigorous stirring. The temperature should be carefully controlled to prevent excessive charring.
-
After the addition is complete, heat the mixture to 80 °C for an additional 10 minutes.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice (500 g).
-
The 6,7-dimethylisatin will precipitate as a solid. Collect the product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
The crude product can be purified by recrystallization from glacial acetic acid or ethanol to yield an orange to dark red powder.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 6,7-Dimethylisatin | C₁₀H₉NO₂ | 175.18 | ~210-212 | Orange to dark red powder |
Part 2: Synthesis of 4-Hydroxy-6,7-dimethylquinoline
This step utilizes the Pfitzinger reaction to construct the quinoline ring system from 6,7-dimethylisatin and a suitable carbonyl compound, in this case, acetone. The initially formed quinoline-4-carboxylic acid is then decarboxylated in situ or in a subsequent step to yield the desired 4-hydroxyquinoline. [1][2] Reaction Scheme:
Caption: Pfitzinger reaction followed by decarboxylation.
Protocol:
-
Pfitzinger Reaction:
-
In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in ethanol (150 mL).
-
To this basic solution, add 6,7-dimethylisatin (0.05 mol) and acetone (0.15 mol).
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a dilute solution of hydrochloric acid or acetic acid until a precipitate forms.
-
Collect the solid precipitate (6,7-dimethylquinoline-4-carboxylic acid) by vacuum filtration and wash with cold water.
-
-
Decarboxylation:
-
The crude 6,7-dimethylquinoline-4-carboxylic acid can be decarboxylated by heating it in a high-boiling solvent such as diphenyl ether or by neat heating above its melting point until the evolution of carbon dioxide ceases.
-
Alternatively, the crude product can be slurried in mineral oil and heated to 250-280 °C for 15-20 minutes.
-
After cooling, the reaction mixture is diluted with a non-polar solvent like hexane or petroleum ether to precipitate the product.
-
Collect the solid 4-hydroxy-6,7-dimethylquinoline by vacuum filtration and wash with the non-polar solvent.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-Hydroxy-6,7-dimethylquinoline | C₁₁H₁₁NO | 173.21 | Off-white to pale yellow solid |
Part 3: Synthesis of this compound
The final step is the conversion of the 4-hydroxy group to a bromine atom. This is effectively achieved using a brominating agent such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃). [3][4] Reaction Scheme:
Caption: Bromination of the 4-hydroxyquinoline intermediate.
Protocol:
-
To a stirred solution of 4-hydroxy-6,7-dimethylquinoline (0.01 mol) in anhydrous N,N-dimethylformamide (DMF) (20 mL), add phosphorus tribromide (PBr₃) (0.012 mol) dropwise at room temperature under a nitrogen atmosphere.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Basify the aqueous solution to a pH of 8-9 with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Characterization of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₀BrN |
| Molecular Weight | 236.11 g/mol |
| Appearance | Expected to be a solid |
| ¹H NMR (CDCl₃, 400 MHz) - Predicted | δ (ppm): ~8.7 (d, 1H), ~8.0 (s, 1H), ~7.5 (s, 1H), ~7.4 (d, 1H), ~2.5 (s, 3H), ~2.4 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) - Predicted | δ (ppm): ~150, ~148, ~145, ~138, ~130, ~128, ~125, ~122, ~121, ~20, ~15 |
Note: The NMR data provided are predicted values based on structurally similar compounds and should be confirmed by experimental analysis.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Chloral hydrate is a regulated substance and should be handled with appropriate care.
-
Concentrated sulfuric acid and phosphorus tribromide are highly corrosive and should be handled with extreme caution.
-
The decarboxylation step involves high temperatures and should be performed with care to avoid burns.
Conclusion
The synthetic pathway detailed in this application note provides a reliable and scalable method for the preparation of this compound. By following the outlined protocols, researchers can efficiently synthesize this valuable building block for use in various drug discovery and development programs. The causality behind the choice of reactions, such as the well-established Sandmeyer and Pfitzinger reactions, ensures a high degree of success and reproducibility.
References
- Wikipedia. Sandmeyer reaction. [Link]
- Patel, R. V., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 209-218.
- Wikipedia. Pfitzinger reaction. [Link]
- Google Patents. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
- Journal of Organic Chemistry and Pharmaceutical Research.
- PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline. [Link]
Sources
Protocol for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Bromo-6,7-dimethylquinoline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] The synthesis of 4-arylquinolines via palladium-catalyzed cross-coupling reactions is a cornerstone of modern drug discovery, enabling the creation of diverse molecular libraries for biological screening.[3] The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[4][5] This document provides a comprehensive, field-proven protocol for the efficient synthesis of 4-aryl-6,7-dimethylquinolines through the Suzuki coupling of 4-Bromo-6,7-dimethylquinoline with various arylboronic acids. We delve into the mechanistic rationale behind component selection and offer a detailed, step-by-step guide from reaction setup to product purification, including a troubleshooting matrix to address common experimental challenges.
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling
The formation of a carbon-carbon bond between two aromatic rings (a biaryl linkage) is one of the most critical transformations in organic synthesis. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, is a premier method for achieving this.[4][6][7] Its discovery, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of polyolefins, styrenes, and substituted biphenyls.[6]
For drug development professionals, this reaction provides a robust platform for modifying core scaffolds like quinoline. The 6,7-dimethylquinoline core, in particular, serves as a valuable starting point for kinase inhibitors and other targeted therapies.[2][8][9] This protocol offers a reliable and optimized method to couple a wide array of arylboronic acids to the C4 position of this quinoline, a key step in generating novel molecular entities for structure-activity relationship (SAR) studies.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][10][11]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step, resulting in a Pd(II) complex.[4] The reactivity of the halide follows the general trend I > Br > Cl > OTf, making aryl bromides excellent substrates for this reaction.[12][13]
-
Transmetalation : This step involves the transfer of the aryl group from the boron atom to the palladium center. This process is critically dependent on activation by a base.[6][14] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the Pd(II) complex.[7][15][16]
-
Reductive Elimination : The two organic groups (the quinoline and the new aryl group) on the Pd(II) complex couple and are expelled, forming the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. It can be scaled as needed, with appropriate adjustments to solvent volumes to maintain concentration.
Materials and Equipment
-
Substrate: this compound (≥97% purity)
-
Coupling Partner: Arylboronic acid (or boronic acid pinacol ester)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Base: Anhydrous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (≥99%)
-
Solvents: Anhydrous 1,4-dioxane and deionized water
-
Work-up Reagents: Ethyl acetate, brine (saturated aq. NaCl), anhydrous sodium sulfate (Na₂SO₄)
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature control, condenser, inert gas line (Argon or Nitrogen), syringes, needles, and standard laboratory glassware.
Reagent Quantities
The following table outlines the quantities for a standard 1.0 mmol reaction.
| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 236.10 | 1.0 | 1.0 | 236 mg |
| Arylboronic Acid | Varies | 1.2 | 1.2 | Varies |
| Pd(dppf)Cl₂ | 731.73 | 0.03 | 0.03 | 22 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 | 212 mg |
| 1,4-Dioxane | - | - | - | 8 mL |
| Water | - | - | - | 2 mL |
Causality Note: Using a slight excess (1.2 equiv.) of the boronic acid ensures complete consumption of the limiting bromoquinoline substrate, accounting for potential protodeborylation or homocoupling side reactions.[13] The catalyst loading (3 mol%) is a standard starting point for many Suzuki couplings involving heteroaryl halides.[17]
Step-by-Step Procedure
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki coupling protocol.
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (236 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Prepare a 4:1 v/v solvent mixture of 1,4-dioxane and water. Degas this mixture by bubbling Argon or Nitrogen through it for 15-20 minutes. Using a syringe, add 10 mL of the degassed solvent mixture to the reaction flask. The use of polar, aprotic solvents like dioxane helps to solubilize the organic reagents, while the water is essential for dissolving the inorganic base.[10][18][19]
-
Reaction Execution: Place the flask in a pre-heated oil bath at 80-90 °C. Stir the reaction mixture vigorously for 12-16 hours under the inert atmosphere.[17]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the this compound starting material.
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine all organic layers and wash with brine (20 mL). The brine wash helps to remove residual water and inorganic salts. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[17][20]
-
Purification: The resulting crude product is typically purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. The precise gradient will depend on the polarity of the specific product.[10][21]
Troubleshooting
Even robust protocols can encounter issues. The following table provides guidance on common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Base is not anhydrous or is of poor quality.4. Reaction temperature too low. | 1. Use a fresh bottle of catalyst or a different palladium source (e.g., Pd₂(dba)₃ with a ligand like SPhos).2. Ensure thorough degassing of all solvents.3. Use freshly opened, anhydrous base.4. Increase temperature to 100 °C. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst system promotes homocoupling. | 1. Improve inert atmosphere technique.2. Screen alternative ligands or catalyst systems. |
| Protodeborylation of Starting Material | 1. Reaction time is excessively long.2. Base is too strong or reaction is too hot for sensitive boronic acids. | 1. Monitor reaction closely and stop once starting material is consumed.2. Consider a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5][7] |
| Difficulty in Product Purification | 1. Product has similar polarity to a byproduct.2. Residual palladium catalyst in the product. | 1. Try a different solvent system for chromatography or consider recrystallization.2. Filter the crude product through a small plug of Celite before concentration. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. This protocol provides a validated and reliable method for the coupling of this compound, a key intermediate in the development of novel therapeutics. By understanding the underlying mechanism and paying careful attention to experimental details such as maintaining an inert atmosphere and using high-quality reagents, researchers can consistently achieve high yields of the desired 4-aryl-6,7-dimethylquinoline products, accelerating the pace of discovery in medicinal chemistry and materials science.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. Suzuki reaction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ResearchGate. Effect of solvent on the Suzuki reaction.
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
- Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Andrew G Myers Research Group. The Suzuki Reaction.
- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- National Institutes of Health (NIH). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.
- Thermo Fisher Scientific Chemicals. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.
- ResearchGate. Screening of palladium catalysts for the Suzuki coupling of...
- PubMed. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents.
- PubMed. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade.
- ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
- PubMed. Synthesis and biological evaluation of 4-aroyl-6,7,8-trimethoxyquinolines as a novel class of anticancer agents.
- MDPI. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies.
Sources
- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 4-aroyl-6,7,8-trimethoxyquinolines as a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. rose-hulman.edu [rose-hulman.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Using 4-Bromo-6,7-dimethylquinoline in C-N cross-coupling reactions
An In-Depth Guide to the Application of 4-Bromo-6,7-dimethylquinoline in C-N Cross-Coupling Reactions
Introduction: The Strategic Value of the N-Aryl Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including kinase inhibitors for oncology and antimalarial agents. The synthesis of N-aryl-4-aminoquinolines, in particular, is a critical endeavor in drug discovery. This compound serves as a highly valuable and versatile building block for this purpose. Its bromine atom at the C4 position provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse amine functionalities. The dimethyl substitution pattern on the benzo-fused ring allows for fine-tuning of steric and electronic properties, which can be crucial for modulating biological activity and pharmacokinetic profiles.
This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the successful application of this compound in modern C-N cross-coupling reactions, with a primary focus on the robust and widely applicable Buchwald-Hartwig amination.
Reagent Profile: this compound
A thorough understanding of the starting material is paramount for successful reaction design and execution.
| Property | Value |
| Chemical Formula | C₁₁H₁₀BrN |
| Molecular Weight | 236.11 g/mol [1] |
| Appearance | Expected to be a solid at room temperature |
| CAS Number | Data not readily available; structurally related to CAS 1070879-24-1 (4-bromo-7-methylquinoline)[2] and MFCD11505114 (4-Bromo-5,7-dimethylquinoline)[1] |
| Storage Conditions | Store in a tightly sealed container in a cool, dry place, protected from light. |
| Solubility | Expected to be soluble in common organic solvents like toluene, dioxane, THF, and DMF. |
Note: Specific experimental data for this compound is not widely published. The data presented is based on closely related structural analogs.
Core Concepts: Reactivity and Rationale for Cross-Coupling
The 4-position of the quinoline ring is electron-deficient due to the inductive effect of the ring nitrogen. This property makes the C4-Br bond susceptible to oxidative addition by low-valent transition metals like palladium(0) and copper(I), which is the key initiation step in most C-N cross-coupling reactions.[3][4] Traditional methods like nucleophilic aromatic substitution (SNAr) would require harsh conditions and are often not feasible with less activated amines. Therefore, palladium- and copper-catalyzed methods represent the most efficient and versatile strategies for forming C-N bonds with this substrate.[3][5]
Application Note 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the preeminent method for the formation of C(aryl)-N bonds, celebrated for its broad substrate scope, functional group tolerance, and high yields under relatively mild conditions.[3]
Mechanistic Overview & Causality
The reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle is initiated by the oxidative addition of the this compound to the Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl quinoline product and regenerate the Pd(0) catalyst.[6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Critical Parameter Selection: A Scientist's Perspective
The success of a Buchwald-Hartwig reaction hinges on the judicious selection of four key components:
-
Palladium Source: While Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common Pd(0) source, Pd(OAc)₂ (palladium(II) acetate) is often more practical as it is more stable to air.[4] It is reduced in situ to the active Pd(0) species by the phosphine ligand or amine. For reproducibility, especially in complex systems, using pre-formed catalyst complexes (precatalysts) that contain both the palladium and the ligand is highly recommended.[7]
-
Ligand: This is arguably the most critical choice. The quinoline nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.[7] To overcome this, bulky, electron-rich biaryl phosphine ligands are required. They accelerate both the oxidative addition and the rate-limiting reductive elimination step, outcompeting potential catalyst inhibition.[8]
-
Xantphos: A wide bite-angle ligand, excellent for many couplings. Its geometry often prevents the formation of inactive catalyst species.
-
XPhos/RuPhos/BrettPhos: These are highly effective, sterically demanding Buchwald ligands that provide high stability and reactivity, especially for challenging substrates like heteroaryl halides.[7]
-
-
Base: A base is required to deprotonate the amine upon coordination to the palladium center, forming the key palladium-amido intermediate. The choice of base is a balance between reactivity and substrate tolerance.
-
NaOt-Bu / KOt-Bu (Sodium/Potassium tert-butoxide): Strong, non-nucleophilic bases that are highly effective but can be incompatible with base-sensitive functional groups (e.g., esters).[9]
-
Cs₂CO₃ / K₃PO₄ (Cesium Carbonate / Potassium Phosphate): Milder inorganic bases that are often sufficient and offer better functional group tolerance.[8][10] For a substrate like this compound, Cs₂CO₃ is an excellent starting point.
-
-
Solvent: Anhydrous, deoxygenated aprotic polar solvents are essential.
Detailed Laboratory Protocol: Buchwald-Hartwig Amination
This is a representative protocol adapted from established procedures for the amination of related bromo-heterocycles.[8][9][11] Optimization may be required for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., aniline, morpholine, or primary alkylamine) (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
Xantphos (0.05 equiv, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed toluene (to achieve ~0.1 M concentration)
-
Schlenk tube or microwave vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed.
-
Reagent Addition: Through the sidearm or septum, add the anhydrous, degassed toluene, followed by the amine coupling partner via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (~20 mL). c. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate. d. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-6,7-dimethylquinolin-4-amine.
Expected Outcomes and Substrate Scope
| Amine Type | Typical Conditions | Expected Yield | Notes |
| Anilines | Pd₂(dba)₃/Xantphos, Cs₂CO₃, Toluene, 110 °C | Good to High | Electron-donating groups on the aniline generally improve yields.[8] |
| Secondary Amines | Pd₂(dba)₃/XPhos, NaOt-Bu, Toluene, 100 °C | Good to High | Stronger base often required. Cyclic amines like morpholine are excellent substrates. |
| Primary Amines | Pd₂(dba)₃/BrettPhos, K₃PO₄, Dioxane, 100 °C | Moderate to Good | Potential for double arylation exists; careful control of stoichiometry is important. |
Alternative C-N Coupling Strategies
While the Buchwald-Hartwig amination is often the method of choice, classical copper-catalyzed reactions remain relevant, particularly in specific industrial applications or when palladium sensitivity is a concern.
Application Note 2: Ullmann Condensation
The Ullmann condensation is the classical copper-catalyzed reaction between an aryl halide and an amine.[12] Traditional protocols required harsh conditions (stoichiometric copper, >200 °C).[12] Modern methods, however, utilize catalytic copper sources with ligands, allowing for significantly milder conditions.[5][13]
Key Considerations:
-
Catalyst System: Typically CuI is used as the copper source, often in combination with a bidentate ligand like 1,10-phenanthroline or an amino acid (e.g., L-proline).[14]
-
Conditions: The reaction still often requires higher temperatures (100-140 °C) and more polar solvents like DMF or DMSO compared to palladium-catalyzed methods.[13]
-
Scope: The Ullmann reaction can be particularly effective for coupling with N-H heterocycles and certain primary amines.
Application Note 3: Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that uniquely couples an amine with an aryl boronic acid instead of an aryl halide.[15][16][17] This would require converting the this compound to its corresponding boronic acid derivative first (e.g., via lithium-halogen exchange followed by quenching with a borate ester). While an indirect route for this specific substrate, it is a powerful method known for its mild, often room-temperature conditions and use of air as the oxidant.[15]
General Experimental Workflow
The following diagram outlines a typical workflow for performing and analyzing a C-N cross-coupling reaction.
Caption: General laboratory workflow for C-N cross-coupling reactions.
Safety and Handling
As a Senior Application Scientist, safety is the foremost priority in all laboratory operations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: this compound and its derivatives should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[1] It is classified as an acute oral toxicant and causes skin and eye irritation.[1]
-
Reagents:
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.
-
Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and palladium-containing residues, according to institutional and local environmental regulations.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Catalyst (Oxygen exposure) | Ensure all reagents are dry, solvents are rigorously degassed, and the reaction is run under a strict inert atmosphere. Use a glovebox for setup if possible. |
| 2. Inappropriate Ligand/Base Combination | Screen a panel of ligands (e.g., XPhos, RuPhos) and bases (e.g., NaOt-Bu, K₃PO₄). The optimal combination is substrate-dependent.[7] | |
| Hydrodehalogenation | 1. Presence of water or protic impurities | Use anhydrous solvents and reagents. Ensure the base is not hydrated. |
| (Replacement of Br with H) | 2. β-Hydride elimination side-pathway | This can sometimes be suppressed by changing the ligand or lowering the reaction temperature slightly. |
| Formation of Side Products | 1. Double arylation of primary amine | Use a slight excess of the amine (1.1-1.2 equiv) but avoid a large excess. Using a bulkier ligand can sometimes disfavor the second coupling. |
| 2. Homocoupling of the amine or aryl bromide | This often points to a problem with the catalytic cycle. Re-evaluate the catalyst/ligand system. |
References
- Organic Chemistry Portal. Chan-Lam Coupling.
- Wikipedia. Buchwald–Hartwig amination.
- NROChemistry. Chan-Lam Coupling: Mechanism & Examples.
- Wikipedia. Chan–Lam coupling.
- Thieme Chemistry. Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synlett, 2021, 32(02), 119-136.
- Organic Chemistry Portal. Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones.
- ACS Publications. Chan–Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature. The Journal of Organic Chemistry, 2019, 84(18), 11524-11532.
- Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 2013, 9, 2538-2549.
- PubMed. Palladium-catalyzed tandem amination reaction for the synthesis of 4-quinolones. Organic Letters, 2010, 12(2), 212-215.
- Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2016, 12, 2378-2385.
- National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Frontiers. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 2020, 8, 603.
- ResearchGate. Ullmann Amination of Bromobenzene with 30% Aqueous Methylamine Solution....
- BYJU'S. Ullmann Reaction.
- Royal Society of Chemistry. Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 2021, 11, 7476-7486.
- ResearchGate. Cu(II)-catalyzed Cross Coupling Cyanomethylation of Tetrahydroisoquinolines with α-bromoalkylnitrile.
- PubChem. 4-Bromo-6-methoxyquinoline.
- OperaChem. Ullmann coupling-An overview.
- PubChem. 4,6-Dimethylquinoline.
- National Institutes of Health. Enantioconvergent Cross-Nucleophile Coupling: Copper-Catalyzed Deborylative Cyanation.
- Taylor & Francis Online. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- MDPI. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 2024, 29(2), 442.
- ResearchGate. Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates.
- YouTube. Copper Cross-coupling by a Noncanonical Mechanism with Prof. Connor Delaney.
- Organic Chemistry Portal. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates.
- National Institutes of Health. Diamine Ligands in Copper-Catalyzed Reactions.
- University of Leicester. Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline.
- NSF Public Access Repository. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents.
Sources
- 1. 4-Bromo-5,7-dimethylquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 12. byjus.com [byjus.com]
- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chan-Lam Coupling [organic-chemistry.org]
- 16. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
4-Bromo-6,7-dimethylquinoline: A Versatile Building Block for the Synthesis of Novel Kinase Inhibitors - Application Notes and Protocols
Abstract: Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors.[1] This guide provides detailed application notes and protocols for the use of 4-Bromo-6,7-dimethylquinoline , a strategic building block for the development of novel kinase inhibitors. The 4-bromo position serves as a versatile synthetic handle for introducing a wide array of chemical moieties via palladium-catalyzed cross-coupling reactions. Concurrently, the 6,7-dimethyl substitution pattern offers the potential for enhanced potency and selectivity through favorable interactions within the ATP-binding pocket of target kinases.[2][3]
Part 1: Synthesis of the Building Block: this compound
The synthesis of the title compound is not widely reported, thus a robust and logical synthetic route is proposed based on established and reliable methodologies for quinoline synthesis.[4][5] The pathway involves a Gould-Jacobs reaction to construct the core heterocyclic system, followed by halogenation to install the reactive bromide at the 4-position.
Proposed Synthetic Pathway
The synthesis begins with the reaction of 3,4-dimethylaniline with diethyl ethoxymethylenemalonate to form the quinoline core, followed by conversion of the 4-hydroxyl group to the target 4-bromo group.
Caption: Proposed synthetic workflow for this compound.
Protocol 1.1: Synthesis of 6,7-Dimethylquinolin-4-ol (Gould-Jacobs Reaction)
The Gould-Jacobs reaction is a reliable method for synthesizing 4-hydroxyquinolines, particularly from electron-rich anilines like 3,4-dimethylaniline.[4][6] The reaction proceeds via initial condensation followed by a high-temperature thermal cyclization.
Methodology:
-
Condensation: In a round-bottom flask equipped with a condenser, combine 3,4-dimethylaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.05 equiv).
-
Heat the mixture at 110-120 °C for 1-2 hours. The reaction progress can be monitored by TLC, observing the consumption of the aniline.
-
Cyclization: To the crude intermediate, add a high-boiling point inert solvent such as diphenyl ether or Dowtherm A.
-
Heat the mixture to approximately 250 °C with vigorous stirring. The cyclization is typically complete within 30-60 minutes.
-
Workup: Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Dilute the mixture with hexane or heptane to facilitate further precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexane, and dry under vacuum to yield 6,7-Dimethylquinolin-4-ol.
Protocol 1.2: Synthesis of this compound (Bromination)
The conversion of the 4-hydroxyl group to a bromide is a key step to enable subsequent cross-coupling reactions. While conversion to a chloride using POCl₃ is common[7], using phosphorus oxybromide (POBr₃) achieves the desired bromination directly.
Methodology:
-
Reaction Setup: In a flask fitted with a reflux condenser and a gas outlet to a scrubber (to neutralize HBr fumes), cautiously add 6,7-Dimethylquinolin-4-ol (1.0 equiv) to phosphorus oxybromide (POBr₃) (3.0-5.0 equiv). The reaction is exothermic.
-
Heat the reaction mixture to 100-120 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Allow the mixture to cool to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice with stirring. Caution: This is a highly exothermic and vigorous quenching process.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Part 2: Core Synthetic Applications in Kinase Inhibitor Development
The 4-bromo position of the quinoline scaffold is primed for palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse functionalities to probe the kinase active site.
Protocol 2.1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties that can occupy hydrophobic pockets within the kinase ATP-binding site.[7][8]
Principle: A palladium catalyst facilitates the coupling of the aryl bromide with an organoboron species (boronic acid or ester) in the presence of a base.
| Reagent/Parameter | Purpose | Typical Conditions |
| Aryl Halide | Starting Material | This compound (1.0 equiv) |
| Boronic Acid | Coupling Partner | Aryl/Heteroaryl-B(OH)₂ (1.2-1.5 equiv) |
| Catalyst | Pd(0) Source | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%) |
| Base | Boronate Activation | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv) |
| Solvent | Reaction Medium | 1,4-Dioxane/H₂O, Toluene, or DMF |
| Temperature | Reaction Rate | 80-110 °C |
Methodology:
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Protocol 2.2: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is paramount for installing amine functionalities, which are often crucial for forming key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding site.[9]
Principle: A palladium catalyst, supported by a specialized bulky phosphine ligand, couples an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base.[2][10]
| Reagent/Parameter | Purpose | Typical Conditions |
| Aryl Halide | Starting Material | This compound (1.0 equiv) |
| Amine | Coupling Partner | R¹R²NH (1.1-1.3 equiv) |
| Catalyst | Pd(0) Precursor | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) |
| Ligand | Catalyst Activation | XPhos, RuPhos, or BINAP (2-5 mol%) |
| Base | Amine Deprotonation | NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.0 equiv) |
| Solvent | Reaction Medium | Toluene or 1,4-Dioxane (anhydrous) |
| Temperature | Reaction Rate | 90-120 °C |
Methodology:
-
Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv).
-
Evacuate and backfill the flask with Argon. Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes to form the active catalyst complex.
-
Add this compound (1.0 equiv) followed by the amine (1.1 equiv).
-
Heat the reaction to 100-110 °C until the starting material is consumed (typically 6-24 hours), monitoring by LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product by column chromatography.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2.3: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling introduces an alkyne group, a rigid and linear linker that can be used to probe deeper into the kinase active site or serve as a handle for further functionalization (e.g., via click chemistry).[11][12]
Principle: A palladium catalyst and a copper(I) co-catalyst are used to couple a terminal alkyne with an aryl halide in the presence of an amine base.[13]
| Reagent/Parameter | Purpose | Typical Conditions |
| Aryl Halide | Starting Material | This compound (1.0 equiv) |
| Alkyne | Coupling Partner | Terminal Alkyne (1.2-1.5 equiv) |
| Pd Catalyst | Pd(0) Source | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%) |
| Cu Co-catalyst | Alkyne Activation | CuI (1-5 mol%) |
| Base/Solvent | HBr Scavenger | Triethylamine (TEA) or Diisopropylamine (DIPA) |
| Temperature | Reaction Rate | Room Temperature to 80 °C |
Methodology:
-
Setup: In a Schlenk flask, dissolve this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper co-catalyst (CuI, 2 mol%) in an amine solvent such as triethylamine.
-
Degas the solution by bubbling Argon through it for 15-20 minutes.
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction at the desired temperature (can often proceed at room temperature) until completion as monitored by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine to remove amine salts.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify the crude product via column chromatography.
Caption: Interlinked catalytic cycles of the Sonogashira coupling.
Part 3: Mechanistic Insights & Structure-Activity Relationships (SAR)
The strategic design of kinase inhibitors relies on understanding how different parts of the molecule interact with the enzyme's ATP-binding site. The this compound scaffold provides a rigid core that orients substituents into key interaction zones.
-
The Quinoline Core: The nitrogen atom (N1) of the quinoline ring is a critical hydrogen bond acceptor, typically interacting with the backbone NH of a conserved methionine residue in the kinase hinge region. This interaction is fundamental for anchoring the inhibitor.[14]
-
The 4-Position Substituent (R¹): Groups installed at this position via cross-coupling are directed toward the interior of the ATP pocket. Bulky aromatic or heteroaromatic groups introduced via Suzuki coupling can form favorable hydrophobic and π-stacking interactions. Amines installed via Buchwald-Hartwig amination can act as hydrogen bond donors or acceptors, forming additional contacts that enhance affinity.
-
The 6,7-Dimethyl Groups (R²): Substituents at the 6- and 7-positions are directed toward the solvent-exposed region of the binding site.[3] The methyl groups provide a degree of hydrophobicity that can favorably interact with non-polar residues in this region, potentially improving binding affinity and influencing the selectivity profile of the inhibitor across the kinome. In many known inhibitors, similar positions are occupied by methoxy groups, which also contribute to solubility and binding.[2]
Caption: General binding mode of a 4-substituted-6,7-dimethylquinoline inhibitor.
Part 4: General Protocol for Product Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized kinase inhibitors.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. Expect to see signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the quinoline protons. The appearance of new signals corresponding to the coupled moiety and the disappearance of the characteristic upfield shift of the proton at the 5-position (adjacent to the bromo-substituted carbon) are key indicators of a successful reaction.
-
¹³C NMR Spectroscopy: This provides confirmation of the carbon framework. Look for the characteristic signals of the quinoline core and the newly introduced carbons from the coupling partner.
-
High-Resolution Mass Spectrometry (HRMS): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze by ESI-MS to obtain an accurate mass measurement, confirming the elemental composition of the final product.
-
Purity Analysis (HPLC): Prepare a dilute solution (~1 mg/mL) of the final compound and analyze by reverse-phase HPLC to determine its purity, which should ideally be >95% for biological screening.
Conclusion
This compound is a highly valuable and strategically designed building block for medicinal chemistry and drug discovery. Its synthetic accessibility, combined with the versatility of the 4-bromo position for a range of robust palladium-catalyzed cross-coupling reactions, allows for the rapid generation of diverse chemical libraries. The insights from structure-activity relationships of related quinoline inhibitors suggest that this scaffold is well-suited for targeting the ATP-binding site of various protein kinases. The protocols and data presented herein provide a comprehensive guide for researchers to leverage this building block in the quest for novel and effective kinase inhibitors.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- MDPI. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Molecules.
- MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.
- Zhai, X., et al. (2016). Design, synthesis and biological evaluation of novel 4-phenoxy-6,7-disubstituted quinolines possessing (thio)semicarbazones as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 24(7), 1331-1345.
- Comprehensive Organic Name Reactions and Reagents. (2010). Gould-Jacobs Reaction. Wiley.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- SynArchive. (n.d.). Conrad-Limpach Synthesis.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- NISCAIR. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 44B, 1457-1462.
- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Liu, X., et al. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 24(23), 4252.
- ACS Publications. (2022). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. ACS Omega.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
- MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules.
- Beilstein-Institut. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Wang, Y., et al. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. Bioorganic & Medicinal Chemistry Letters, 36, 127788.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- El-Karim, S. S. A., et al. (2021). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875.
- MDPI. (2023). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules.
- Wikipedia. (n.d.). Sonogashira coupling.
- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 International Conference on Materials, Mechanical and Regional Engineering (ICMREE 2017).
- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Lien, V. T., et al. (2019). Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(10), 1234-1239.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts.
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemijournal.com [chemijournal.com]
- 10. mdpi.com [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 4-Bromo-6,7-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] 4-Bromo-6,7-dimethylquinoline serves as a versatile synthetic intermediate, with the bromine atom at the C4-position providing a reactive handle for the introduction of diverse functionalities through various cross-coupling and substitution reactions. This strategic modification allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel compounds with tailored pharmacological or material properties.
This technical guide provides a comprehensive overview of established and field-proven experimental procedures for the derivatization of this compound. The protocols detailed herein focus on robust and versatile palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and the Heck reaction. Each section is designed to provide not only a step-by-step methodology but also the underlying scientific principles that govern the choice of reagents and reaction conditions, empowering researchers to adapt and optimize these procedures for their specific synthetic targets.
Core Derivatization Strategies
The primary site of reactivity on this compound for the reactions described in this guide is the carbon-bromine bond. The electron-rich nature of the quinoline ring system and the position of the bromine atom make it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The general workflow for these derivatization procedures is outlined below.
General workflow for palladium-catalyzed derivatization.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-6,7-dimethylquinolines
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the coupling of a wide array of primary and secondary amines with aryl halides.[5][6][7] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules where an aniline or related amino-heterocycle moiety is a key structural feature.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired aminoquinoline and regenerate the palladium(0) catalyst.[7] The choice of a bulky, electron-rich phosphine ligand is critical as it facilitates both the oxidative addition and the reductive elimination steps, leading to higher yields and broader substrate scope.
Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific amine coupling partners.
Materials and Reagents
| Reagent | Typical Loading (mol%) | Purpose |
| This compound | 1.0 equivalent | Substrate |
| Amine | 1.2 equivalents | Nucleophile |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 1-2 mol% | Catalyst Source |
| Phosphine Ligand (e.g., Xantphos) | 2-4 mol% | Ligand for Palladium |
| Base (e.g., NaOtBu) | 1.4 equivalents | Promotes deprotonation of the amine |
| Anhydrous Toluene or Dioxane | - | Solvent |
Step-by-Step Procedure
-
To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the amine (1.2 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6,7-dimethylquinoline derivative.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-6,7-dimethylquinolines
The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an aryl or vinyl halide.[8] This reaction is favored for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst.[9] The base plays a crucial role in activating the boronic acid to facilitate transmetalation.
Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials and Reagents
| Reagent | Typical Loading (mol%) | Purpose |
| This compound | 1.0 equivalent | Substrate |
| Arylboronic Acid | 1.2-1.5 equivalents | Coupling Partner |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 2-5 mol% | Catalyst |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 equivalents | Activates the boronic acid |
| Solvent System (e.g., Dioxane/Water 4:1) | - | Solvent |
Step-by-Step Procedure
-
In a Schlenk flask or microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., potassium carbonate, 2.0 equiv.).
-
Evacuate the vessel and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-18 hours.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6,7-dimethylquinoline.
Sonogashira Coupling: Synthesis of 4-Alkynyl-6,7-dimethylquinolines
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[10][11][12] This reaction is a highly efficient method for the formation of carbon-carbon triple bonds and is widely used in the synthesis of natural products, pharmaceuticals, and organic materials.
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to a Pd(0) species occurs, followed by transmetalation with a copper(I) acetylide intermediate. Reductive elimination then yields the alkynylated product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a base.[12]
Protocol: General Procedure for Sonogashira Coupling
Materials and Reagents
| Reagent | Typical Loading (mol%) | Purpose |
| This compound | 1.0 equivalent | Substrate |
| Terminal Alkyne | 1.2-1.5 equivalents | Coupling Partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | 2-5 mol% | Catalyst |
| Copper(I) Iodide (CuI) | 1-5 mol% | Co-catalyst |
| Base (e.g., Triethylamine, Diisopropylamine) | 2.0-3.0 equivalents | Base and Solvent |
| Anhydrous THF or Toluene | - | Co-solvent (optional) |
Step-by-Step Procedure
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, 2-5 mol%), and copper(I) iodide (1-5 mol%).
-
Add an anhydrous solvent such as THF or toluene, followed by the base (e.g., triethylamine).
-
Add the terminal alkyne (1.2-1.5 equiv.) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature to 50 °C. The reaction is often complete within 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-alkynyl-6,7-dimethylquinoline.
Heck Reaction: Synthesis of 4-Alkenyl-6,7-dimethylquinolines
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[13][14][15] This reaction is a valuable tool for the synthesis of substituted alkenes.
Mechanistic Rationale
The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. Subsequent β-hydride elimination forms the new carbon-carbon double bond of the product and a palladium-hydride species. The final step is the regeneration of the palladium(0) catalyst by the base.[15][16]
Protocol: General Procedure for the Heck Reaction
Materials and Reagents
| Reagent | Typical Loading (mol%) | Purpose |
| This compound | 1.0 equivalent | Substrate |
| Alkene (e.g., n-butyl acrylate) | 1.5 equivalents | Coupling Partner |
| Palladium Catalyst (e.g., Pd(OAc)₂) | 2-5 mol% | Catalyst |
| Phosphine Ligand (e.g., PPh₃) | 4-10 mol% | Ligand for Palladium |
| Base (e.g., Triethylamine) | 2.0 equivalents | Regenerates the catalyst |
| Anhydrous DMF or Acetonitrile | - | Solvent |
Step-by-Step Procedure
-
In a Schlenk flask, dissolve this compound (1.0 equiv.), the palladium catalyst (e.g., palladium(II) acetate, 2-5 mol%), and the phosphine ligand (e.g., triphenylphosphine, 4-10 mol%) in an anhydrous solvent (e.g., DMF or acetonitrile).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the base (e.g., triethylamine, 2.0 equiv.) and the alkene (e.g., n-butyl acrylate, 1.5 equiv.) via syringe.
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 6 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any precipitated salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 4-alkenyl-6,7-dimethylquinoline.
Safety and Handling
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and may be pyrophoric. Handle under an inert atmosphere.
-
Bases: Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere and wear appropriate PPE.
-
Solvents: Use anhydrous and degassed solvents for these reactions to ensure optimal catalyst activity and prevent side reactions.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.Royal Society of Chemistry. [Link]
- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.Molecules. [Link]
- Design, synthesis and pharmacological evaluation of 6,7-disubstituted-4-phenoxyquinoline derivatives as potential antitumor agents.Bioorganic & Medicinal Chemistry. [Link]
- Buchwald–Hartwig amin
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.Beilstein Journal of Organic Chemistry. [Link]
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.Molecules. [Link]
- Diastereoselective Synthesis of (–)
- Suzuki-Miyaura Cross-Coupling Reaction.Fisher Scientific. [Link]
- Buchwald-Hartwig Amin
- Heck Reaction.Organic Chemistry Portal. [Link]
- Heck reaction.Wikipedia. [Link]
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
- Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2...
- Sonogashira Coupling.Chemistry LibreTexts. [Link]
- Sonogashira Coupling.Organic Chemistry Portal. [Link]
- Suzuki reaction.Wikipedia. [Link]
- Heck reaction.Chemistry LibreTexts. [Link]
- a) Reaction scheme for the Suzuki-Miyaura cross-coupling of...
- The Heck Reaction: Reaction mechanism and tutorial.YouTube. [Link]
- The Suzuki Reaction.Andrew G Myers Research Group, Harvard University. [Link]
- Sonogashira coupling.Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 4-Bromo-6,7-dimethylquinoline in Organic Electronics
Foreword: The Promise of Functionalized Quinolines in Next-Generation Electronics
The field of organic electronics, driven by the pursuit of flexible, low-cost, and high-performance devices, is in constant search of novel materials with tailored optoelectronic properties.[1][2] Quinoline and its derivatives have emerged as a particularly promising class of nitrogen-containing heterocyclic compounds.[3][4][5] Their inherent electron-deficient nature, rigid planar structure, and amenability to functionalization make them excellent candidates for a variety of roles within organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[4][6] This application note delves into the prospective application of a specific, yet underexplored, derivative: 4-Bromo-6,7-dimethylquinoline . While direct experimental data on this particular molecule is nascent, this guide will provide a comprehensive framework for its synthesis, characterization, and integration into organic electronic devices, drawing upon established principles for analogous quinoline systems.
Rationale for this compound as a Material of Interest
The strategic placement of substituents on the quinoline core allows for the fine-tuning of its electronic and morphological properties. In this compound, we can anticipate the following influences:
-
Quinoline Core: The fundamental quinoline structure provides a robust, electron-deficient scaffold, predisposing the molecule for efficient electron transport.[3]
-
4-Bromo Substituent: The electron-withdrawing bromine atom at the 4-position is expected to further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level. This can facilitate electron injection from common cathode materials and enhance electron mobility. The bromo- functionality also serves as a versatile synthetic handle for further cross-coupling reactions to build more complex molecular architectures.
-
6,7-Dimethyl Substituents: The methyl groups at the 6 and 7 positions are electron-donating, which can subtly modulate the electronic properties and potentially increase the solubility of the molecule in organic solvents, aiding in solution-based device fabrication. Furthermore, their steric bulk can influence the solid-state packing of the molecules, which is a critical determinant of charge transport properties in thin films.[7]
These combined features suggest that this compound holds potential as an electron-transporting material (ETM) or a host material for emissive dopants in OLEDs.
Proposed Synthesis and Characterization
Synthetic Protocol: A Generalizable Approach
A common route to substituted quinolines involves the cyclization of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound. For this compound, a plausible precursor would be 3,4-dimethylaniline. The bromo-substituent can be introduced at a later stage. A generalized, multi-step synthetic protocol is presented below.
Step 1: Synthesis of 6,7-dimethylquinolin-4-ol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3,4-dimethylaniline and a suitable solvent like ethanol.
-
Addition of Reagents: Slowly add diethyl malonate to the reaction mixture.
-
Cyclization: Heat the mixture to reflux in a high-boiling point solvent such as diphenyl ether. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a suitable solvent (e.g., ethanol), and dried to yield 6,7-dimethylquinolin-4-ol.
Step 2: Bromination to this compound
-
Reaction Setup: In a fume hood, to a stirred solution of 6,7-dimethylquinolin-4-ol in a suitable solvent like N,N-dimethylformamide (DMF), slowly add a brominating agent such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) at 0 °C.[8]
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.
-
Quenching and Extraction: Once the starting material is consumed, the reaction is carefully quenched with ice water and neutralized with a base (e.g., saturated sodium bicarbonate solution). The product is then extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and purity assessment. | The spectra should show the characteristic peaks for the aromatic protons and carbons of the quinoline core, as well as the singlets for the two methyl groups. |
| Mass Spectrometry | Confirmation of molecular weight. | The mass spectrum should exhibit the molecular ion peak corresponding to the exact mass of C₁₁H₁₀BrN. |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic vibrational bands for C-H, C=C, and C-N bonds of the quinoline ring system. |
| Elemental Analysis | Determination of elemental composition. | The percentages of C, H, N, and Br should match the calculated values for the molecular formula. |
Application in Organic Light-Emitting Diodes (OLEDs)
Based on its anticipated electronic properties, this compound is a promising candidate for an electron-transporting material (ETM) in an OLED device.
Proposed Device Architecture
A typical multilayer OLED architecture incorporating this compound as the ETM is as follows:
ITO / HTL / EML / ETM / Cathode
Where:
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole-Transporting Layer (e.g., NPB)
-
EML: Emissive Layer (e.g., Alq₃ doped with a fluorescent or phosphorescent emitter)
-
ETM: this compound
-
Cathode: Low work function metal (e.g., LiF/Al)
Diagram of a Proposed OLED Device Architecture
Caption: A multilayer OLED structure incorporating this compound as the ETM.
Device Fabrication Protocol
-
Substrate Preparation: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven. The substrates are then treated with UV-ozone to improve the work function and promote adhesion of the organic layers.
-
Thin Film Deposition: The organic layers and the cathode are deposited by thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).
-
The HTL (e.g., NPB) is deposited at a rate of 1-2 Å/s.
-
The EML is co-evaporated from two sources, with the host and dopant rates carefully controlled to achieve the desired doping concentration.
-
The ETM (this compound) is then deposited at a rate of 1-2 Å/s.
-
Finally, a thin layer of LiF (1 nm) followed by a thicker layer of Al (100 nm) are deposited as the cathode.
-
-
Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from atmospheric moisture and oxygen.
Device Characterization
The performance of the fabricated OLEDs should be evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectra.
| Parameter | Measurement Technique | Significance |
| Turn-on Voltage | J-V-L measurement | The voltage at which light emission begins. |
| Luminance | J-V-L measurement | The brightness of the emitted light. |
| Current Efficiency | Calculated from J-V-L data | A measure of the device's efficiency in converting charge carriers to photons (cd/A). |
| Power Efficiency | Calculated from J-V-L data | A measure of the device's overall energy efficiency (lm/W). |
| External Quantum Efficiency (EQE) | Measured with an integrating sphere | The ratio of photons emitted to electrons injected. |
| EL Spectrum | Spectrometer | The color and purity of the emitted light. |
Experimental Workflow for OLED Fabrication and Testing
Caption: A streamlined workflow for the fabrication and characterization of OLED devices.
Concluding Remarks for the Research Professional
This compound represents an intriguing, yet unexplored, building block for the advancement of organic electronic materials. The synthetic accessibility and the potential for tailored electronic properties make it a compelling target for further investigation. The protocols and methodologies outlined in this application note provide a robust starting point for researchers and scientists to synthesize, characterize, and evaluate the performance of this and other novel quinoline derivatives in organic electronic devices. It is through the systematic exploration of such new materials that the field will continue to push the boundaries of what is possible in next-generation electronics.
References
- ResearchGate. Quinoline derivatives (organic compounds) and their properties. [Link]
- PMC.
- ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]
- ResearchGate. Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors. [Link]
- Chembid.
- ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. [Link]
- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
- Beilstein Journal of Organic Chemistry.
- ResearchGate. Organic materials for organic electronic devices. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives [beilstein-journals.org]
- 8. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Development of Anticancer Therapeutics from 4-Bromo-6,7-dimethylquinoline Derivatives
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] This nitrogen-containing heterocyclic aromatic compound is present in numerous natural products and synthetic drugs, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[3][4] Quinoline derivatives exert their anticancer action through diverse mechanisms, such as the inhibition of protein kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[1][3][5]
The specific scaffold, 4-Bromo-6,7-dimethylquinoline, presents a unique starting point for novel therapeutic development. The bromine atom at the 4-position serves as a versatile chemical handle for introducing various side chains and functional groups, enabling the creation of a diverse library of derivatives. The dimethyl substitution at the 6 and 7 positions can influence the molecule's lipophilicity, metabolic stability, and interaction with target proteins. This guide provides a comprehensive framework for the systematic synthesis, in vitro evaluation, and preclinical assessment of novel this compound derivatives as potential anticancer agents.
Section 1: Synthesis and Chemical Space Exploration
The initial phase of development involves the strategic synthesis of a library of derivatives from the this compound core. The goal is to explore the structure-activity relationship (SAR) by systematically modifying the scaffold.
Foundational Synthetic Strategy: Nucleophilic Aromatic Substitution
The bromine atom at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of amine, ether, and thioether linkages.
Protocol 1: General Procedure for Amine Derivative Synthesis
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in a suitable dry solvent (e.g., N,N-Dimethylformamide (DMF) or Dioxane).
-
Addition of Nucleophile: Add 1.2 to 2 equivalents of the desired primary or secondary amine.
-
Base and Catalyst: Add a suitable base (e.g., 2-3 equivalents of K2CO3 or Cs2CO3) and, if necessary, a palladium catalyst (e.g., Pd(OAc)2 with a phosphine ligand like Xantphos) for Buchwald-Hartwig amination.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Rationale for Derivative Selection
The choice of amines or other nucleophiles should be guided by principles of medicinal chemistry to explore different pharmacophoric features:
-
Basic Amines (e.g., piperidine, morpholine): To enhance aqueous solubility and potential for salt formation.
-
Aromatic Amines (e.g., anilines): To introduce additional π-stacking interactions with protein targets.
-
Amino Acids: To potentially improve cell permeability via amino acid transporters.
-
Alcohols and Phenols: To create ether linkages, exploring different hydrogen bonding capabilities.
Workflow for Synthesis and Library Generation
Caption: Workflow for the synthesis of a this compound derivative library.
Section 2: In Vitro Anticancer Evaluation
Once a library of derivatives is synthesized, the next critical step is to screen them for anticancer activity using a panel of human cancer cell lines. This tiered approach allows for the efficient identification of lead compounds.
Tier 1: Primary Cytotoxicity Screening
The initial screen aims to assess the general cytotoxicity of the compounds against one or more cancer cell lines to determine their half-maximal inhibitory concentration (IC50). The MTT or MTS assay is a reliable and widely used colorimetric method for this purpose.[6]
Protocol 2: MTT Cell Proliferation Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of fresh medium containing the compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response).
Data Presentation: IC50 Values of Lead Compounds
| Compound ID | Derivative Moiety | Cancer Cell Line | IC50 (µM) | Selectivity Index* |
| QD-01 | -NH-(CH2)2-N(CH3)2 | MCF-7 | 5.2 | 8.1 |
| QD-02 | -NH-Cyclohexyl | MCF-7 | 15.8 | 3.4 |
| QD-03 | -O-Phenyl-4-OH | MCF-7 | 8.9 | 6.2 |
| QD-04 | -NH-(4-fluorophenyl) | A549 | 2.1 | 12.5 |
| Doxorubicin | (Positive Control) | MCF-7 | 0.8 | 20.1 |
*Selectivity Index = IC50 in normal cells (e.g., MCF-10A) / IC50 in cancer cells (e.g., MCF-7). A higher value indicates greater selectivity for cancer cells.
Tier 2: Mechanistic Assays for Lead Compounds
Compounds showing potent cytotoxicity (low micromolar or nanomolar IC50 values) and good selectivity should be advanced to mechanistic studies to understand how they induce cell death.
Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[7][8] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[7]
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the lead compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle and positive controls.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Many anticancer agents function by arresting the cell cycle at specific checkpoints, preventing cancer cell proliferation.[1][5] Flow cytometry analysis of DNA content using propidium iodide is the standard method for evaluating cell cycle distribution.[9][10]
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the lead compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[11][12] Incubate at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[12]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[10][12] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Mechanisms of Action & Signaling Pathways
Quinoline derivatives are known to inhibit various signaling pathways critical for cancer progression.[2] A primary focus for this class of compounds should be the inhibition of protein kinases, as many FDA-approved quinoline-based drugs are kinase inhibitors.[13][14]
Caption: Inhibition of RTK signaling by a quinoline derivative.
Section 3: Preclinical In Vivo Evaluation
Promising lead compounds identified through comprehensive in vitro testing must be evaluated in vivo to assess their efficacy and safety in a whole-organism context.[15] The human tumor xenograft model in immunodeficient mice is the standard for this purpose.[16][17][18]
Study Design: Human Tumor Xenograft Model
This model involves implanting human cancer cells into immunodeficient mice (e.g., athymic nude or SCID mice), where they form solid tumors.[16][18]
Protocol 5: Subcutaneous Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., A549, for which the compound showed high in vitro potency) suspended in Matrigel into the flank of each immunodeficient mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.[17]
-
Randomization and Grouping: Randomize the animals into treatment and control groups (n=8-10 mice per group).
-
Group 1: Vehicle Control (e.g., saline or a specific formulation vehicle).
-
Group 2: Lead Compound (e.g., QD-04) at Dose 1 (e.g., 10 mg/kg).
-
Group 3: Lead Compound (e.g., QD-04) at Dose 2 (e.g., 30 mg/kg).
-
Group 4: Positive Control (Standard-of-care drug, e.g., Paclitaxel).
-
-
Treatment Administration: Administer the treatments via a clinically relevant route (e.g., intraperitoneal (i.p.) injection or oral gavage) according to a predetermined schedule (e.g., daily or three times a week) for 3-4 weeks.
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration.
-
Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the statistical significance of the results.
Overall Drug Development Workflow
Caption: Comprehensive workflow for anticancer drug development from the quinoline core.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics. Its synthetic tractability allows for the creation of a diverse chemical library, and the established anticancer potential of the broader quinoline class provides a strong rationale for this pursuit. By following a systematic and tiered approach—from rational design and synthesis to rigorous in vitro and in vivo evaluation—researchers can efficiently identify and advance lead candidates with the potential to become next-generation cancer therapies. The protocols and workflows outlined in this guide provide a robust framework to navigate the critical early stages of this drug discovery journey.
References
- Anonymous. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. PubMed Central.
- Anonymous. (n.d.). Review on recent development of quinoline for anticancer activities.
- Anonymous. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Anonymous. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
- Anonymous. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.
- Dykes, D. J., Abbott, B. J., Mayo, J. G., Harrison, S. D., Laster, W. R., Simpson-Herren, L., & Griswold, D. P. (n.d.). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs.
- Anonymous. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Anonymous. (n.d.). Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. ResearchGate.
- Anonymous. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Lazo, J. S. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health.
- Anonymous. (n.d.). Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate.
- Anonymous. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
- Anonymous. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
- Anonymous. (2016). Cellular Apoptosis Assay of Breast Cancer. PubMed.
- Vasan, N., Baselga, J., & Hyman, D. M. (2019). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology.
- Anonymous. (n.d.). Xenograft Models. Creative Biolabs.
- Anonymous. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
- Feoktistova, M., Geserick, P., & Leverkus, M. (2016). Bioassays for anticancer activities. PubMed.
- Anonymous. (n.d.). Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen.
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC.
- Anonymous. (n.d.). Cell Cycle Tutorial Contents.
- Anonymous. (n.d.). Quinoline derivatives with anti-cancer activity. ResearchGate.
- Anonymous. (n.d.). Cell cycle analysis. Wikipedia.
- K, S., & G, S. (2017). A Review on in-vitro Methods for Screening of Anticancer Drugs.
- Stojak, M., Woźniak, M., Gęca, T., Wawruszak, A., Rzeski, W., & Kaczor, J. (2015). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. PubMed.
- Eray, M., & Matto, M. (2006). Apoptosis assays with lymphoma cell lines: problems and pitfalls. PMC.
- Anonymous. (n.d.). Apoptosis Assays. Sigma-Aldrich.
- Anonymous. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- Anonymous. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Anonymous. (2025). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. ResearchGate.
- Uckun, F. M., Mao, C., Vassilev, A. O., D'Cruz, O. J., & Narla, R. K. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. PubMed.
- Anonymous. (n.d.). Apoptosis Assays. Thermo Fisher Scientific - US.
- Anonymous. (2021). Preclinical evaluation of cancer therapeutics.
- S, A., & V, V. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
- Anonymous. (n.d.). 4-BROMO-6,7-DIHYDROISOQUINOLIN-8(5H)-ONE(WXC07920) synthesis. chemicalbook.
- Anonymous. (n.d.). View of Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
- Anonymous. (n.d.). Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development. Benchchem.
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- Martyna, S., & Boratyński, J. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI.
- Anonymous. (2025). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate.
- Anonymous. (n.d.). Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research. Benchchem.
- Anonymous. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
- Anonymous. (n.d.). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Benchchem.
- Anonymous. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.
- Anonymous. (n.d.). 4-Bromo-6-cyanoquinoline synthesis. ChemicalBook.
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijmphs.com [ijmphs.com]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Apoptosis Assay of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis Assays [sigmaaldrich.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. assaygenie.com [assaygenie.com]
- 12. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 13. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijpbs.com [ijpbs.com]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. Xenograft Models - Creative Biolabs [creative-biolabs.com]
Application Note: Protocols for Nucleophilic Aromatic Substitution on 4-Bromoquinolines
Abstract
The quinoline scaffold is a privileged heterocyclic motif central to numerous pharmaceuticals, agrochemicals, and functional materials. Functionalization at the C4-position is particularly critical for modulating biological activity, with the 4-aminoquinoline core being emblematic of blockbuster antimalarial drugs. Nucleophilic Aromatic Substitution (SNA_r) on 4-haloquinolines, particularly 4-bromoquinolines, serves as a cornerstone transformation for accessing a diverse array of C4-substituted analogues. This guide provides a comprehensive overview of the mechanistic principles and detailed, field-proven protocols for the SNA_r of 4-bromoquinolines with a range of nitrogen, oxygen, and sulfur nucleophiles. It is designed for researchers, medicinal chemists, and process development professionals seeking to leverage this powerful reaction in their synthetic endeavors. Both classical thermal/microwave-assisted methods and advanced palladium-catalyzed cross-coupling reactions are discussed, complete with mechanistic insights, step-by-step procedures, and troubleshooting advice.
Introduction: The Strategic Importance of C4-Functionalized Quinolines
Quinoline, a fused heterocyclic system composed of a benzene ring and a pyridine ring, is a ubiquitous scaffold in medicinal chemistry.[1][2] The electron-deficient nature of the pyridine ring makes the C2 and C4 positions susceptible to nucleophilic attack.[1][3] 4-Bromoquinoline is a versatile and commercially available building block that serves as an excellent electrophile for introducing a wide variety of functional groups at this key position.
The ability to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds at the C4-position is fundamental to the development of new chemical entities. The 4-aminoquinoline pharmacophore, for instance, is the basis for highly successful antimalarial drugs like chloroquine and amodiaquine.[4][5] The strategic installation of different nucleophiles allows for fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
This document provides a detailed guide to performing nucleophilic aromatic substitution on 4-bromoquinolines, explaining the underlying chemical principles and offering robust protocols for laboratory execution.
Reaction Mechanism: The Addition-Elimination Pathway
The primary mechanism for nucleophilic aromatic substitution on an activated aryl halide like 4-bromoquinoline is the SNA_r (Addition-Elimination) pathway.[6][7][8] Aromatic rings themselves are electron-rich and typically undergo electrophilic substitution; however, the presence of the electronegative nitrogen atom in the quinoline ring withdraws electron density, making the ring system electrophilic, particularly at the C2 and C4 positions.[3]
The SNA_r mechanism proceeds in two distinct steps:
-
Nucleophilic Addition: The nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, which bears the leaving group (Br). This attack breaks the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[6][9] The negative charge is delocalized over the ring system and, crucially, onto the ring nitrogen, which provides significant stabilization.
-
Elimination of the Leaving Group: Aromaticity is restored in the second, typically fast, step through the expulsion of the bromide leaving group.
The presence of additional electron-withdrawing groups on the quinoline ring can further increase the reaction rate by enhancing the electrophilicity of the C4 position and providing additional stabilization for the Meisenheimer intermediate.[10][11]
Caption: General workflow for the SNA_r reaction.
Experimental Protocols & Methodologies
The following sections provide detailed protocols for the reaction of 4-bromoquinoline with various classes of nucleophiles.
General Experimental Workflow
A standardized workflow is crucial for reproducibility and safety. The following diagram outlines the key stages of a typical SNA_r experiment.
Caption: A typical experimental workflow for synthesis.
Protocol 1: Substitution with Amine Nucleophiles (C-N Bond Formation)
The formation of 4-aminoquinolines is one of the most important applications of this chemistry.[12] Two primary methods are employed: direct thermal/microwave-assisted substitution and palladium-catalyzed Buchwald-Hartwig amination.
This method is effective for relatively nucleophilic amines and when the quinoline ring is sufficiently activated. It is often performed neat or in a high-boiling polar aprotic solvent.[13]
Step-by-Step Protocol:
-
Reagents & Setup: To a reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a reflux condenser), add 4-bromoquinoline (1.0 eq).
-
Solvent & Nucleophile: Add the amine nucleophile (1.5 - 3.0 eq). The reaction can be run neat (using the amine as the solvent) or in a solvent like N-methyl-2-pyrrolidone (NMP), DMSO, or sulfolane.[5]
-
Base (Optional): For amine salts or less reactive secondary amines, a non-nucleophilic base such as K₂CO₃ or triethylamine (2.0 eq) may be added to scavenge the HBr formed.[5][12]
-
Reaction Conditions:
-
Thermal: Heat the mixture to 100-180 °C and monitor by TLC or LC-MS.
-
Microwave: Heat the sealed vial in a microwave reactor to 140-180 °C for 20-60 minutes.[12]
-
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Scientist's Notes:
-
Causality: Using an excess of the amine nucleophile drives the reaction to completion and can also serve as the solvent. Microwave irradiation significantly accelerates the reaction, often leading to cleaner conversions and higher yields in shorter times.[12] Polar aprotic solvents like DMSO and NMP are ideal as they can dissolve the reagents and stabilize the charged Meisenheimer intermediate.
| Parameter | Typical Conditions | Reference |
| Nucleophile | Primary/Secondary Alkylamines, Anilines | [12][13] |
| Solvent | Neat, DMSO, NMP | [5][12] |
| Base | None, K₂CO₃, Et₃N | [5] |
| Temperature | 100-180 °C (Thermal), 140-180 °C (Microwave) | [12] |
| Time | 4-24 h (Thermal), 20-60 min (Microwave) | [12] |
Table 1: Typical conditions for direct amination of 4-bromoquinoline.
For less nucleophilic amines (e.g., electron-deficient anilines, amides) or when milder conditions are required, the Buchwald-Hartwig amination is the method of choice.[14][15] This reaction uses a palladium catalyst and a phosphine ligand to facilitate the C-N bond formation.[16]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Step-by-Step Protocol:
-
Reagents & Setup: In a flame-dried Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), the phosphine ligand (e.g., Xantphos, X-Phos; 1.1-1.5 eq relative to Pd), and the base (e.g., Cs₂CO₃, K₃PO₄, or KOt-Bu; 1.5-2.5 eq).
-
Addition of Reactants: Add the 4-bromoquinoline (1.0 eq) and the amine nucleophile (1.1-1.5 eq).
-
Solvent: Add anhydrous, degassed solvent (e.g., dioxane, toluene, or DME).
-
Reaction Conditions: Heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dilute the residue with ethyl acetate and water. Separate the layers, extract the aqueous phase, and wash the combined organic layers with brine. Dry over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography.
Scientist's Notes:
-
Trustworthiness: The choice of ligand is critical and substrate-dependent. Bulky, electron-rich phosphine ligands like X-Phos or biarylphosphine ligands often give superior results by promoting both the oxidative addition and the final reductive elimination step.[17][18]
-
Causality: An inert atmosphere is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst. The base is crucial for deprotonating the amine in the catalytic cycle to form the palladium amido complex.[19] Stronger bases like KOt-Bu are often used with less nucleophilic amines.
| Component | Examples | Purpose | Reference |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst Precursor | [18] |
| Ligand | Xantphos, X-Phos, BINAP, DavePhos | Stabilize Pd(0), facilitate OA/RE | [17][18] |
| Base | Cs₂CO₃, K₃PO₄, KOt-Bu, LiHMDS | Deprotonate Amine | [17][18] |
| Solvent | Dioxane, Toluene, DME | Anhydrous, Degassed | [17] |
Table 2: Common reagents for Buchwald-Hartwig amination.
Protocol 2: Substitution with Thiol Nucleophiles (C-S Bond Formation)
Thiols are highly potent nucleophiles, especially after deprotonation to the corresponding thiolate.[20][21] These reactions typically proceed smoothly under mild conditions.
Step-by-Step Protocol:
-
Reagents & Setup: To a round-bottom flask under an inert atmosphere, add the thiol (1.1-1.2 eq) and an anhydrous polar aprotic solvent like DMF, DMSO, or THF.
-
Thiolate Formation: Cool the solution to 0 °C and add a base (e.g., NaH, K₂CO₃, or Cs₂CO₃; 1.2 eq) portion-wise. Stir for 20-30 minutes at 0 °C to ensure complete formation of the thiolate.
-
Addition of Electrophile: Add a solution of 4-bromoquinoline (1.0 eq) in the same anhydrous solvent to the thiolate mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (typically 1-6 hours, monitored by TLC). Gentle heating (40-60 °C) may be required for less reactive thiols.
-
Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Scientist's Notes:
-
Causality: Pre-forming the thiolate with a base dramatically increases the nucleophilicity of the sulfur atom.[22] NaH is a strong, non-nucleophilic base suitable for this purpose, but requires careful handling. Carbonate bases are often sufficient and safer alternatives.
Protocol 3: Substitution with Oxygen Nucleophiles (C-O Bond Formation)
Alcohols and phenols are weaker nucleophiles than amines and thiols. Their direct reaction with 4-bromoquinoline often requires harsh conditions. A more reliable approach involves either pre-formation of the alkoxide/phenoxide or the use of a palladium-catalyzed Buchwald-Hartwig-type C-O coupling reaction.[17]
Step-by-Step Protocol (Base-Mediated):
-
Reagents & Setup: In a flame-dried flask under an inert atmosphere, suspend a strong base like NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF or DMF.
-
Alkoxide/Phenoxide Formation: Cool the suspension to 0 °C. Slowly add the alcohol or phenol (1.2 eq) and stir for 30 minutes at this temperature, allowing for the evolution of hydrogen gas to cease.
-
Addition of Electrophile: Add 4-bromoquinoline (1.0 eq) to the mixture.
-
Reaction Conditions: Heat the reaction to 60-100 °C and stir until completion as monitored by TLC. For phenols, the reaction may proceed at room temperature.
-
Workup: Cool the reaction to 0 °C and quench cautiously with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.
Scientist's Notes:
-
Expertise: The C-O coupling can also be achieved using conditions similar to the Buchwald-Hartwig amination (e.g., Pd(OAc)₂/Xantphos/K₂CO₃ in dioxane), which may be preferable for sensitive substrates as it avoids the use of sodium hydride.[17]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficiently activated substrate; Poor nucleophile; Low temperature; Inactive catalyst (for Pd-catalyzed reactions). | Switch to a more forcing method (e.g., microwave heating); Use a stronger base to generate a more potent nucleophile; Increase reaction temperature; For Pd-reactions, use fresh catalyst/ligand, ensure inert atmosphere, and use anhydrous/degassed solvents. |
| Multiple Products | Side reactions (e.g., cine-substitution); Decomposition of starting material or product. | Lower the reaction temperature; Use a more selective catalytic system; Check the stability of your compounds under the reaction conditions. |
| Difficulty in Purification | Product and starting material have similar polarity; Contamination from ligand (for Pd-reactions). | Optimize chromatography (try different solvent systems or reverse-phase); For Pd-reactions, filter through Celite and consider an aqueous wash with a solution of thiourea to scavenge residual palladium. |
References
- De, D., Krogstad, F. M., Cogswell, F. B., & DeRisi, J. L. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters.
- Penna-Coutinho, J., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]
- GCW Gandhi Nagar Jammu. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GCW Gandhi Nagar Jammu. [Link]
- Slideshare. (n.d.). Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. Slideshare. [Link]
- Penna-Coutinho, J., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PMC - NIH. [Link]
- Zhao, T., & Xu, B. (2010). Palladium-catalyzed tandem amination reaction for the synthesis of 4-quinolones. Organic Letters. [Link]
- Al-Ostoot, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
- Tutorsglobe.com. (n.d.). Reactions of Quinolines, Chemistry tutorial. Tutorsglobe.com. [Link]
- Romero, M. H., & Delgado, G. E. (2024).
- Belyaeva, K. V., et al. (2024). Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. New Journal of Chemistry. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Solomon, V. R., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (2019). Functionality elaboration of 4-bromo-quinolines.
- Wikipedia. (n.d.).
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- Reddy, T. S., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]
- Chemistry LibreTexts. (2023).
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- BYJU'S. (n.d.).
- Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
- Unknown Source. (n.d.).
- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
- Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
- Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. [Link]
- ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- ChemRxiv. (2022). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. [Link]
- The Organic Chemistry Tutor. (2019). Reactions of thiols. YouTube. [Link]
- Leah4sci. (2024). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. [Link]
- PubMed. (2020). Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers. PubMed. [Link]
- TMP Chem. (2019). 03.
- Professor Dave Explains. (2019).
- Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]
- MANAC Inc. (2023). Bromination reactions with hydrogen bromide. Chemia. [Link]
- Master Organic Chemistry. (2015). Alcohol Reactions Roadmap. Master Organic Chemistry. [Link]
Sources
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tutorsglobe.com [tutorsglobe.com]
- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 21. m.youtube.com [m.youtube.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Scalable synthesis methods for 4-Bromo-6,7-dimethylquinoline
An In-depth Guide to the Scalable Synthesis of 4-Bromo-6,7-dimethylquinoline
Authored by: Senior Application Scientist, Gemini Division
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and materials science. The presence of the bromine atom at the 4-position provides a versatile synthetic handle for introducing a wide range of functionalities through cross-coupling reactions, while the dimethylquinoline core is a recognized pharmacophore. This application note presents a robust and scalable two-step synthetic pathway for the preparation of this compound. The synthesis commences with the well-established Gould-Jacobs reaction to construct the core quinolin-4-one structure, followed by a direct bromination of the keto-enol tautomer. This guide provides detailed, step-by-step protocols, explains the chemical principles underpinning the methodology, and includes process flow diagrams to ensure successful implementation in a research or process development setting.
Introduction: Strategic Importance and Synthetic Overview
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of targeted kinase inhibitors, receptor antagonists, and other biologically active molecules. The bromine atom at the C4 position is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage diversification of molecular scaffolds.
The synthetic strategy detailed herein is designed for scalability and efficiency. It avoids the use of hazardous or prohibitively expensive reagents and minimizes the number of synthetic steps. The overall pathway is a two-stage process:
-
Stage 1: Gould-Jacobs Cyclization - Construction of the 6,7-dimethylquinolin-4(1H)-one core from commercially available 3,4-dimethylaniline.
-
Stage 2: Deoxybromination - Conversion of the intermediate quinolin-4-one to the final 4-bromoquinoline product.
This approach is advantageous as it builds the heterocyclic core early and functionalizes it in the final step, a common strategy in scalable synthesis.
Logical Framework: The Synthetic Pathway
The chosen synthetic route is predicated on established and reliable chemical transformations known for their scalability. The logical flow from starting materials to the final product is outlined below.
Caption: Overall synthetic workflow for this compound.
Stage 1 Protocol: Synthesis of 6,7-Dimethylquinolin-4(1H)-one
The formation of the quinolinone core utilizes the Gould-Jacobs reaction, a robust method for synthesizing 4-hydroxyquinolines from anilines and malonic acid derivatives.[1] The reaction proceeds through three distinct chemical operations: condensation, thermal cyclization, and saponification/decarboxylation.
Step 1.1: Condensation of 3,4-Dimethylaniline with DEEM
Causality: This step forms the key anilinomethylenemalonate intermediate. Toluene is used as a solvent to facilitate the removal of the ethanol byproduct azeotropically, driving the reaction to completion.
Protocol:
-
To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and Dean-Stark trap, add 3,4-dimethylaniline (1.0 eq).
-
Add toluene (5-10 volumes relative to the aniline). Begin stirring to form a solution.
-
Slowly add diethyl ethoxymethylenemalonate (DEEM) (1.05 eq) to the reactor over 30 minutes. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 110-115°C) and collect the ethanol/toluene azeotrope in the Dean-Stark trap.
-
Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting aniline is consumed.
-
Once complete, cool the mixture to 60°C and concentrate under reduced pressure to remove the toluene. The resulting viscous oil, diethyl 2-(((3,4-dimethylphenyl)amino)methylene)malonate, is typically used in the next step without further purification.
Step 1.2: Thermal Cyclization
Causality: High temperatures are required to induce the intramolecular cyclization, which proceeds via an electrocyclic reaction. Diphenyl ether is a common high-boiling solvent for this transformation, providing the necessary thermal energy (typically >240°C) for the reaction to proceed efficiently.
Protocol:
-
In a separate reactor suitable for high temperatures, preheat diphenyl ether (5-7 volumes) to 250°C under a nitrogen atmosphere.
-
Add the crude condensation intermediate from Step 1.1 dropwise to the hot diphenyl ether over 1-2 hours. Vigorous evolution of ethanol will be observed.
-
Maintain the reaction temperature at 250°C for an additional 30-60 minutes after the addition is complete.
-
Monitor for the completion of the cyclization by TLC or HPLC.
-
Allow the reaction mixture to cool to below 100°C.
-
Add hexane or heptane (10 volumes) to the cooled mixture to precipitate the cyclized product, ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate.
-
Stir the resulting slurry at room temperature for 1-2 hours, then filter the solid.
-
Wash the filter cake with hexane to remove residual diphenyl ether and dry under vacuum.
Step 1.3: Saponification and Decarboxylation
Causality: The ester group at the 3-position is removed to yield the desired quinolinone. Saponification with a strong base hydrolyzes the ester to a carboxylate salt. Subsequent acidification protonates the salt to form a β-keto acid, which readily decarboxylates upon gentle heating to yield the final intermediate.
Protocol:
-
Charge the crude ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate from Step 1.2 into a reactor.
-
Add a 10-20% aqueous solution of sodium hydroxide (NaOH) (3-5 eq).
-
Heat the mixture to reflux (approx. 100-105°C) and maintain for 2-4 hours until the hydrolysis is complete (monitor by HPLC).
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Transfer the filtrate to a clean vessel and cool to 10-15°C.
-
Slowly add concentrated hydrochloric acid (HCl) or acetic acid to adjust the pH to 5-6. The product will precipitate as a solid.
-
Stir the slurry for 1 hour at 10-15°C.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol or acetone.
-
Dry the solid in a vacuum oven at 80-100°C to a constant weight to yield 6,7-Dimethylquinolin-4(1H)-one.
| Parameter | Step 1.1: Condensation | Step 1.2: Cyclization | Step 1.3: Saponification/Decarboxylation |
| Key Reagents | 3,4-Dimethylaniline, DEEM | Condensation Intermediate | Ethyl Ester Intermediate, NaOH, HCl |
| Solvent | Toluene | Diphenyl Ether | Water |
| Temperature | Reflux (~110°C) | 250°C | Reflux (~100°C) |
| Typical Duration | 4-6 hours | 1-3 hours | 3-5 hours |
| Typical Yield | >95% (Crude) | 75-85% | 90-97% |
Stage 2 Protocol: Deoxybromination to this compound
This critical step converts the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-oxo form) into the desired 4-bromo functionality. This is analogous to the widely used conversion of quinolones to 4-chloroquinolines using phosphoryl chloride (POCl₃).[2] For bromination, phosphoryl bromide (POBr₃) is the reagent of choice.
Causality: POBr₃ acts as a powerful dehydrating and brominating agent. The oxygen of the quinolinone attacks the phosphorus atom, ultimately leading to its replacement by a bromide ion. The reaction is typically performed at elevated temperatures to ensure sufficient reaction kinetics. An excess of POBr₃ can be used, or a high-boiling inert solvent like acetonitrile or sulfolane can be employed for larger scales.
Caption: Experimental workflow for the deoxybromination step.
Protocol:
-
Setup: In a reactor equipped with a mechanical stirrer, reflux condenser (with a gas scrubber for HBr), and under a nitrogen atmosphere, charge 6,7-Dimethylquinolin-4(1H)-one (1.0 eq).
-
Reagent Addition: Carefully add phosphoryl bromide (POBr₃) (2.0-3.0 eq). The reagent is solid at room temperature and moisture-sensitive. It can be added as a solid or melted and added as a liquid. Alternatively, a high-boiling solvent such as acetonitrile can be added first.
-
Reaction: Heat the stirred mixture to 100-120°C. Maintain this temperature for 2-5 hours. The reaction progress should be monitored by HPLC or TLC (quenching a small aliquot in ammonium hydroxide and extracting with ethyl acetate).
-
Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. In a separate, well-ventilated area, slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This step is highly exothermic and will release HBr gas.
-
Neutralization: Slowly neutralize the acidic aqueous slurry by adding a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH reaches 7-8. Ensure the temperature is kept below 25°C during neutralization.
-
Extraction: The product will often precipitate as a solid, which can be filtered. If it remains oily or dissolved, extract the aqueous mixture with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 10 volumes).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel.
| Parameter | Stage 2: Deoxybromination |
| Key Reagents | 6,7-Dimethylquinolin-4(1H)-one, POBr₃ |
| Solvent | Acetonitrile (optional, for scale-up) |
| Temperature | 100-120°C |
| Typical Duration | 2-5 hours |
| Work-up | Ice quench, neutralization |
| Typical Yield | 70-85% |
Alternative Strategy: The Sandmeyer Reaction
For certain substrates or if POBr₃ is not available, the Sandmeyer reaction provides a reliable, albeit longer, alternative.[3][4][5] This route would first require the conversion of 6,7-dimethylquinolin-4(1H)-one to 4-amino-6,7-dimethylquinoline. This is typically achieved by first chlorinating with POCl₃ to get 4-chloro-6,7-dimethylquinoline, followed by amination (e.g., with ammonia or an ammonia source). The resulting 4-amino derivative can then be converted to the target 4-bromo compound.
The core of the Sandmeyer reaction involves:
-
Diazotization: Reaction of the 4-aminoquinoline with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures (0-5°C) to form a diazonium salt.
-
Copper-Catalyzed Substitution: Introduction of a copper(I) bromide (CuBr) solution to the diazonium salt, which catalyzes the displacement of the diazonium group with a bromide ion, releasing nitrogen gas.[6]
While robust, this multi-step sequence (chlorination -> amination -> diazotization -> substitution) is less atom-economical than the direct bromination route.
Conclusion
The synthetic pathway detailed in this guide, centered on a Gould-Jacobs cyclization followed by direct deoxybromination with phosphoryl bromide, represents a scalable and efficient method for the production of this compound. The protocols are based on well-understood, high-yielding chemical transformations suitable for both laboratory and pilot-plant scale operations. By providing a clear rationale for each step and detailed procedural instructions, this document serves as a comprehensive resource for researchers and drug development professionals aiming to synthesize this valuable chemical intermediate.
References
- Wikipedia (n.d.). Sandmeyer reaction.
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- Organic Chemistry Portal (n.d.). Sandmeyer Reaction.
- Singh, P., Kaur, M., & Verma, P. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- NROChemistry (n.d.). Sandmeyer Reaction. YouTube.
- Chad's Prep (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube.
- MDPI (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-6,7-dimethylquinoline
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals dedicated to the synthesis of substituted quinolines. Here, we provide a comprehensive, experience-driven approach to synthesizing 4-Bromo-6,7-dimethylquinoline, focusing on robust methodologies to maximize reaction yield and purity. We will address common experimental challenges through detailed troubleshooting guides and frequently asked questions.
Proposed Synthetic Pathway: A Three-Step Approach
The synthesis of this compound is not extensively documented in the literature, necessitating a rational design based on established, high-yielding transformations for analogous structures. We propose a robust three-step sequence starting from 3,4-dimethylaniline. This pathway is chosen for its reliability, use of accessible starting materials, and the strategic introduction of functional groups to ensure high regioselectivity.
The core of this synthesis involves building the quinoline scaffold via the Gould-Jacobs reaction, followed by a strategic halogenation to install the bromine at the C4 position.[1][2]
Caption: Proposed three-step synthetic workflow for this compound.
Troubleshooting and Yield Optimization Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions to improve your reaction outcomes.
Step 1: Gould-Jacobs Reaction & Cyclization
Question: My initial condensation reaction between 3,4-dimethylaniline and diethyl (ethoxymethylene)malonate is giving a low yield. What are the common causes?
Answer: This is a critical first step that forms the anilinomethylenemalonate intermediate. Low yields are typically traced back to two factors:
-
Reaction Equilibrium: The condensation produces ethanol as a byproduct. If not removed, the equilibrium will not favor product formation.
-
Solution: Perform the reaction at 110-120°C and ensure that the ethanol being formed is continuously removed, for instance, by distillation.[2]
-
-
Reagent Quality: Diethyl (ethoxymethylene)malonate can hydrolyze over time if exposed to atmospheric moisture.
-
Solution: Use freshly opened or distilled diethyl (ethoxymethylene)malonate. Ensure all glassware is oven-dried before use.
-
Question: During the thermal cyclization in diphenyl ether, I am observing significant charring and a low yield of the cyclized quinoline ester. How can I minimize this?
Answer: The thermal cyclization to form the 4-hydroxyquinoline ring system requires high temperatures (typically 240-250°C), which can lead to decomposition if not managed correctly.[2]
-
Causality: Adding the entire volume of the intermediate at once into the hot diphenyl ether can cause localized overheating and polymerization, leading to tar formation.
-
Preventative Protocol:
-
Preheat the diphenyl ether to the target temperature (240-250°C).
-
Add the anilinomethylenemalonate intermediate portion-wise over 30-60 minutes. This maintains a controlled reaction rate and minimizes side reactions.
-
Upon completion, do not let the mixture cool completely before workup. Diluting the hot mixture with a non-polar solvent like petroleum ether or hexane will precipitate your product while keeping the tarry byproducts dissolved in the diphenyl ether.[2]
-
Step 2: Saponification and Decarboxylation
Question: My saponification of the ethyl ester seems incomplete, as I see starting material in my TLC analysis even after prolonged heating.
Answer: Incomplete saponification is a common issue, often related to insufficient hydrolysis conditions.
-
Solution: Ensure you are using a sufficient excess of a strong base (e.g., 10-20% aqueous NaOH). The reaction mixture should be heated to reflux for at least 2-4 hours. The use of a co-solvent like ethanol can sometimes improve the solubility of the ester and facilitate a more complete reaction. Monitor the disappearance of the starting material by TLC.
Question: The decarboxylation step is sluggish and results in a mixture of product and the carboxylated intermediate. How can I drive this reaction to completion?
Answer: Decarboxylation of the 3-carboxy-4-hydroxyquinoline intermediate requires both strong acidic conditions and heat.
-
Solution: After saponification, carefully acidify the cooled reaction mixture with concentrated hydrochloric acid (HCl) until it is strongly acidic (pH 1-2). Then, heat the acidic mixture to reflux. The combination of low pH and high temperature facilitates the efficient removal of the carboxyl group as CO₂. The completion of the reaction is often indicated by the cessation of gas evolution.
Step 3: Bromination of 6,7-Dimethylquinolin-4-ol
Question: The final bromination step is giving a low yield of this compound and a significant amount of dark, intractable material. What is going wrong?
Answer: The conversion of the 4-hydroxy group (or its 4-oxo tautomer) to a 4-bromo group is highly sensitive to reaction conditions, particularly moisture. Brominating agents like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) react violently with water.[3][4]
-
Causality: Any moisture present will consume the brominating agent and generate phosphoric or phosphorous acids, which can complicate the reaction and subsequent purification.[3] Excessively high temperatures can also promote side reactions.
-
Optimized Protocol & Troubleshooting:
-
Anhydrous Conditions are Critical: Thoroughly dry the starting material, 6,7-dimethylquinolin-4-ol, in a vacuum oven. Ensure all glassware is flame-dried or oven-dried, and assemble the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Reagent: Phosphorus oxybromide (POBr₃) can be used directly. Alternatively, a combination of phosphorus tribromide (PBr₃) in an anhydrous solvent like N,N-dimethylformamide (DMF) is an effective system.[4]
-
Controlled Reagent Addition: Cool the solution of your quinolinol in the chosen solvent (e.g., DMF or acetonitrile) in an ice bath. Add the brominating agent (PBr₃ or POBr₃) dropwise with efficient stirring. This helps to dissipate the heat generated and prevent runaway reactions.
-
Temperature Management: After the initial addition, allow the reaction to warm to room temperature and then gently heat to 60-80°C. Monitor the reaction progress closely using TLC (a suitable eluent system would be ethyl acetate/hexane). Avoid excessively high temperatures, which can lead to decomposition.[5]
-
Careful Quenching: Once the reaction is complete, cool the mixture back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[6] This will hydrolyze the excess brominating agent. The crude product should precipitate.
-
Work-up: Neutralize the acidic aqueous solution with a base (e.g., saturated sodium bicarbonate solution or dilute ammonium hydroxide) to a neutral or slightly basic pH.[7] Collect the precipitated solid by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying the final this compound product?
A1: A two-step purification process is recommended for achieving high purity:
-
Column Chromatography: Use silica gel as the stationary phase. Since quinolines are basic, they can streak on acidic silica. To prevent this, you can either use neutral alumina or pre-treat the silica gel by slurrying it with a solvent system containing 1-2% triethylamine. A gradient elution system of hexane and ethyl acetate is typically effective.[8]
-
Recrystallization: After chromatography, recrystallize the combined pure fractions from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a highly crystalline final product.[5]
Q2: How can I definitively confirm the identity and regiochemistry of the final product?
A2: A combination of standard analytical techniques is essential:
-
¹H NMR Spectroscopy: This will confirm the overall structure. You should expect to see two singlets in the aromatic region for the H5 and H8 protons, two doublets for the H2 and H3 protons, and two singlets in the aliphatic region for the two methyl groups.
-
¹³C NMR Spectroscopy: This will confirm the number of unique carbon atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight. Look for the characteristic isotopic pattern of a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Q3: Are there viable alternative synthetic routes to consider?
A3: Yes, a Sandmeyer reaction is a potential alternative, though it is often more complex.[9][10] This would involve synthesizing 4-amino-6,7-dimethylquinoline and then converting the amino group to a bromo group using sodium nitrite in the presence of hydrobromic acid (HBr) and a copper(I) bromide (CuBr) catalyst. While effective, this adds steps to the synthesis of the precursor and the diazotization requires careful temperature control. The proposed route via bromination of the quinolinol is generally more direct.
Q4: What are the primary safety concerns for this synthesis?
A4: Several reagents used in this synthesis are hazardous and require careful handling in a well-ventilated fume hood:
-
Brominating Agents (POBr₃, PBr₃): These are highly corrosive and moisture-sensitive. They can cause severe burns upon contact and release HBr gas upon exposure to moisture. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diphenyl Ether: This solvent is used at very high temperatures (~250°C). There is a risk of severe burns. Use appropriate heating mantles and ensure the apparatus is securely clamped.
-
Strong Acids and Bases (HCl, NaOH): These are corrosive and should be handled with care.
Summary of Reaction Parameters
The following table provides a general overview of the reaction conditions adapted from analogous syntheses. Optimization may be required for this specific substrate.
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| 1a | 3,4-Dimethylaniline, Diethyl (ethoxymethylene)malonate | None (Neat reaction) | 110 - 120 | 1 - 2 | >90 |
| 1b | Anilinomethylenemalonate Intermediate | Diphenyl Ether | 240 - 250 | 0.5 - 1 | 75 - 85 |
| 2 | Quinoline Ester | 1. NaOH (aq) 2. HCl (aq) | Reflux (~100) | 4 - 8 | 80 - 95 |
| 3 | 6,7-Dimethylquinolin-4-ol | PBr₃ / Anhydrous DMF | 60 - 80 | 2 - 6 | 70 - 85 |
References
- BenchChem (2025).
- BenchChem (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline.
- BenchChem (2025). Technical Support Center: Synthesis of 4-Chloro-6,7-dimethoxyquinoline.
- BenchChem (2025).
- Imran, M., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Google Patents (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- Wikipedia. Sandmeyer reaction.
- BYJU'S. Sandmeyer Reaction Mechanism.
- Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline.
- ChemicalBook. 4-Bromo-6-cyanoquinoline synthesis.
- Brown, W. D., & Gouliaev, A. H. (2002). Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.
- BenchChem (2025). Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline.
- BenchChem (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
- BenchChem (2025). An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Bromo-6-cyanoquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
Technical Support Center: Purification of Crude 4-Bromo-6,7-dimethylquinoline
Welcome to the technical support center for the purification of 4-Bromo-6,7-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. Here, we address common challenges with field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step before attempting a large-scale recrystallization of this compound?
A1: The most critical preliminary step is a small-scale solvent screening to identify the ideal recrystallization solvent or solvent system. A successful recrystallization depends entirely on the choice of solvent.[1] The ideal solvent should fully dissolve the crude this compound at an elevated temperature but exhibit poor solubility at low temperatures.[1][2] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor after filtration).[2][3]
Given that this compound is a substituted aromatic heterocycle, its solubility is expected to be good in polar aprotic solvents.[4] For the structurally related 3-bromoquinoline, a common and effective purification method is recrystallization from a mixed solvent system like ethyl acetate and hexanes.[5] Therefore, your screening should include single solvents such as ethanol, isopropanol, and ethyl acetate, as well as mixed-solvent systems like ethyl acetate/hexane or ethanol/water.
Experimental Protocol: Small-Scale Solvent Screening
Objective: To identify a suitable solvent or solvent pair for the recrystallization of crude this compound.
Methodology:
-
Place approximately 50-100 mg of your crude material into several different test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, hexane, water) dropwise at room temperature, swirling to mix. Note the solubility at room temperature. A good candidate solvent will not dissolve the compound well at this stage.[1]
-
For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath while adding more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath for at least 20-30 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.
| Solvent Category | Examples | Rationale for Screening |
| Polar Protic | Ethanol, Isopropanol, Water | The quinoline nitrogen can hydrogen bond. Often effective for moderately polar compounds. |
| Polar Aprotic | Ethyl Acetate, Acetone | Good general-purpose solvents for a wide range of organic solids.[6] |
| Non-Polar | Hexane, Cyclohexane, Toluene | Likely to be a poor solvent on its own, but excellent as an "anti-solvent" in a mixed system.[2] |
| Mixed Solvents | Ethyl Acetate/Hexane, Ethanol/Water | Offers fine-tuned solubility. The compound is dissolved in the "good" solvent (e.g., ethyl acetate) and the "anti-solvent" (e.g., hexane) is added to induce precipitation.[2] |
Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of quinoline derivatives and provides actionable solutions.
Issue 1: No Crystals Are Forming Upon Cooling
Q2: I've cooled my solution, even in an ice bath, but no solid has precipitated. What's wrong?
A2: This is a classic case of either using too much solvent or the solution being supersaturated.[7]
-
Cause A: Excessive Solvent. This is the most frequent reason for crystallization failure.[7] An excessive volume of solvent will keep the compound in solution even at low temperatures, preventing the saturation point from being reached.[8][9]
-
Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the product to crash out of solution prematurely.[8]
-
Cause B: Supersaturation. The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should. Crystal formation requires nucleation sites to begin.[7]
-
Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[10][11]
-
Solution 2: Seeding. If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[10]
Issue 2: The Product Separates as an Oil, Not Crystals ("Oiling Out")
Q3: When I cool my solution, a gooey liquid or oil forms instead of solid crystals. How do I fix this?
A3: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase before it solidifies.[12] This is problematic because the oil often traps impurities, defeating the purpose of recrystallization.[8][13]
-
Cause A: Low Melting Point. The melting point of your crude solid may be significantly depressed by impurities, causing it to be lower than the temperature of the solution when it becomes saturated.[8][13]
-
Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to lower the saturation temperature. Then, allow the solution to cool much more slowly. Insulating the flask can help ensure a slow cooling rate, which favors the formation of crystals over oil.[7][8]
-
Cause B: High Solute Concentration / Rapid Cooling. If the solution is too concentrated or cools too quickly, the saturation point may be reached at a temperature that is above the compound's melting point.[8]
-
Solution: As above, add a small amount of extra solvent and ensure very slow cooling. Allowing the flask to cool to room temperature on a benchtop undisturbed before moving it to an ice bath is crucial.[10] Using a solvent with a lower boiling point can also sometimes resolve this issue.[13]
Issue 3: The Final Yield is Very Low
Q4: I got pure crystals, but my percent recovery is less than 30%. Where did my product go?
A4: A low yield is most commonly a consequence of experimental technique. While some product loss is unavoidable in recrystallization, yields can often be improved.[14]
-
Cause A: Using Too Much Solvent. As discussed in Issue 1, this is the primary culprit for low recovery. A significant portion of your compound remains dissolved in the mother liquor and is lost during filtration.[9][11]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude solid.[15] To recover some of the lost product, you can concentrate the mother liquor by boiling off some solvent and cooling to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.[8]
-
Cause B: Premature Filtration. Filtering the solution while it is still warm or before crystallization is complete will result in a significant loss of product.
-
Solution: Ensure the solution has reached room temperature and has then been thoroughly chilled in an ice bath for at least 30 minutes to maximize crystal formation before vacuum filtration.[5]
Issue 4: The Purified Crystals Are Still Colored
Q5: My starting material was a dingy brown, and the final crystals are still yellowish. How can I get a colorless product?
A5: Persistent color is due to highly conjugated impurities that co-crystallize with your product.
-
Cause: Colored impurities are present and have similar solubility properties to the target compound.
-
Solution: Activated Charcoal Treatment. Activated charcoal has a high surface area and can adsorb many colored organic impurities.[16]
-
After dissolving the crude solid in the minimum amount of hot solvent, remove the flask from the heat source to prevent bumping.
-
Add a very small amount of activated charcoal (a spatula tip's worth, typically 1-2% of the solute's weight). Adding too much will adsorb your product and reduce the yield.[8]
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot gravity filtration using a fluted filter paper and a pre-warmed funnel to remove the charcoal.[10]
-
Allow the now-decolorized filtrate to cool and crystallize as usual.
-
Visual Workflow and Troubleshooting Guides
The following diagrams illustrate the standard recrystallization workflow and a decision tree for troubleshooting common problems.
Caption: Decision tree for troubleshooting recrystallization.
References
- Technical Support Center: Synthesis and Purific
- Solvent Choice - Chemistry Teaching Labs, University of York.
- Technical Support Center: Purification of 3-Bromoquinoline by Column Chrom
- 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
- Recrystallization (help meeeeee) : r/chemistry - Reddit. [Link]
- Finding the best solvent for recrystallisation student sheet - RSC Educ
- After recrystallization, a student obtained a very low percent recovery of a solid. Describe the... - Study.com. [Link]
- Why do crystals oil out and what are the remedies and prevention methods? - Brainly. [Link]
- Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
- Purification challenges for bromoquinoline compounds - Benchchem.
- recrystalliz
- Oiling Out in Crystalliz
- Technical Support Center: Recrystallization of 6-Bromoquinoline Deriv
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]
- Recrystalliz
- Problems with Recrystallisations - Chemistry Teaching Labs, University of York. [Link]
- 3.4D: The Unavoidable Loss of Recovery - Chemistry LibreTexts. [Link]
- Recrystalliz
- Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers - Benchchem.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homework.study.com [homework.study.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. mt.com [mt.com]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Troubleshooting Side Reactions in Palladium-Catalyzed Cross-Coupling
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and professionals in drug development to diagnose and resolve common side reactions encountered during their experiments. The following content is structured in a question-and-answer format to provide direct and actionable solutions to specific challenges.
Table of Contents
-
Frequently Asked Questions (FAQs) & Troubleshooting Guides
-
Homocoupling Side Reactions: Unwanted dimerization of coupling partners.
-
Reduction Side Reactions: Dehalogenation and protodeborylation.
-
β-Hydride Elimination: A common pathway to undesired alkenes.
-
Ligand-Related Issues: Degradation and problematic phosphine-derived byproducts.
-
Catalyst Inactivity and Decomposition: Why is my reaction not starting or stalling?
-
-
Diagnostic Protocols
-
Protocol 1: Rapid Test for Palladium Catalyst Activity.
-
Protocol 2: Quantification of Cross-Coupling vs. Homocoupling Products via GC-MS and NMR.
-
-
References
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common side reactions observed in palladium-catalyzed cross-coupling. Each entry explains the underlying causes and provides a systematic approach to troubleshooting.
Homocoupling Side Reactions: Unwanted Dimerization
Q1: I am observing significant homocoupling of my boronic acid (Suzuki-Miyaura) or terminal alkyne (Sonogashira). What causes this and how can I prevent it?
A1: Homocoupling is a prevalent side reaction where two molecules of the same coupling partner react to form a symmetrical dimer (e.g., Ar-Ar from Ar-B(OH)₂ or R-C≡C-C≡C-R from R-C≡CH). The underlying causes differ slightly between reaction types.
Causality Explained:
-
In Suzuki-Miyaura Coupling: Homocoupling of boronic acids can be triggered by the presence of Pd(II) species and oxygen.[1] Under aerobic conditions, a Pd(II) peroxo complex can form from a Pd(0) species and dioxygen.[2] This complex can then react with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[2] The presence of a base is also crucial and can act synergistically with the substrate to facilitate this side reaction.[3] Another pathway involves a protonolysis/second transmetalation event, which can be significant with certain substrates.[4]
-
In Sonogashira Coupling (Glaser Coupling): The homocoupling of terminal alkynes is primarily driven by the copper(I) co-catalyst in the presence of oxygen.[5] Oxygen promotes the oxidative dimerization of copper acetylides, leading to the formation of a 1,3-diyne.[5] This side reaction becomes more pronounced if the rate of the desired cross-coupling is slow, for instance, due to sterically hindered substrates.[5]
Troubleshooting Workflow for Homocoupling:
Detailed Troubleshooting Steps:
| Troubleshooting Step | Explanation | Applicable Reactions |
| 1. Rigorous Degassing | Oxygen is a primary promoter of homocoupling. Ensure all solvents and liquid reagents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[5][6] | Suzuki, Sonogashira, Stille |
| 2. Maintain Inert Atmosphere | Use a glovebox or Schlenk line techniques to set up the reaction and maintain a positive pressure of inert gas throughout the experiment. Even small leaks can introduce enough oxygen to cause significant side reactions.[6] | All cross-coupling reactions |
| 3. Optimize Catalyst System | For Suzuki coupling, using a high-quality Pd(0) source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand like SPhos can favor the cross-coupling pathway.[4] For Sonogashira, if homocoupling is severe, switching to a copper-free protocol is the most effective solution.[5] | Suzuki, Sonogashira |
| 4. Adjust Copper(I) Loading | In Sonogashira reactions, while catalytic, an excess of the copper(I) salt can accelerate Glaser coupling. Try reducing the loading of the Cu(I) co-catalyst to the minimum effective amount.[5] | Sonogashira |
| 5. Base Selection | The choice and quality of the base are critical. For Suzuki reactions, ensure the base is fresh and anhydrous. The base can influence the rate of both the desired reaction and the homocoupling side reaction.[3] | Suzuki |
Reduction Side Reactions: Dehalogenation and Protodeborylation
Q2: My starting aryl halide is being consumed, but instead of the coupled product, I am isolating the corresponding arene (dehalogenation). What is causing this?
A2: Dehalogenation (or more broadly, hydrodehalogenation) is the replacement of a halogen atom with a hydrogen atom. This is a common side reaction that competes with the desired cross-coupling.
Causality Explained:
Dehalogenation can occur through several mechanisms. In some cases, it can be a competing catalytic cycle where a palladium-hydride species is formed. This can happen if there are sources of hydride in the reaction, such as certain solvents (e.g., alcohols) or even water, which can react with the palladium catalyst.[3][7] The resulting palladium-hydride can then undergo reductive elimination with the aryl group to produce the dehalogenated product. Another proposed mechanism, particularly with fluorinated substrates, involves water as a hydrogen source in a direct reaction with a phosphine.[3]
Troubleshooting Workflow for Dehalogenation:
Detailed Troubleshooting Steps:
| Troubleshooting Step | Explanation | Applicable Reactions |
| 1. Use Anhydrous Reagents and Solvents | Water and other protic species can be a source of hydrogen for dehalogenation.[3] Ensure all solvents are rigorously dried and use anhydrous bases. | All cross-coupling reactions |
| 2. Choice of Solvent | Avoid using alcohol-based solvents if dehalogenation is a problem, as they can be deprotonated to form alkoxides that can lead to palladium-hydride formation.[7] Aprotic solvents like toluene, dioxane, or THF are generally preferred.[8] | All cross-coupling reactions |
| 3. Ligand Selection | The choice of ligand can significantly influence the relative rates of cross-coupling and dehalogenation. Screening different phosphine ligands or N-heterocyclic carbenes (NHCs) may identify a system that favors the desired reaction.[9] | All cross-coupling reactions |
| 4. Additives | In some cases, additives can suppress dehalogenation. For example, in couplings involving aryl triflates, the addition of salts like lithium chloride can sometimes prevent competing dehalogenation.[10] | Reactions with triflates |
β-Hydride Elimination
Q3: In my Heck reaction, I am getting a mixture of regioisomers of the product alkene, or in my coupling with an alkyl partner, I am seeing olefin formation. Is this due to β-hydride elimination?
A3: Yes, β-hydride elimination is a fundamental step in organometallic chemistry and a common pathway for side product formation in palladium-catalyzed reactions.[11]
Causality Explained:
β-hydride elimination occurs from an alkyl-palladium intermediate that has a hydrogen atom on the carbon atom beta to the palladium center. The palladium and the β-hydrogen must be able to adopt a syn-coplanar arrangement for the elimination to occur readily.[10] This process forms a palladium-hydride species and an alkene.[11] In the context of the Heck reaction, this is a productive step that leads to the desired product.[12] However, if the subsequent steps are slow or if the initially formed alkene can re-insert into the palladium-hydride bond in a different orientation, a mixture of regioisomers can result.[13] In cross-coupling reactions with sp³-hybridized partners (e.g., alkyl halides or alkylboron reagents), β-hydride elimination is often an undesired side reaction that competes with reductive elimination, leading to an alkene byproduct instead of the desired coupled product.[11]
Strategies to Mitigate Undesired β-Hydride Elimination:
| Strategy | Explanation | Applicable Reactions |
| 1. Substrate Choice | If possible, use alkyl partners that lack β-hydrogens (e.g., methyl, neopentyl groups).[11] This completely prevents this side reaction pathway. | Alkyl cross-coupling (Suzuki, Negishi, etc.) |
| 2. Use of Bulky Ligands | Bulky phosphine ligands can sterically hinder the formation of the required syn-coplanar transition state for β-hydride elimination, thus favoring the desired reductive elimination.[14] | Alkyl cross-coupling |
| 3. Reaction Conditions | Lowering the reaction temperature can sometimes disfavor β-hydride elimination relative to the desired coupling pathway. | All relevant reactions |
| 4. Additives in Heck Reactions | In Heck reactions, the addition of bases or silver salts can facilitate the reductive elimination of HX from the palladium-hydride intermediate, which can help to prevent re-insertion and isomerization of the product alkene.[13] | Heck Reaction |
Visualization of β-Hydride Elimination vs. Reductive Elimination:
Ligand-Related Issues
Q4: My reaction is sluggish, and I see byproducts that seem to be derived from my phosphine ligand. What is happening?
A4: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity, but they can also be a source of problems through degradation or participation in side reactions.
Causality Explained:
-
Ligand Oxidation: Many phosphine ligands, especially electron-rich ones, are sensitive to oxidation by air, forming the corresponding phosphine oxides. Oxidized ligands can have reduced coordinating ability, leading to catalyst deactivation.[5]
-
P-C Bond Cleavage: Under certain conditions, aryl groups from phosphine ligands (like triphenylphosphine) can be transferred to the palladium center and participate in the cross-coupling, leading to undesired byproducts.[6] This is more common at higher temperatures.
Troubleshooting Ligand-Related Issues:
| Troubleshooting Step | Explanation |
| 1. Use Air-Stable Ligands/Precatalysts | Many modern, bulky phosphine ligands (e.g., the Buchwald ligands like SPhos, XPhos) are solids that are relatively stable to air.[5] Using palladium precatalysts where the ligand is already coordinated can also improve reproducibility. |
| 2. Handle Ligands Under Inert Atmosphere | For air-sensitive ligands, always handle them in a glovebox or under a stream of inert gas. |
| 3. Optimize Reaction Temperature | If you suspect ligand-derived byproducts, try lowering the reaction temperature to disfavor P-C bond cleavage. |
| 4. Screen Alternative Ligands | If a particular phosphine ligand is problematic, screen other classes of ligands, such as N-heterocyclic carbenes (NHCs), which can be more robust under certain conditions. |
Catalyst Inactivity and Decomposition
Q5: My reaction is not starting, or it starts and then stalls before completion. How can I diagnose if my catalyst is the problem?
A5: Catalyst inactivity is a common issue and can stem from several sources, including poor quality of the precatalyst, inefficient in-situ reduction of a Pd(II) source, or decomposition of the active Pd(0) species.
Causality Explained:
-
Inefficient Reduction of Pd(II): Many cross-coupling reactions use stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced to the active Pd(0) species in situ.[15] If this reduction step is inefficient, the catalytic cycle will not initiate properly. The efficiency of this reduction depends on the ligand, base, solvent, and temperature.[15]
-
Catalyst Decomposition: The active Pd(0) species can be unstable and agglomerate to form inactive palladium black, especially in the presence of oxygen, at high temperatures, or if the ligand concentration is too low to stabilize the metal center.[6]
-
Catalyst Poisoning: Impurities in the reagents or solvents, such as sulfur-containing compounds, can irreversibly bind to the palladium center and poison the catalyst.[4]
Troubleshooting Catalyst Inactivity:
-
Visual Inspection: The formation of a black, insoluble precipitate (palladium black) is a strong indicator of catalyst decomposition.[4]
-
Use a Fresh Catalyst Source: Ensure your palladium precatalyst and ligands are from a reliable source and have been stored properly.
-
Employ a Pre-formed Pd(0) Catalyst: To rule out issues with in situ reduction, try using a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Optimize Reduction Conditions: If using a Pd(II) source, ensure the conditions are suitable for its reduction. This may involve the choice of ligand, base, or even the presence of a sacrificial reducing agent in some protocols.[15]
-
Check Reagent Purity: If catalyst poisoning is suspected, purify all starting materials and solvents. A test reaction with highly purified reagents can confirm if impurities are the issue.[4]
Diagnostic Protocols
Protocol 1: Rapid Test for Palladium Catalyst Activity
This protocol provides a quick colorimetric test to assess the catalytic activity of a palladium source, particularly for its ability to catalyze the reduction of a colored indicator.
Objective: To qualitatively assess the activity of a Pd catalyst by monitoring the reduction of p-nitrophenol. Active Pd(0) will catalyze the reduction by NaBH₄, leading to a loss of color.[16]
Materials:
-
Palladium catalyst to be tested
-
p-Nitrophenol (PNP)
-
Sodium borohydride (NaBH₄)
-
Suitable solvent (e.g., water or ethanol)
-
UV-Vis spectrophotometer or visual inspection
Procedure:
-
Prepare a stock solution of p-nitrophenol (e.g., 0.1 mM in water). The solution should have a distinct yellow color.
-
In a cuvette or small vial, add 3 mL of the p-nitrophenol solution.
-
Add a freshly prepared aqueous solution of NaBH₄ (e.g., 100 µL of a 0.1 M solution). The yellow color should persist, indicating the uncatalyzed reaction is slow.
-
Add a small, known amount of the palladium catalyst (e.g., a few drops of a solution or a few milligrams of a solid catalyst).
-
Monitor the disappearance of the yellow color over time, either visually or by measuring the absorbance at ~400 nm with a UV-Vis spectrophotometer.
-
Interpretation: A rapid disappearance of the yellow color indicates an active palladium catalyst. A slow or incomplete color change suggests low activity or deactivation.[16]
Protocol 2: Quantification of Cross-Coupling vs. Homocoupling Products via GC-MS and NMR
Objective: To determine the relative ratio of the desired cross-coupled product to the undesired homocoupled byproduct in a crude reaction mixture.
Materials:
-
Crude reaction mixture
-
Internal standard (a stable compound not present in the reaction mixture, with a distinct signal in GC-MS and/or NMR, e.g., dodecane or 1,3,5-trimethoxybenzene)
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
Solvent for GC-MS (e.g., dichloromethane or ethyl acetate)
-
GC-MS and NMR spectrometers
Procedure:
-
Sample Preparation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Take a small, representative aliquot (e.g., 50 µL) of the crude reaction mixture.
-
To this aliquot, add a precise amount of a stock solution of the internal standard.
-
Dilute the sample with a suitable solvent for analysis (e.g., ethyl acetate for GC-MS).
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS.
-
Identify the peaks corresponding to the cross-coupled product, the homocoupled product, and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas for all three compounds.
-
Calculate the relative response factors if authentic samples are available for accurate quantification. The ratio of the (product area / response factor) to (homocoupling area / response factor) gives the product-to-byproduct ratio.
-
-
¹H NMR Analysis:
-
Prepare an NMR sample by dissolving a known mass of the crude product and a known mass of the internal standard in a deuterated solvent.
-
Acquire a quantitative ¹H NMR spectrum.
-
Identify distinct, non-overlapping signals for the cross-coupled product, the homocoupled product, and the internal standard.
-
Integrate these signals.
-
The molar ratio of the compounds can be calculated by dividing the integral of each signal by the number of protons it represents, and comparing these values relative to the internal standard.[17]
-
Interpretation: This analysis will provide a quantitative measure of the reaction's selectivity, allowing you to accurately assess the impact of any changes made to the reaction conditions during troubleshooting.[10][17]
References
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Common issues in Sonogashira coupling of aryl iodides and how to solve them. Benchchem. URL
- A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences. URL
- Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Organic Chemistry: An Indian Journal. URL
- Redox reactions in palladium catalysis: on the accelerating and/or inhibiting effects of copper and silver salt additives in cross-coupling chemistry involving electron-rich phosphine ligands.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. URL
- Catalyst Test Procedure Overview. Scribd. URL
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL
- Technical Support Center: Sonogashira Coupling with Sterically Hindered Substr
- Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science. URL
- Stille Coupling. NROChemistry. URL
- Intermetallic species in the Negishi coupling and their involvement in inhibition p
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. URL
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. URL
- Special Issue : Palladium Catalysts for Cross-Coupling Reaction. MDPI. URL
- Palladium Oxide Nanoparticles: Preparation, Characterization and Catalytic Activity Evaluation.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. URL
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. URL
- General catalytic cycle for Suzuki-Miyaura and Negishi couplings (a), Heck reactions (b), and Buchwald–Hartwig aminations (c).
- (PDF) Palladium used As A Catalyst: A Review.
- High-Throughput Palladium Prec
- Negishi cross coupling. J&K Scientific LLC. URL
- β-X vs. β-H Elimination. Selection Rules for Chemoselectivity Enabled by Mechanistic Studies. ChemRxiv. URL
- Negishi Coupling. OpenOChem Learn. URL
- Stille reaction. Wikipedia. URL
- Negishi Coupling. Organic Chemistry Portal. URL
- Method for measuring palladium content in palladium-carbon catalyst.
- How To Draw Chemical Reactions?. YouTube. URL
- Additive Effects on Asymmetric C
- Stille Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. URL
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. URL
- β-Hydride elimin
- Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active c
- Comparison of GC-MS and NMR for Metabolite Profiling of Rice Subjected to Submergence Stress.
- The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. URL
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC. URL
- Heck Reaction—St
- Heck Reaction. Chemistry LibreTexts. URL
- Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Met
- Advances in Enantioselective C–H Activation/Mizoroki-Heck Reaction and Suzuki Reaction. MDPI. URL
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Palladium-Catalyzed trans-Hydroalkoxylation: Counterintuitive Use of an Aryl Iodide Additive to Promote C–H Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. graphviz.org [graphviz.org]
- 12. scribd.com [scribd.com]
- 13. chemistry.meta.stackexchange.com [chemistry.meta.stackexchange.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Buchwald-Hartwig Amination
Welcome to the Technical Support Center for the Buchwald-Hartwig amination reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success and efficiency of your experiments. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your reaction optimization.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section addresses specific problems you may encounter during your Buchwald-Hartwig amination experiments. The solutions provided are based on established chemical principles and field-proven insights.
Issue 1: Low or No Conversion of Starting Material
Q: I am not observing any product formation, or the conversion of my aryl halide is very low. What are the likely causes and how can I address them?
A: This is a common issue with several potential root causes. A systematic approach to troubleshooting is crucial.
-
Inert Atmosphere and Reagent Purity: The palladium(0) active catalyst is highly sensitive to oxygen.[1] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Solvents and liquid reagents should be thoroughly degassed. Bases, especially strong ones like sodium tert-butoxide (NaOt-Bu), are often hygroscopic and their quality is critical. Using freshly opened reagents or drying them appropriately is recommended.
-
Catalyst System (Palladium Source & Ligand):
-
Palladium Precursor: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[1][2] This reduction can sometimes be inefficient. Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a well-defined palladium precatalyst, which often provide more reliable results.[3]
-
Ligand Choice: The ligand is arguably the most critical component. Its role is to stabilize the palladium center, promote oxidative addition and reductive elimination, and prevent catalyst decomposition.[4] For challenging substrates, such as electron-rich or sterically hindered aryl chlorides, bulky, electron-rich phosphine ligands are often necessary to facilitate the difficult oxidative addition step.[2][5][6] Consider screening a panel of ligands from different generations.[4]
-
-
Base Selection: The base plays a multifaceted role, including deprotonating the amine to form the palladium-amido complex.[2][5]
-
Strength: A base that is too weak may not be sufficient to deprotonate the amine-palladium intermediate, stalling the catalytic cycle. Conversely, an overly strong base like NaOt-Bu can be incompatible with sensitive functional groups on your substrates.[1][3][7]
-
Solubility: Poor solubility of inorganic bases (e.g., K₃PO₄, Cs₂CO₃) can lead to reproducibility issues, especially on a larger scale.[3][7] Ensuring vigorous stirring is essential. In some cases, using a soluble organic base or a combination of bases can be beneficial.[3][8]
-
-
Solvent Choice: The solvent must be able to dissolve the reactants to a reasonable extent.[3][7] Aprotic, non-polar solvents like toluene and dioxane are commonly used.[9][10] Avoid using chlorinated solvents, acetonitrile, or pyridine, as they can coordinate to the palladium and inhibit catalysis.[3]
Issue 2: Side Reactions and Impurity Formation
Q: My reaction is consuming the starting material, but I am observing significant side products instead of my desired amine. What are these side products and how can I suppress them?
A: Several side reactions can compete with the desired C-N bond formation. Identifying the major side product can provide clues for optimization.
-
Hydrodehalogenation: This is the replacement of the halide on your aryl halide with a hydrogen atom. It often occurs when β-hydride elimination from the palladium-amido intermediate is competitive with reductive elimination.[4] This can be more prevalent with primary amines. Using bulkier ligands can sterically disfavor this pathway and promote the desired reductive elimination.[4]
-
Aryl Halide Homocoupling: The formation of a biaryl species from two molecules of your aryl halide can occur, particularly at higher temperatures. Optimizing the reaction temperature and catalyst loading can help minimize this.
-
Catalyst Decomposition: At elevated temperatures, the palladium catalyst can decompose to form inactive palladium black. This is often indicated by a change in the reaction mixture's appearance to a black precipitate. Using more robust ligands or lowering the reaction temperature may be necessary.
Issue 3: Difficulty with Specific Substrate Classes
Q: I am struggling to couple a sterically hindered amine/aryl halide or an electron-deficient amine. What specific modifications to the reaction conditions should I consider?
A: Challenging substrates require tailored conditions that often deviate from general protocols.
-
Sterically Hindered Substrates: The coupling of sterically demanding partners is a known challenge due to the difficulty of both the oxidative addition and reductive elimination steps.[6]
-
Ligand: The use of highly bulky, electron-rich monophosphine ligands (e.g., biaryl phosphines) is crucial. These ligands promote the formation of a monoligated palladium species, which is more reactive towards hindered substrates.[4][6][11]
-
Temperature: Higher reaction temperatures are often required to overcome the steric barriers.
-
-
Electron-Deficient Amines: Amines with electron-withdrawing groups are less nucleophilic and can be more difficult to couple. Stronger bases may be required to facilitate deprotonation. Additionally, some electron-withdrawing groups might be sensitive to the reaction conditions, necessitating a careful choice of a milder base.
-
Aryl Chlorides: Due to the strong C-Cl bond, aryl chlorides are generally less reactive than the corresponding bromides or iodides.[5][7] Successful amination of aryl chlorides almost always requires the use of sterically demanding, electron-rich ligands that can facilitate the challenging oxidative addition step.[5][12] N-heterocyclic carbene (NHC) ligands have also proven to be very effective for these substrates.[13][14]
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in Buchwald-Hartwig amination.
Caption: A workflow for troubleshooting Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: Which palladium source should I use: Pd(0) or Pd(II)? A: Both Pd(0) (e.g., Pd₂(dba)₃) and Pd(II) (e.g., Pd(OAc)₂) precursors are commonly used.[2][3] Pd(II) sources require an in situ reduction to the active Pd(0) catalyst, which is often achieved by the amine or phosphine ligand.[1] While often successful, this reduction step can sometimes be unreliable. Pd(0) sources or well-defined, air-stable Pd precatalysts (which generate the active Pd(0) species more cleanly) can offer greater reproducibility, especially for challenging reactions.[3]
Q2: How do I choose the right ligand for my reaction? A: Ligand selection is highly dependent on the substrates being coupled.[3]
-
First-generation ligands like P(o-tolyl)₃ are effective for some secondary amines but less so for primary amines.[4]
-
Bidentate ligands such as BINAP and DPPF expanded the scope to include primary amines.[4]
-
Bulky, electron-rich monophosphine ligands (e.g., biaryl phosphines like XPhos, SPhos, and RuPhos) represent a significant advancement, enabling the coupling of a wide range of substrates, including challenging aryl chlorides and sterically hindered amines, often under milder conditions.[4][15]
A "cheat sheet" approach based on substrate class can be a good starting point, and several resources provide recommendations.[16] For novel or difficult couplings, screening a small set of ligands from different classes is often the most effective strategy.
Q3: What are the pros and cons of different bases? A: The choice of base is a critical parameter that affects reaction rate and functional group compatibility.[1][3]
| Base | Advantages | Disadvantages |
| NaOt-Bu | High reactivity, allows for lower catalyst loadings and faster reactions.[1] | Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[1] |
| LHMDS | Useful for substrates with protic functional groups; allows for lower reaction temperatures.[1] | Air-sensitive solid; can be incompatible with some functional groups at higher temperatures.[1] |
| Cs₂CO₃ | Good functional group tolerance; often provides high reaction rates among weaker bases.[1][3] | Expensive; can be difficult to stir on a large scale due to its density.[1][3] |
| K₃PO₄, K₂CO₃ | Excellent functional group tolerance; economical.[1] | Often requires higher catalyst loadings and longer reaction times.[1] |
Q4: Can I run the reaction open to the air? A: Generally, no. The active Pd(0) catalyst is susceptible to oxidation, which deactivates it.[1] Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). However, the development of air-stable palladium precatalysts has made the setup of these reactions more convenient, although an inert atmosphere is still highly recommended for optimal results.[13][14]
Q5: What is a typical catalyst loading? A: Catalyst loadings are typically in the range of 1-2 mol %.[1] For very reactive substrates, this can sometimes be lowered. For challenging couplings, such as those involving aryl chlorides or sterically hindered partners, higher loadings (up to 5 mol %) may be necessary.[4]
Experimental Protocols
General Protocol for a Small-Scale Buchwald-Hartwig Amination
This protocol is a representative starting point and should be optimized for specific substrates.
1. Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium precatalyst (e.g., 1-5 mol %), and the phosphine ligand (e.g., 1.2-1.5 times the moles of palladium).
2. Inert Atmosphere:
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.
3. Reagent Addition:
-
Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu, 1.4 equiv).
-
Add the degassed solvent (e.g., toluene, approx. 0.1-0.2 M concentration with respect to the limiting reagent).
-
Finally, add the amine (1.1-1.2 equiv) via syringe.
4. Reaction:
-
Place the vial in a preheated heating block and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
5. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction.
- Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Chemistry World. [Link]
- Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
- Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]
- NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions. [Link]
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
- The Buchwald–Hartwig Amination After 25 Years.
- The Buchwald–Hartwig Amin
- Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. entegris.com [entegris.com]
- 16. Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings | Research | Chemistry World [chemistryworld.com]
Technical Support Center: Troubleshooting the Removal of Unreacted Starting Materials in Quinoline Synthesis
Welcome to the technical support center dedicated to addressing a critical, yet often challenging, aspect of quinoline synthesis: the effective removal of unreacted starting materials. This guide is designed for researchers, scientists, and drug development professionals who encounter purification hurdles in their synthetic workflows. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why specific purification strategies are chosen and how to troubleshoot them effectively.
Introduction: The Challenge of Purity in Quinoline Synthesis
The synthesis of quinolines, a foundational scaffold in numerous pharmaceuticals, agrochemicals, and dyes, often results in complex reaction mixtures.[1][2] Classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses, while robust, can be incomplete or generate significant side products and tars.[2][3][4][5][6] Consequently, the isolation of the target quinoline derivative in high purity is a frequent bottleneck. Unreacted starting materials, such as anilines, aldehydes, ketones, and glycerol, can possess physicochemical properties similar to the product, complicating their removal.
This guide provides a structured approach to diagnosing purification issues and implementing effective solutions, ensuring the integrity of your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address common issues encountered during the purification of quinoline products.[7]
Issue 1: My Crude Quinoline Product is Contaminated with Unreacted Aniline.
Question: I've performed a Skraup synthesis, and my crude product is a dark, tarry mixture that I suspect contains a significant amount of the starting aniline. What is the most effective way to remove it?
Answer: This is a very common scenario, especially in the notoriously exothermic Skraup synthesis.[8][9] The key to separating the basic quinoline product from the basic aniline starting material lies in exploiting differences in their basicity and reactivity.
Recommended Strategy: Acid-Base Extraction Followed by Diazotization
The rationale behind this multi-step process is to first separate the basic components (quinoline and aniline) from non-basic impurities and then to chemically convert the contaminating aniline into a more easily separable compound (phenol).
Expert Insight: While both quinoline and aniline are bases, their reactivity towards diazotization is different. Quinoline, lacking a primary amine group, will not form a diazonium salt, providing a chemical handle for separation.[10]
Experimental Protocol: Purification of Quinoline from Unreacted Aniline [11]
-
Initial Separation:
-
Take the crude reaction mixture and, after cooling, cautiously make it strongly alkaline with a concentrated sodium hydroxide solution to liberate the free bases (quinoline and aniline).[3][10]
-
Perform a steam distillation. Both quinoline and unreacted aniline are steam-volatile and will co-distill, separating them from non-volatile tars and inorganic salts.[3][10]
-
-
Acidification and Diazotization:
-
Collect the distillate and acidify it with dilute sulfuric acid. This converts both quinoline and aniline into their water-soluble sulfate salts.[1][10]
-
Cool the acidic solution in an ice bath to between 0-5°C.
-
Slowly add a saturated aqueous solution of sodium nitrite (NaNO₂). This will selectively diazotize the primary amine group of the aniline.[1][11]
-
-
Conversion to Phenol and Final Purification:
-
Gently warm the solution. The aniline diazonium salt will decompose to form phenol.[10]
-
Make the solution strongly alkaline again with sodium hydroxide to liberate the free quinoline base. Phenol will remain in the aqueous layer as sodium phenoxide.
-
Perform a second steam distillation to isolate the crude quinoline, now free of aniline.[1]
-
The collected quinoline can be further purified by drying over anhydrous potassium carbonate and subsequent vacuum distillation.[1] The pure fraction of quinoline typically boils at 110-114°C at 14 mmHg.[1]
-
Issue 2: My Quinoline Derivative is an Oil and Resists Crystallization, Making Purification Difficult.
Question: I've attempted to purify my liquid quinoline derivative, but it remains an oil even after chromatographic purification. How can I obtain a solid, crystalline product for accurate characterization?
Answer: Many quinoline derivatives are oils at room temperature, which complicates purification by recrystallization.[12] A highly effective strategy in this case is to convert the basic quinoline into a crystalline salt. This not only facilitates purification but can also provide a stable, solid form of your compound.[12]
Recommended Strategy: Salt Formation and Recrystallization
Expert Insight: The formation of salts like picrates, hydrochlorides, or phosphates introduces a highly ordered, crystalline lattice structure that tends to exclude impurities during its formation. Picrates, in particular, often form highly crystalline, easily handled solids.[11][12]
Experimental Protocol: Purification via Picrate Salt Formation [13]
-
Salt Formation:
-
Purification of the Salt:
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the yellow crystals by filtration and wash them with cold ethanol.
-
The quinoline picrate can be further purified by recrystallization from a suitable solvent like acetonitrile or ethanol.[11]
-
-
Liberation of the Free Base:
-
Dissolve the purified picrate salt in a solvent like dimethyl sulfoxide (DMSO).
-
Pass this solution through a short column of basic alumina. The picric acid will be adsorbed onto the alumina.[11]
-
Alternatively, treat the picrate salt with a base (e.g., aqueous sodium hydroxide) to regenerate the free quinoline base, which can then be extracted with an organic solvent.[12]
-
-
Final Isolation:
-
The purified quinoline derivative can be isolated by removing the solvent under reduced pressure.
-
| Salt Type | Typical Melting Point Range (°C) | Notes |
| Picrate | Often >200 | Forms highly crystalline yellow solids.[11] |
| Hydrochloride | Variable | Commonly used, often requires gaseous HCl or a solution in an organic solvent.[12] |
| Phosphate | ~159 for quinoline phosphate | P precipitates from methanolic solutions.[11] |
Issue 3: Unreacted Aldehydes or Ketones from Friedländer or Doebner-von Miller Synthesis are Contaminating my Product.
Question: My Friedländer synthesis has not gone to completion, and I'm struggling to separate my quinoline product from the starting 2-aminoaryl ketone and the α-methylene ketone. Standard column chromatography is giving poor separation.
Answer: The challenge here is the potential for similar polarities between the product and the ketone starting materials. While chromatography is a viable option, optimizing the technique or employing an alternative physical separation method is crucial.
Recommended Strategy 1: Optimized Column Chromatography
Expert Insight: The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and poor separation.[13] Deactivating the silica gel can significantly improve resolution.
Troubleshooting Chromatography:
-
Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a tertiary amine like triethylamine or pyridine into your eluent system. This neutralizes the acidic sites on the silica gel, preventing strong adsorption of the basic quinoline product and improving peak shape.[13]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel. For particularly sensitive compounds, Florisil or even reversed-phase (C18) silica could be effective alternatives.[13]
Recommended Strategy 2: Distillation
Expert Insight: If there is a sufficient difference in boiling points between your quinoline product and the unreacted ketones, vacuum distillation can be a highly effective and scalable purification method.[8] This is particularly useful for liquid quinolines.
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. It is often beneficial to add zinc dust to the distillation flask, which can help prevent decomposition of the quinoline at high temperatures.[14]
-
Procedure:
-
Place the crude product in the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the flask.
-
Collect the fractions that distill over at the expected boiling point of your quinoline derivative under the applied pressure.
-
Visualization of Purification Workflows
To provide a clearer understanding of the decision-making process in purification, the following diagrams illustrate the logical workflows described above.
Workflow for Aniline Removal
Caption: Workflow for the purification of oily quinolines via picrate salt formation.
References
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.
- Purification of Quinoline - Chempedia - LookChem.
- Troubleshooting low yields in the quinoline cycliz
- Overcoming challenges in the synthesis of substituted quinolines - Benchchem.
- Technical Support Center: Purification of Quinoline Deriv
- Addressing challenges in the purification of quinoline deriv
- Methods for Purification of Commonly Used Solvents - Alfa Chemistry.
- Quinoline Synthesis Optimization: A Technical Support Center - Benchchem.
- troubleshooting side reactions in the synthesis of quinoline deriv
- Quinoline: Structure, Properties & Uses Explained - Vedantu.
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- Prepar
- Making quinoline - the Skraup synthesis - YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Preventing Debromination During Nucleophilic Substitution Reactions
Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the prevention of unwanted debromination during nucleophilic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter this side reaction and seek robust solutions. Here, we move beyond simple procedural lists to delve into the mechanistic underpinnings of debromination, offering field-proven insights and troubleshooting strategies to enhance reaction specificity and yield.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions in a direct, problem-solution format.
Issue 1: Significant formation of a hydrodebrominated (H-for-Br substituted) byproduct.
Q1: I'm observing a significant amount of my aryl bromide starting material being converted to the corresponding arene, alongside my desired substitution product. What's causing this, and how can I stop it?
A1: This is a classic case of hydrodebromination, a reductive cleavage of the C-Br bond. This side reaction can arise from several mechanistic pathways, often concurrently. Understanding the likely cause is the first step to suppression.
-
Causality 1: Nucleophilic Attack on Bromine. In certain cases, particularly with soft carbon nucleophiles, the nucleophile can attack the bromine atom itself in an SN2@Br reaction, leading to dehalogenation.[1][2]
-
Causality 2: Metal-Catalyzed Reduction. In transition-metal-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira couplings), catalyst intermediates can facilitate reductive dehalogenation, especially in the presence of hydride sources.[3][4][5]
-
Causality 3: Single-Electron Transfer (SET) Mechanisms. Photoredox catalysis or reactions involving radical initiators can lead to the formation of aryl radicals, which can then abstract a hydrogen atom to form the debrominated product.[6]
-
Causality 4: Elimination Reactions. In cases where a β-hydrogen is present, a strong base can induce dehydrohalogenation, an E2 or E1 elimination pathway, to form an alkene.[7][8]
Troubleshooting Flowchart:
Caption: Troubleshooting decision tree for hydrodebromination.
Issue 2: Low or no desired product in Nucleophilic Aromatic Substitution (SNAr).
Q2: My SNAr reaction on a bromo-aromatic substrate is not working. Is debromination a possible cause, and what else should I check?
A2: While direct debromination can occur, a lack of reactivity in SNAr often points to insufficient activation of the aromatic ring or a poor leaving group.[9][10]
-
Insufficient Ring Activation: SNAr reactions require strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ positioned ortho or para to the bromine.[11][12][13] These groups stabilize the negatively charged Meisenheimer intermediate. Without sufficient activation, the nucleophilic attack is energetically unfavorable.
-
Leaving Group Ability: In SNAr, the C-Br bond is broken in the rate-determining step. While bromine is a good leaving group, its reactivity is influenced by the electronic environment.
-
Solvent Effects: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are crucial as they solvate the cation of the nucleophile but not the anion, thus increasing the nucleophile's reactivity.[14][15][16]
Troubleshooting Steps:
-
Assess Substrate Electronics: Confirm the presence and position of strong EWGs. If your substrate is only moderately activated, you may need more forcing conditions (higher temperature, stronger nucleophile).
-
Choice of Base: A suitable base is often required to deprotonate the nucleophile or neutralize the acid formed. However, an overly strong or hindered base can favor elimination or other side reactions.[7]
-
Solvent Purity: Ensure your polar aprotic solvent is anhydrous. Water can compete as a nucleophile and affect the reaction outcome.
Issue 3: My reaction is sensitive to the choice of base.
Q3: I see a significant increase in debromination when I switch to a stronger or bulkier base. Why does this happen?
A3: The choice of base is critical and directly influences the competition between substitution and elimination/debromination pathways.
-
Basicity vs. Nucleophilicity: A strong, non-nucleophilic base (e.g., t-BuOK, DBU) is more likely to promote elimination (dehydrohalogenation) if a β-hydrogen is available.[7][8] A more nucleophilic base (e.g., NaOH, NaOMe) is more likely to participate in the substitution reaction.[17]
-
Steric Hindrance: A sterically hindered base will preferentially abstract a proton over performing a nucleophilic attack at a sterically crowded carbon center, thus favoring elimination.[18][19]
| Base | Primary Function | Tendency towards Debromination/Elimination | Recommended Use Case |
| K₂CO₃, Cs₂CO₃ | Mild, non-nucleophilic | Low | SNAr with sensitive functional groups. |
| NaOH, KOH | Strong, nucleophilic | Moderate (can favor substitution) | Classical SN2 and SNAr. |
| NaH, KH | Strong, non-nucleophilic | High (if hydride acts as nucleophile) | Deprotonation of weak nucleophiles. |
| t-BuOK, LDA | Strong, hindered | Very High (promotes E2) | When elimination is the desired pathway. |
Section 2: Mechanistic Deep Dive & Prevention Strategies
A deeper understanding of the reaction mechanisms provides a more robust framework for preventing debromination.
Mechanism A: Reductive Dehalogenation in Metal-Catalyzed Cross-Coupling
In palladium-catalyzed reactions, the active Pd(0) species can undergo oxidative addition into the C-Br bond. The resulting Ar-Pd(II)-Br complex can, under certain conditions, undergo undesired reductive elimination to produce the debrominated arene.
Prevention Protocol:
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-donating ligands (e.g., t-Bu₃P, SPhos) can stabilize the Pd center and favor the desired cross-coupling pathway over reductive elimination.[20][21] The ligand can influence the electronic and steric environment around the metal, thus steering the reaction towards the desired outcome.[22][23][24]
-
Base Selection: Use the weakest base necessary to facilitate the transmetalation step. Strong bases can promote side reactions. Inorganic bases like K₃PO₄ or K₂CO₃ are often milder than alkoxides.
-
Reaction Temperature: Lowering the reaction temperature can often suppress side reactions, including debromination.[25]
-
Inert Atmosphere: Rigorously exclude oxygen, which can degrade the catalyst and promote side reactions.
Experimental Workflow for Optimizing a Suzuki Coupling:
Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.
Mechanism B: Dehydrohalogenation (Elimination)
This pathway is prevalent for alkyl bromides with accessible β-hydrogens and is favored by strong, sterically hindered bases. The base abstracts a proton, leading to the formation of a double bond and elimination of the bromide ion.
Prevention Protocol:
-
Substrate Structure: Be mindful of the substrate. Tertiary alkyl halides are more prone to elimination than primary ones.[19][26]
-
Base Selection: Use a nucleophile that is a relatively weak base (e.g., CN⁻, N₃⁻). If a strong base is required, use a less sterically hindered one (e.g., NaOH vs. t-BuOK) to favor the SN2 pathway.[7][17]
-
Solvent Choice: Polar aprotic solvents (e.g., acetone, DMSO) favor SN2 reactions, while polar protic solvents (e.g., ethanol, water) can favor SN1 and E1 reactions.[14][15][27]
-
Temperature Control: Lower temperatures generally favor substitution over elimination, as elimination reactions often have a higher activation energy.
Section 3: Self-Validating Protocols
Here, we provide detailed experimental protocols that include in-process controls to validate the reaction's progress and selectivity.
Protocol 1: SNAr Reaction with In-Process Control for Debromination
Objective: To perform a nucleophilic aromatic substitution on 4-bromo-1-nitrobenzene with sodium methoxide, while monitoring for the formation of nitrobenzene (debrominated product).
Materials:
-
4-Bromo-1-nitrobenzene
-
Sodium methoxide (25 wt% in methanol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
GC-MS for analysis
Procedure:
-
To a dry, nitrogen-flushed flask, add 4-bromo-1-nitrobenzene (1.0 eq) and anhydrous DMF.
-
Add the internal standard (0.1 eq).
-
Take a t=0 sample for GC-MS analysis to establish initial purity and retention times.
-
Slowly add sodium methoxide (1.1 eq) at room temperature.
-
Heat the reaction to 60 °C.
-
Monitor the reaction every hour by taking a small aliquot, quenching with dilute HCl, extracting with ethyl acetate, and analyzing by GC-MS.
-
Validation Check: Compare the peak area of the desired product (4-methoxy-1-nitrobenzene), starting material, and the potential debrominated byproduct (nitrobenzene) relative to the internal standard. A significant increase in the nitrobenzene peak indicates a competing debromination reaction.
-
If debromination is observed, consider lowering the reaction temperature or using a milder base like K₂CO₃.
References
- Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution.
- Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution.The Journal of Organic Chemistry.[Link]
- Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile.The Journal of Organic Chemistry.[Link]
- Debromination reaction.
- Electron-withdrawing group.Wikipedia.[Link]
- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.Royal Society of Chemistry.[Link]
- Asymmetric Elimination Reaction on Chiral Metal Surfaces.
- Elimination reactions - Dehydrohalogen
- Aryl and alkyl bromide cross-coupling reaction through photoredox.
- Solvent effects.Wikipedia.[Link]
- The stereochemistry of phosphine-induced debromination reactions.Royal Society of Chemistry.[Link]
- Photoredox/Nickel Dual-Catalyzed Reductive Cross Coupling of Aryl Halides Using an Organic Reducing Agent.
- Dehalogen
- During debromination of meso-dibromobutane, the major compound formed is.Vedantu.[Link]
- Clean and fast cross-coupling of aryl halides in one-pot.Beilstein Journals.[Link]
- Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines.The Journal of Organic Chemistry.[Link]
- Solvent Effects.Chemistry LibreTexts.[Link]
- nucleophilic substitution - halogenoalkanes and hydroxide ions.Chemguide.[Link]
- Activating and Deactivating Groups In Electrophilic Aromatic Substitution.Master Organic Chemistry.[Link]
- Substituent Effects.La Salle University.[Link]
- An Explanation of Substituent Effects.Chemistry LibreTexts.[Link]
- Factors affecting rate of nucleophilic substitution reactions.An Open Textbook.[Link]
- What is nucleophilic substitution?Chemguide.[Link]
- Ligand and Solvent Selection in Challenging Catalytic Reactions.
- Nucleophilic substitution.Wikipedia.[Link]
- Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents.YouTube.[Link]
- Nucleophilic Arom
- Dehalogenation of arenes via SN2 reactions at bromine: competition with nucleophilic arom
- Nucleophilic Arom
- Identifying Where Substitution and Elimination Reactions Happen.Master Organic Chemistry.[Link]
- Ligands modification strategies for mononuclear water splitting c
- A ligand design strategy to enhance catalyst stability for efficient formic acid dehydrogen
- SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.GSK Solvent Guide.[Link]
- Review of Substitution and Elimin
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dehalogenation of arenes via SN2 reactions at bromine: competition with nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. Electron-withdrawing group - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Solvent effects - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Frontiers | Ligands modification strategies for mononuclear water splitting catalysts [frontiersin.org]
- 23. Ligands modification strategies for mononuclear water splitting catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A ligand design strategy to enhance catalyst stability for efficient formic acid dehydrogenation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 25. Asymmetric Elimination Reaction on Chiral Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 27. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: HPLC Method Development for Purifying Quinoline Derivatives
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development focused on the purification of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals. Here, we synthesize technical accuracy with field-proven insights to address the specific challenges you may encounter. Quinolines, as basic nitrogen-containing heterocyclic compounds, often present unique purification hurdles, primarily due to their tendency to interact with silica-based stationary phases. This guide provides a structured, problem-solving approach to developing robust and efficient HPLC methods.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common initial questions to establish a strong starting point for your method development.
Q1: Why are quinoline derivatives challenging to purify with standard reversed-phase HPLC?
Quinoline derivatives are basic compounds due to the nitrogen atom in their heterocyclic ring system. At acidic or neutral pH, this nitrogen can become protonated, leading to a positive charge. This charge causes strong, undesirable ionic interactions with the negatively charged, acidic silanol groups present on the surface of conventional silica-based C18 columns. This interaction is a primary cause of significant peak tailing.[1][2]
Q2: What is the best type of HPLC column to start with for quinoline derivatives?
For basic compounds like quinolines, it is crucial to minimize silanol interactions. Therefore, starting with a modern, base-deactivated, or end-capped reversed-phase column is highly recommended.[2] Look for columns specifically marketed for good peak shape with basic compounds. C18 phases are a versatile starting point, but for certain quinoline derivatives, a Phenyl or Polar-Embedded phase might offer alternative selectivity.[3] In some challenging cases, specialized phases like naphthylpropyl have shown superior selectivity for separating closely related quinoline alkaloids.[4][5]
Q3: How do I select an appropriate mobile phase and pH?
Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like quinolines.[6][7] The general rule is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it exists in a single, uncharged state.[7][8] For basic quinolines, this means working at a high pH (e.g., pH > 9) to keep them in their neutral, more hydrophobic form, which enhances retention and improves peak shape.[7] Alternatively, a very low pH (e.g., pH < 3) can be used to fully protonate the quinoline and the silanols, but this often requires specific acid-stable columns.[9] A buffered mobile phase is essential to maintain a constant pH and ensure reproducible results.[9]
Q4: What is a good starting detection wavelength for quinoline derivatives?
Quinoline derivatives typically possess a strong UV chromophore due to their aromatic ring system. A good starting point for detection is often around 254 nm. However, for optimal sensitivity, it is best to determine the UV absorbance maximum (λmax) of your specific derivative by running a UV-Vis spectrum. A photodiode array (PDA) detector is invaluable during method development as it can capture the entire spectrum for each peak, aiding in peak identification and purity assessment. Some specific derivatives have been analyzed at higher wavelengths, such as 340 nm.[10]
Section 2: A Systematic Workflow for Method Development
Developing a robust HPLC method is a systematic process. The following workflow, illustrated in the diagram below, provides a logical path from initial screening to a finalized method.
Caption: A systematic workflow for HPLC method development.
Experimental Protocol: Generic Scouting Gradient
This protocol is designed for the initial screening phase to quickly assess column and mobile phase suitability.
-
Column: Select a high-quality, base-deactivated C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A (Aqueous):
-
Low pH: 0.1% Formic Acid in HPLC-grade water.
-
High pH: 10 mM Ammonium Bicarbonate in HPLC-grade water, pH adjusted to 10 with ammonium hydroxide.
-
-
Mobile Phase B (Organic): Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector, monitoring at 254 nm and the analyte's λmax.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Gradient Program:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
This broad gradient helps to elute compounds with a wide range of polarities and provides a clear picture of the separation landscape.[11]
Section 3: Troubleshooting Guide (Q&A Format)
Even with a systematic approach, problems can arise. This section addresses specific issues in a question-and-answer format.
Caption: A decision tree for common HPLC troubleshooting issues.
Peak Shape Problems
Q: My quinoline derivative peak is severely tailing. What is the cause and how do I fix it?
-
Primary Cause: The most likely reason is secondary interaction between your protonated basic analyte and acidic silanol groups on the column's stationary phase.[1]
-
Solutions, in order of effectiveness:
-
Optimize Mobile Phase pH: This is the most critical step. For a basic quinoline, increase the mobile phase pH to at least 2 units above the analyte's pKa.[8] This neutralizes the compound, minimizing ionic interactions and promoting retention via the more desirable hydrophobic mechanism.[7] Using a high pH stable column (e.g., hybrid silica) is necessary for this approach.
-
Use a Base-Deactivated Column: Ensure you are using a modern column with high-purity silica and effective end-capping. These columns have a much lower concentration of accessible silanol groups.[2]
-
Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help saturate the active silanol sites, reducing their availability to interact with your analyte. Note: This is an older technique and is less favored than using a proper high-performance column and pH control.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing.[1][12] Try reducing the injection volume or sample concentration to see if the peak shape improves.[13]
-
Q: My peak is fronting. What does this mean?
-
Primary Cause: Peak fronting is a classic sign of mass overload, where too much sample is injected onto the column.[13] It can also be caused by dissolving your sample in a solvent that is much stronger than the initial mobile phase.
-
Solutions:
-
Reduce Sample Concentration: Dilute your sample and reinject.
-
Reduce Injection Volume: Inject a smaller volume of the sample.[13]
-
Match Sample Solvent: Ideally, dissolve your sample in the initial mobile phase to ensure the peak starts as a tight band on the column. If solubility is an issue, use the weakest solvent possible.
-
Retention and Baseline Issues
Q: My retention times are drifting from one run to the next. What's wrong?
-
Potential Causes & Solutions:
-
Insufficient Column Equilibration: This is very common in gradient elution. Ensure the column is re-equilibrated with the starting mobile phase for a sufficient time (at least 10 column volumes) after each run.[14]
-
Mobile Phase Instability: Buffers can evaporate or change pH over time. Prepare fresh mobile phase daily.[12][14] If using a phosphate buffer with high acetonitrile concentration, be aware of potential precipitation.
-
Temperature Fluctuations: Column temperature significantly affects retention time. Use a column oven to maintain a constant temperature.[14]
-
Pump Performance: Inconsistent flow rates or poor gradient mixing can cause shifts. Check the pump for leaks and ensure it is properly primed.[14]
-
Q: I see "ghost peaks" in my chromatogram, especially when running a blank gradient. Where are they coming from?
-
Definition: Ghost peaks are unexpected signals that do not originate from the injected sample.[15] They are common in gradient analysis.
-
Potential Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in solvents (especially water) or additives can accumulate on the column at low organic concentrations and elute as the gradient strength increases.[16][17] Use high-purity, HPLC-grade solvents and prepare fresh mobile phase.[18]
-
System Contamination/Carryover: The autosampler is a common source of carryover from a previous, more concentrated injection.[16] Clean the injector and sample loop. Running a "needle wash" with a strong solvent in your autosampler program is critical.
-
Column Contamination: Strongly retained compounds from previous samples can build up on the column.[18] To resolve this, flush the column with a strong solvent (disconnect it from the detector first). A reverse flush can sometimes be effective.[16]
-
Section 4: Data Tables for Quick Reference
Table 1: Recommended Starting Columns for Quinoline Derivatives
| Column Type | Stationary Phase | Key Characteristics | Best For |
| Workhorse | C18 (Base-Deactivated) | High hydrophobicity, versatile.[19] | General purpose, initial screening. |
| Alternative Selectivity | Phenyl-Hexyl | Offers π-π interactions.[3] | Aromatic or planar quinoline derivatives. |
| Polar Analytes | Polar-Embedded Group | Enhanced retention of polar compounds. | Highly substituted or polar quinolines. |
| High pH Stability | Hybrid Silica C18 | Can be used reliably at pH > 8. | Methods requiring high pH for good peak shape. |
Table 2: Common Buffers for Reversed-Phase HPLC
| Buffer | pKa | Buffering Range | UV Cutoff (nm) | Comments |
| Formic Acid | 3.75 | 2.8 - 4.8 | ~210 | Volatile, excellent for LC-MS applications.[9] |
| Acetate | 4.76 | 3.8 - 5.8 | ~210 | Common, but can corrode steel.[9] |
| Phosphate | 2.1, 7.2, 12.3 | 2.1-3.1, 6.2-8.2 | ~200 | Excellent buffering capacity, but not volatile (not for MS) and can precipitate in high ACN. |
| Ammonium Bicarbonate | 9.25 (apparent) | 8.2 - 10.2 | ~200 | Volatile buffer suitable for high-pH LC-MS. |
References
- Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf.
- uHPLCs. (2025, January 21). Troubleshooting Ghost Peak Problems in HPLC Systems. uHPLCs.
- Agilent Technologies. (2010). Video Notes LC Troubleshooting Series Ghost Peaks. Agilent.
- GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- CHROMacademy. Optimizing Gradient HPLC Parameters. CHROMacademy.
- Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. Phenomenex.
- BenchChem.
- Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
- Phenomenex Blog. (2017, June 22). Selecting the Right Column for Your Reversed Phase Method. Phenomenex.
- Chrom Tech. (2025, October 14). The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance. Chrom Tech.
- Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination.
- Agilent.
- Patsnap Eureka. (2025, September 19). Optimizing HPLC Solvent Gradient for Specific Analytes.
- Taylor & Francis Online. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online.
- Taylor & Francis Online. (2018, May 24). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online.
- Welch Materials. (2025, March 24). Gradient Optimization in Liquid Chromatography.
- Moravek.
- Phenomenex Blog. (2020, February 11). pH – Why Is It Critical To Your Mobile Phase Method Development? Phenomenex.
- ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
- International Journal of Pharmaceutical and Bio-Medical Science. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Pharmaceutical and Bio-Medical Science.
- LCGC International. Column Selection for Reversed-Phase HPLC.
- Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
- SCION Instruments. HPLC Troubleshooting Guide. SCION Instruments.
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- SCION Instruments. HPLC Column Selection Guide. SCION Instruments.
- Majors, R. E. (2002, December). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LC•GC Europe.
- Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
- HPLC Troubleshooting Guide.
- Market.us. 2-methyl Quinoline Market Size, Share | CAGR of 6.9%. Market.us.
- Restek. (2014, March 11). [18]Troubleshooting HPLC- Tailing Peaks. Restek. VIVLVh-o_1pmKI2UXwH5GQ-RtKAg=)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. moravek.com [moravek.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. phenomenex.com [phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. ijsred.com [ijsred.com]
- 11. mastelf.com [mastelf.com]
- 12. Blogs | Restek [discover.restek.com]
- 13. youtube.com [youtube.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 16. hplc.eu [hplc.eu]
- 17. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 18. uhplcs.com [uhplcs.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Identifying Synthesis Byproducts of 4-Bromo-6,7-dimethylquinoline via LC-MS
Welcome to the technical support center for the analysis of 4-Bromo-6,7-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of their synthetic product and identify potential process-related impurities and byproducts. As the complexity of synthetic chemistry grows, robust analytical characterization becomes paramount to ensure the quality, safety, and efficacy of drug candidates. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles to empower you to resolve common analytical challenges.
Section 1: Understanding the Chemistry: Synthesis and Potential Byproducts
The successful identification of byproducts begins with a foundational understanding of the synthetic route employed. A common and logical pathway to this compound involves the halogenation of a 4-hydroxyquinoline precursor, which itself is typically synthesized via cyclization reactions.
A plausible synthetic route starts from 6,7-dimethylquinolin-4-ol, which is then converted to the final product using a brominating agent like phosphorus oxybromide (POBr₃). Understanding this pathway allows us to anticipate the most likely impurities.
Side reactions or incomplete conversions are inherent to most organic syntheses.[1] For this particular synthesis, the primary impurities are predictable. The table below summarizes the most probable byproducts, their molecular formulas, and their expected monoisotopic masses for the protonated molecule ([M+H]⁺), which is critical for their identification by MS.
| Byproduct/Impurity Name | Plausible Origin | Molecular Formula | Calculated [M+H]⁺ (⁷⁹Br) | Calculated [M+H]⁺ (⁸¹Br) |
| This compound (Target) | - | C₁₁H₁₁BrN | 236.0070 | 238.0050 |
| 6,7-Dimethylquinolin-4-ol | Incomplete Reaction | C₁₁H₁₂NO | 174.0913 | - |
| 5,8-Dibromo-6,7-dimethylquinoline | Over-bromination | C₁₁H₁₀Br₂N | 313.9175 | 315.9155 (most abundant) |
| 5-Bromo-6,7-dimethylquinoline | Isomeric Impurity | C₁₁H₁₁BrN | 236.0070 | 238.0050 |
Note: The isotopic signature of a dibrominated compound will show a characteristic 1:2:1 pattern for [M+H]⁺, [M+2+H]⁺, and [M+4+H]⁺ peaks.[2]
Section 2: Core LC-MS Methodology for Analysis
A robust starting method is crucial for accurate analysis. The following protocol is a well-established baseline for analyzing quinoline derivatives and can be adapted as needed.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the crude reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to a final concentration of ~1-10 µg/mL in the initial mobile phase composition (e.g., 95% Mobile Phase A).
-
Filter the final solution through a 0.22 µm syringe filter to remove particulates that could block the column.[3]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size). C18 columns are standard for retaining non-polar to moderately polar compounds like quinolines.[4]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C. Elevated temperatures can improve peak shape and reduce viscosity.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). ESI is ideal for polar and ionizable molecules.[8]
-
Scan Range: m/z 100 - 500. This range covers the expected masses of the target compound and potential byproducts.
-
Source Parameters (Representative Values - Must be Optimized):
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
-
Data Acquisition: For initial identification, acquire full scan data. For confirmation and quantification, use tandem MS (MS/MS) to generate fragmentation spectra.[9]
-
Section 3: Troubleshooting Guide
Even with a robust method, challenges can arise. This section addresses common problems in a question-and-answer format.
Q1: I see several unexpected peaks in my chromatogram. How do I begin to identify them?
Answer: This is the most common challenge and requires a systematic approach.
-
Examine the Mass Spectrum: For each unknown peak, extract the mass spectrum. The primary piece of information is the mass-to-charge ratio (m/z) of the most abundant ion. In ESI+, this will typically be the protonated molecule, [M+H]⁺.
-
Look for the Bromine Isotopic Signature: This is the most powerful tool at your disposal. A compound containing one bromine atom will exhibit two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺).[10] If you see this pattern, the peak is a brominated species. A dibrominated compound will show a 1:2:1 triplet ([M+H]⁺, [M+2+H]⁺, [M+4+H]⁺).[2]
-
Match the Mass to Potential Byproducts: Compare the determined monoisotopic mass to the list of potential byproducts in Section 1. For example, a peak at m/z 174.09 likely corresponds to the unreacted 6,7-dimethylquinolin-4-ol precursor.
-
Utilize Tandem Mass Spectrometry (MS/MS): Isolate the [M+H]⁺ ion of the unknown peak and fragment it. The resulting fragmentation pattern is a structural fingerprint. Isomers that have the same mass will often produce different fragment ions, helping to distinguish them.[11][12]
Q2: My main product peak is tailing significantly. What causes this and how can I fix it?
Answer: Peak tailing is typically caused by undesirable secondary interactions between the analyte and the stationary phase, or by issues with the LC system itself.[13][14]
-
Cause 1: Silanol Interactions: The basic nitrogen in your quinoline can interact with acidic residual silanol groups on the silica-based C18 column.[5][6] This is a very common cause of tailing for basic compounds.
-
Solution: While 0.1% formic acid helps, it may not be sufficient. Adding a buffer salt, such as 5-10 mM ammonium formate, to your mobile phases can dramatically improve peak shape. The ammonium ions compete with the protonated analyte for the active silanol sites, allowing your compound to elute more symmetrically.[5][6]
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[15]
-
Solution: Dilute your sample by a factor of 10 and reinject. If the peak shape improves and becomes more symmetrical, you were overloading the column.
-
-
Cause 3: Physical Column Issues: A void at the head of the column or a partially blocked inlet frit can cause peak distortion for all compounds.
-
Solution: If all peaks in the chromatogram are tailing, this may be the cause. Try reversing and flushing the column (if the manufacturer allows) or replacing it with a new one.[13]
-
Q3: The signal for my target compound is very weak or nonexistent. What should I check?
Answer: Low sensitivity can be an instrument, method, or sample issue.
-
Check Basic MS Parameters: Ensure you are in the correct ionization mode (ESI+). Verify that the mass spectrometer is properly tuned and calibrated.[16] Check source parameters like capillary voltage and gas flows, as non-optimal settings can drastically reduce signal.[8][17]
-
Evaluate Mobile Phase: Ensure the mobile phase contains an acid (like formic acid) to promote protonation. The efficiency of ESI is highly dependent on the analyte being in an ionized state in solution before it enters the source.[7]
-
Investigate Ion Suppression: Components from your sample matrix (e.g., residual salts from the synthesis workup) can co-elute with your analyte and compete for ionization, suppressing its signal.[7][18] To check for this, try diluting the sample further. If the signal-to-noise ratio improves upon dilution, ion suppression is likely a factor. More rigorous sample cleanup may be required.
-
Confirm Sample Integrity: Ensure your sample has not degraded. Prepare a fresh dilution from the solid material and re-analyze.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the exact mass I should be looking for in my high-resolution MS data for this compound? Answer: You should look for two key ions for the protonated molecule [M+H]⁺: one for the ⁷⁹Br isotope at m/z 236.0070 and one for the ⁸¹Br isotope at m/z 238.0050 . These two peaks should have a relative intensity ratio of approximately 1:1.
Q2: My LC-MS shows a second peak with the exact same m/z and bromine isotope pattern as my main product, but at a different retention time. What is it? Answer: This is almost certainly a structural isomer. Given the synthesis, a likely candidate is a byproduct where bromination occurred at a different position on the quinoline ring system, for example, 5-Bromo-6,7-dimethylquinoline. Since isomers have the same mass, they can only be separated chromatographically. To confirm its identity, you would need to perform MS/MS fragmentation and compare the pattern to that of your main peak or synthesize an authentic standard.
Q3: What are the expected MS/MS fragment ions for this compound? Answer: While a definitive fragmentation pattern requires experimental data, predictable fragmentation pathways for bromo-aromatic compounds include:
-
Loss of Bromine: A neutral loss of a bromine radical (79 or 81 Da) from the molecular ion is a common fragmentation pathway.[10]
-
Loss of HBr: A neutral loss of hydrogen bromide (80 or 82 Da) is also highly probable.
-
Ring Cleavages: Further fragmentation may involve cleavages of the quinoline ring system, such as the loss of HCN.[19]
Q4: Can I use Atmospheric Pressure Chemical Ionization (APCI) instead of ESI? Answer: Yes, APCI is often a suitable alternative for small, relatively non-polar to moderately polar molecules and is generally less susceptible to ion suppression than ESI.[8] For quinoline derivatives, APCI in positive ion mode should also efficiently produce the [M+H]⁺ ion. If you are experiencing significant matrix effects with ESI, switching to APCI is a valid troubleshooting step.
References
- LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek. (2018).
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (n.d.).
- How to Get Rid of Peak Tailing in Chromatography - Mastelf. (2024).
- Differentiation of isomeric 2-aryldimethyltetrahydro-5-quinolinones by electron ionization and electrospray ionization mass spectrometry - PubMed. (2011).
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023).
- Troubleshooting LC-MS - CHROMacademy. (n.d.).
- LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - YouTube. (2018).
- Synthesis of quinolines - Organic Chemistry Portal. (n.d.).
- A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation - ResearchGate. (n.d.).
- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC - NIH. (n.d.).
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014).
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020).
- Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed. (2001).
- LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (n.d.).
- ESI-MS spectra obtained of the aqueous phase of quinoline oxidation reaction. (n.d.).
- Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods - ResearchGate. (n.d.).
- Liquid Chromatography Mass Spectrometry - Shimadzu Scientific Instruments. (n.d.).
- Troubleshooting LC, basics - Chromedia. (n.d.).
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents. (n.d.).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
- (PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT - ResearchGate. (n.d.).
- 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks. (2024).
- Tips for Optimizing Key Parameters in LC–MS - LCGC International. (n.d.).
- MS/MS parameters and LC conditions optimization. For each MS/MS... | Download Scientific Diagram - ResearchGate. (n.d.).
- 4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.).
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016).
- Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety - ResearchGate. (n.d.).
- A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone - ResearchGate. (n.d.).
- mass spectra - fragmentation patterns - Chemguide. (n.d.).
- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (n.d.).
- (PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. (2022).
- LCMS-guided detection of halogenated natural compounds. a Five... - ResearchGate. (n.d.).
- (PDF) 4-Chloro-6,7-dimethoxyquinoline - ResearchGate. (n.d.).
- Gas Chromatographic Analysis of Halogenated Quinoline Compounds - Oxford Academic. (n.d.).
- Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate. (n.d.).
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed. (n.d.).
- Fragmentation (mass spectrometry) - Wikipedia. (n.d.).
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. (n.d.).
- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC - NIH. (2020).
- Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC - NIH. (2022).
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF - ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 4. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 6. youtube.com [youtube.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mastelf.com [mastelf.com]
- 16. chromacademy.com [chromacademy.com]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. zefsci.com [zefsci.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Regioselectivity in the Synthesis of Substituted Quinolines
Welcome to the Technical Support Center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving regiochemical control. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, making precise control over substituent placement a critical parameter for success.[1][2] This guide provides field-proven insights and actionable protocols to enhance the regioselectivity of your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding regioselectivity in key quinoline syntheses.
Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?
A1: Regioselectivity becomes a critical factor when unsymmetrical starting materials are used in several cornerstone quinoline syntheses. The most prominent examples include:
-
The Friedländer Synthesis: This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. Using an unsymmetrical ketone can lead to two distinct regioisomers, complicating purification and reducing the yield of the desired product.[3][4]
-
The Combes Synthesis: Similar to the Friedländer, this synthesis utilizes an aniline and an unsymmetrical β-diketone, presenting a similar challenge of controlling the direction of cyclization.[3][5]
-
The Skraup and Doebner-von Miller (DvM) Reactions: These methods react anilines with α,β-unsaturated carbonyl compounds (or precursors that generate them in situ).[6][7] The substitution pattern on the aniline or the unsaturated carbonyl partner dictates the position of substituents on the final quinoline ring, which can be difficult to control.[3][8]
Q2: What key factors influence the regiochemical outcome in quinoline synthesis?
A2: The regioselectivity is governed by a complex interplay of electronic effects, steric hindrance, and the specific reaction conditions employed.[3]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant is paramount. These groups influence the nucleophilicity and electrophilicity of the reacting centers, directing the cyclization to a specific position.
-
Steric Hindrance: Bulky substituents on the starting materials can physically obstruct one reaction pathway, thereby favoring the formation of the less sterically hindered product. This can be exploited to direct the reaction towards a desired isomer.[3][9]
-
Reaction Conditions: The choice of catalyst (Brønsted vs. Lewis acid, or base), solvent polarity, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[3][10] For instance, some reactions may be under thermodynamic control at higher temperatures, favoring the more stable isomer, while others may be under kinetic control at lower temperatures.[10][11]
Q3: How can I control regioselectivity in the Friedländer synthesis when using an unsymmetrical ketone?
A3: This is a classic challenge. The initial aldol condensation can occur on either side of the ketone. To gain control, several strategies can be employed:
-
Catalyst Selection: The choice of catalyst can be pivotal. Specific amine catalysts or the use of ionic liquids has been shown to favor the formation of a single product.[12][13]
-
Substrate Modification: Introduce a temporary "directing group" on the α-carbon of the ketone, such as a phosphoryl group.[9][12][13] This group can force the initial condensation to occur at the other α-position, after which it can be removed.
-
Use of Imines: To prevent side reactions like ketone self-condensation, which can be problematic under basic conditions, an imine analog of the o-aminoaryl aldehyde or ketone can be used.[13][14]
-
Milder Conditions: Employing milder catalysts, such as gold(III) complexes, can allow the reaction to proceed at lower temperatures, which often increases selectivity and minimizes byproduct formation.[12][14]
Q4: My Skraup/Doebner-von Miller synthesis is yielding the wrong isomer. How can I reverse or control the regioselectivity?
A4: The standard Skraup-DvM reaction between anilines and 3-substituted α,β-unsaturated carbonyl compounds typically yields 2-substituted quinolines via a 1,4-addition mechanism.[15] However, a reversal of this regiochemistry has been demonstrated. By using γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA), the reaction can be directed to favor the 4-substituted quinoline product.[15][16][17] This shift is proposed to occur through a mechanism involving a 1,2-addition of the aniline to form a Schiff's base intermediate, which then undergoes a favored cyclization.[15][16] Therefore, modifying the electronic character of the unsaturated partner and changing the acid catalyst/solvent system are key strategies to investigate.
Q5: Are there modern catalytic methods that offer better regiocontrol for quinoline functionalization?
A5: Absolutely. Transition metal-catalyzed C-H activation has emerged as a powerful and highly regioselective strategy for functionalizing an already-formed quinoline ring.[1] By using a directing group, often the quinoline nitrogen itself (or more commonly, an N-oxide derivative), a metal catalyst (e.g., Palladium, Copper, Rhodium) can be directed to a specific C-H bond (commonly at the C2 or C8 position) for coupling with other molecules.[1][18] This approach avoids the regioselectivity issues inherent in building the ring from scratch and allows for precise, late-stage modification of the quinoline core.[1]
Troubleshooting Guide: Poor Regioselectivity
This guide provides a systematic approach to diagnosing and solving issues with regioselectivity in your experiments.
Problem: Formation of a Mixture of Regioisomers
-
Symptoms: Your crude product shows a complex ¹H NMR spectrum with duplicate signals, multiple spots on TLC that are difficult to separate, or multiple peaks in GC/LC-MS corresponding to the same mass.
-
Causality Analysis: The reaction is proceeding through multiple competing pathways with similar activation energies. Your goal is to find conditions that favor one pathway significantly over the other.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for poor regioselectivity.
Data-Driven Insights: Catalyst and Solvent Effects
The regiochemical outcome of a reaction can be dramatically altered by changing the catalyst or solvent. The following table summarizes representative data for the Friedländer condensation of 2-aminoacetophenone with an unsymmetrical ketone (e.g., 2-pentanone), illustrating how conditions can be optimized to favor one regioisomer.
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Regioisomeric Ratio (2,4-Me₂- vs 2-Et-4-Me-) | Reference Insight |
| 1 | KOH (20) | Ethanol | 80 | 12 | ~ 55 : 45 | Basic conditions often show low selectivity.[14] |
| 2 | p-TsOH (10) | Toluene | 110 | 8 | ~ 60 : 40 | Standard acid catalysis offers slight improvement.[13] |
| 3 | AuCl₃ (5) | Acetonitrile | 60 | 4 | > 85 : 15 | Milder conditions with gold catalysts can improve selectivity.[12][14] |
| 4 | Pyrrolidine (20) | Dioxane | 100 | 6 | > 95 : 5 | Specific amine catalysts can be highly effective directors.[12][13] |
| 5 | [Bmim]BF₄ (Ionic Liq.) | [Bmim]BF₄ | 120 | 2 | > 98 : 2 | Ionic liquids can act as both solvent and catalyst, offering high selectivity.[12] |
Regioisomeric ratios are illustrative and based on trends reported in the literature.
Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments designed to enhance regioselectivity.
Protocol 1: General Procedure for Optimizing Regioselectivity in Friedländer Annulation
This protocol provides a systematic approach to screen catalysts and conditions to favor the formation of a single regioisomer when using an unsymmetrical ketone.
Reaction Scheme Diagram
Caption: Competing pathways in the Friedländer synthesis.
Procedure:
-
Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (5 mL, e.g., Toluene, Dioxane, or an Ionic Liquid) followed by the catalyst to be screened (e.g., p-TsOH, 0.1 mmol or Pyrrolidine, 0.2 mmol).
-
Reaction: Seal the vial and place it in a pre-heated oil bath or microwave reactor at the desired temperature (e.g., 60-120°C). Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).[11]
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NaHCO₃. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).[3]
-
Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Determine the crude ratio of regioisomers by ¹H NMR spectroscopy or GC analysis.[3]
-
Purification: Purify the desired product by flash column chromatography on silica gel.
Protocol 2: Reversing Regioselectivity in the Skraup-Doebner-Von Miller Synthesis
This protocol is adapted from literature reports demonstrating the reversal of standard regiochemistry to favor 4-substituted quinolines.[15][16]
Procedure:
-
Setup: In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve the substituted aniline (1.0 mmol) in trifluoroacetic acid (TFA, 5 mL).
-
Reagent Addition: Add the γ-aryl-β,γ-unsaturated α-ketoester (1.2 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 72°C for TFA) and stir vigorously. Monitor the reaction by TLC until the starting aniline is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over ice (approx. 50 g) and neutralize slowly with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the desired 4-aryl-2-carboxyquinoline product.[15]
Protocol 3: Regioselective C2-Arylation of Quinoline via N-Oxide
This protocol outlines a modern C-H activation approach for the highly regioselective functionalization at the C2 position.[1]
Workflow Diagram
Caption: Workflow for regioselective C-H functionalization.
Procedure:
-
N-Oxide Formation: First, convert your starting quinoline to the corresponding quinoline N-oxide using an oxidant like m-CPBA.
-
Reaction Setup: In an oven-dried Schlenk tube, combine the quinoline N-oxide (1.0 mmol), the aryl bromide (1.5 mmol), Pd(OAc)₂ (5 mol%), and the appropriate ligand (e.g., SPhos, 10 mol%). Add the base (e.g., K₂CO₃, 2.0 mmol) and a dry, degassed solvent (e.g., DMF, 5 mL).[3]
-
Degassing and Reaction: Seal the tube and degas the mixture with three cycles of vacuum/argon backfill. Heat the reaction under an argon atmosphere at the specified temperature (e.g., 100-120°C) for the required time (typically 12-24 hours). Monitor progress by TLC or LC-MS.[3]
-
Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[3]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash column chromatography to isolate the desired C2-arylated quinoline N-oxide.[3]
-
Deoxygenation (Optional): If the N-oxide is not the desired final product, it can be removed using various reducing agents (e.g., PCl₃ or by visible-light photocatalysis) to yield the C2-functionalized quinoline.[19]
References
- Technical Support Center: Synthesis of Substituted Quinolines. (2025). Benchchem.
- Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. (2025). Benchchem.
- Preventing side product formation in quinoline synthesis. (2025). Benchchem.
- Catalytic Synthesis of Tricyclic Quinoline Derivatives from the Regioselective Hydroamination and C−H Bond Activation Reaction of Benzocyclic Amines and Alkynes. Journal of the American Chemical Society.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central.
- Troubleshooting low yield in Friedländer synthesis of quinolines. (2025). Benchchem.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. (2025). Benchchem.
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry.
- Friedländer Quinoline Synthesis. Alfa Chemistry.
- Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsatur
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2025).
- Synthesis of quinolines. Organic Chemistry Portal. [Link]
- Effects of time and temperature on the Friedländer quinoline synthesis... (2020).
- Doebner–Miller reaction. Wikipedia.
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Quinoline. Wikipedia.
- Synthesis of Quinoline and deriv
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. du.edu.eg [du.edu.eg]
- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Quinoline synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 4-Bromo-6,7-dimethylquinoline: qNMR vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The precise and accurate quantification of chemical compounds is a cornerstone of modern research and development, particularly within the pharmaceutical industry. For novel compounds such as 4-Bromo-6,7-dimethylquinoline, a substituted quinoline with potential applications in medicinal chemistry, establishing a robust and reliable assay method is critical for ensuring data integrity, supporting regulatory filings, and enabling consistent manufacturing.
This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with conventional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the assay of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis based on key performance metrics. This document is designed to empower researchers and drug development professionals to make informed decisions when selecting the most appropriate analytical method for their specific needs.
The Rise of qNMR as a Primary Analytical Method
Quantitative NMR (qNMR) has emerged as a powerful analytical tool, increasingly recognized by regulatory bodies like the United States Pharmacopeia (USP) for its unique capabilities in purity and concentration determination.[1] Unlike chromatographic methods that often rely on reference standards of the same chemical structure, qNMR can provide absolute quantification using a single, well-characterized internal standard for a multitude of analytes.[1] This is because the integrated intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal, a fundamental principle that underpins its accuracy.[2]
A Head-to-Head Comparison: qNMR, HPLC, and GC
The choice of an analytical technique is dictated by a multitude of factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, and the intended application. Below is a comparative overview of qNMR, HPLC, and GC for the assay of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct proportionality between NMR signal integral and the number of nuclei.[3] | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a stationary phase. |
| Selectivity | High (specific to NMR-active nuclei).[4] | Moderate to High (dependent on column and mobile phase). | Very High (especially with MS detection). |
| Sensitivity | Low to Moderate. | Moderate to High. | Very High (especially with MS detection). |
| Linearity (R²) (Typical) | > 0.99[5] | > 0.999[6] | > 0.99[7] |
| Accuracy (% Recovery) (Typical) | 98.0 - 102.0% | 98.0 - 102.0%[6] | 95 - 105% |
| Precision (%RSD) (Typical) | < 1.0%[1] | < 2.0%[6] | < 5.0% |
| Limit of Detection (LOD) | µg/mL to mg/mL range. | ng/mL to µg/mL range.[8] | pg/mL to ng/mL range. |
| Limit of Quantification (LOQ) | µg/mL to mg/mL range. | ng/mL to µg/mL range.[8] | pg/mL to ng/mL range. |
| Sample Throughput | Moderate. | High. | High. |
| Reference Standard Requirement | Requires a certified internal standard of a different structure.[1] | Typically requires a certified reference standard of the analyte. | Typically requires a certified reference standard of the analyte. |
| Destructive/Non-destructive | Non-destructive. | Destructive. | Destructive. |
Note: The performance data in this table is illustrative and based on typical values for the analysis of small organic molecules. Actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy (qNMR) Protocol for this compound
This protocol outlines the key steps for determining the purity of this compound using qNMR with an internal standard.
Causality Behind Experimental Choices:
-
Internal Standard Selection: The choice of an internal standard is critical for the accuracy of qNMR.[9] An ideal standard should have high purity, be chemically stable, soluble in the chosen solvent, and possess signals that do not overlap with the analyte's signals.[9] For this compound, a compound with aromatic protons, an internal standard with signals in a clear region of the spectrum, such as maleic acid or 1,4-dinitrobenzene, is suitable.[10]
-
Solvent Selection: The solvent must dissolve both the analyte and the internal standard completely. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for many aromatic compounds due to its high dissolving power.[3]
-
Relaxation Delay (d1): To ensure accurate quantification, the nuclei must fully relax back to their equilibrium state between successive pulses. A relaxation delay (d1) of at least 5 times the longest spin-lattice relaxation time (T₁) of the protons of interest is crucial.[11]
Step-by-Step Methodology:
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh an appropriate amount of a certified internal standard (e.g., maleic acid) to achieve a molar ratio of approximately 1:1 with the analyte and add it to the same vial.
-
Record the exact masses of both the analyte and the internal standard.
-
-
Dissolution:
-
Add a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
-
NMR Tube Transfer:
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[12]
-
Set the following key parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): ≥ 30 seconds (or 5 x T₁ of the slowest relaxing proton)
-
Acquisition Time (aq): ≥ 3 seconds
-
Number of Scans (ns): ≥ 16 (to ensure adequate signal-to-noise ratio)
-
-
-
Data Processing:
-
Apply zero-filling to at least double the number of acquired data points.
-
Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz).
-
Carefully phase the spectrum manually.
-
Apply a baseline correction to the entire spectrum.
-
-
Integration and Calculation:
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity of the analyte using the following equation:[3]
Purityanalyte (%) = ( Ianalyte / Nanalyte ) * ( NIS / IIS ) * ( MWanalyte / MWIS ) * ( mIS / manalyte ) * PurityIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
PurityIS = Purity of the internal standard
-
Sources
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. enovatia.com [enovatia.com]
- 3. emerypharma.com [emerypharma.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubsapp.acs.org [pubsapp.acs.org]
Spectral Data Interpretation for the Characterization of 4-Bromo-6,7-dimethylquinoline: A Comparative Guide
Introduction
Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-malarial, anti-cancer, and anti-inflammatory properties. The precise substitution pattern on the quinoline ring is critical to its pharmacological function, necessitating unambiguous structural characterization. This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of 4-Bromo-6,7-dimethylquinoline, a representative substituted quinoline. We will delve into the interpretation of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, and compare these standard methods with advanced 2D NMR techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to confidently elucidate the structure of complex heterocyclic molecules.
The Challenge of Isomeric Differentiation
The primary challenge in characterizing substituted quinolines lies in the potential for isomeric ambiguity. For a bromo-dimethyl-quinoline, numerous isomers are possible. Spectroscopic analysis, therefore, must provide definitive evidence for the precise location of the bromo and dimethyl substituents. This guide will demonstrate how a multi-technique approach can resolve these ambiguities.
Comparative Analysis of Spectroscopic Techniques
A combination of spectroscopic techniques is essential for the unambiguous characterization of this compound. Each technique provides a unique piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (via coupling) | High resolution, sensitive | Can have overlapping signals in complex molecules |
| ¹³C NMR | Carbon skeleton | Good for identifying number of unique carbons | Low sensitivity, long acquisition times |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS) | High sensitivity, provides molecular formula | Fragmentation can be complex to interpret |
| Infrared (IR) Spectroscopy | Functional groups | Quick, non-destructive | Provides limited information on the overall structure |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons and carbons | Resolves ambiguities from 1D NMR | Longer experiment times, requires more expertise to interpret |
Predicted and Inferred Spectral Data for this compound
While a complete, publicly available dataset for this compound is not readily found, we can predict and infer its spectral characteristics based on data from closely related, structurally verified analogs and foundational principles of spectroscopy.
¹H NMR (500 MHz, CDCl₃) - Predicted
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.7 | d | ~4.5 | Deshielded by the nitrogen atom. |
| H-3 | ~7.5 | d | ~4.5 | Coupled to H-2. |
| H-5 | ~7.8 | s | - | Isolated aromatic proton. |
| H-8 | ~7.2 | s | - | Isolated aromatic proton. |
| 6-CH₃ | ~2.4 | s | - | Aromatic methyl group. |
| 7-CH₃ | ~2.4 | s | - | Aromatic methyl group. |
¹³C NMR (125 MHz, CDCl₃) - Predicted
The carbon NMR spectrum will provide information on the carbon framework.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | ~150 | Deshielded by nitrogen. |
| C-3 | ~122 | Aromatic CH. |
| C-4 | ~135 | Carbon bearing the bromo substituent. |
| C-4a | ~148 | Bridgehead carbon. |
| C-5 | ~128 | Aromatic CH. |
| C-6 | ~138 | Carbon bearing a methyl group. |
| C-7 | ~138 | Carbon bearing a methyl group. |
| C-8 | ~125 | Aromatic CH. |
| C-8a | ~147 | Bridgehead carbon. |
| 6-CH₃ | ~20 | Aromatic methyl carbon. |
| 7-CH₃ | ~20 | Aromatic methyl carbon. |
Mass Spectrometry (EI-MS) - Predicted
The mass spectrum will confirm the molecular weight and show a characteristic isotopic pattern for bromine.
| m/z | Relative Intensity (%) | Fragment |
| 251/253 | ~100/98 | [M]⁺ (presence of Br isotopes) |
| 172 | Moderate | [M-Br]⁺ |
| 157 | Moderate | [M-Br-CH₃]⁺ |
Infrared (IR) Spectroscopy - Predicted
The IR spectrum will indicate the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1600, 1500, 1450 | C=C and C=N stretching |
| ~850 | C-H out-of-plane bending |
| ~600 | C-Br stretch |
Experimental Protocols
Sample Preparation
A standardized sample preparation protocol is crucial for reproducible results.
Caption: Standardized sample preparation workflow.
NMR Data Acquisition
Acquiring high-quality NMR data is paramount for accurate structural elucidation.
Caption: General workflow for NMR data acquisition.
Resolving Ambiguities with 2D NMR
While 1D NMR provides a solid foundation, 2D NMR techniques are indispensable for confirming connectivity and resolving any remaining ambiguities.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings. For this compound, a COSY spectrum would definitively show the coupling between H-2 and H-3.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This would confirm the assignments of the protonated aromatic carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the most powerful tool for piecing together the molecular structure. For example, an HMBC spectrum would show correlations from the methyl protons to the quaternary carbons C-6 and C-7, confirming their positions.
Caption: Logic flow for using 2D NMR to confirm the structure.
Conclusion
The unambiguous characterization of this compound, and indeed any complex organic molecule, relies on a synergistic approach, integrating multiple spectroscopic techniques. While 1D NMR and Mass Spectrometry provide the initial framework, 2D NMR techniques like COSY, HSQC, and HMBC are essential for resolving ambiguities and providing definitive structural proof. By following the systematic approach outlined in this guide, researchers can confidently elucidate the structures of novel compounds, a critical step in the drug discovery and development process.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
A Comparative Guide to the Certificate of Analysis for 4-Bromo-6,7-dimethylquinoline Reference Standard: Ensuring Quality and Reliability in Research and Development
Introduction
In the landscape of pharmaceutical research and drug development, the integrity of every piece of data is paramount. The starting point for generating reliable and reproducible results is the quality of the chemical reagents used, particularly the reference standards. 4-Bromo-6,7-dimethylquinoline, a substituted quinoline, represents a class of heterocyclic compounds of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of bioactive molecules.[1] The quality of this starting material directly impacts the downstream synthetic steps and the purity of the final active pharmaceutical ingredient (API).
A Certificate of Analysis (CoA) is the primary document that attests to the quality of a reference standard.[2][3] However, not all CoAs are created equal. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to critically evaluate and compare the quality of a this compound reference standard based on its CoA. We will deconstruct the essential analytical tests, explain the causality behind experimental choices, and provide supporting data and protocols to empower users to distinguish between a high-quality, well-characterized standard and a potentially unreliable alternative.
The Anatomy of a Trustworthy Certificate of Analysis
A comprehensive CoA is more than a simple declaration of purity; it is a detailed scientific report. It should provide a holistic view of the material's identity, purity, potency, and the potential presence of impurities.[3][4][5] This is achieved through a battery of orthogonal analytical techniques, where each method provides a unique piece of evidence that, when combined, creates a self-validating system of quality control.[6]
Part 1: Unambiguous Identity Confirmation
The first and most critical assertion of a CoA is the identity of the material. A single technique is insufficient to provide absolute confirmation. A high-quality reference standard must be characterized by a combination of spectroscopic methods that corroborate each other.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR spectroscopy is the gold standard for the structural elucidation of organic molecules.[7] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule, effectively serving as a unique structural fingerprint. For this compound, ¹H NMR should confirm the substitution pattern on the quinoline ring and the presence of the two methyl groups.
Expected ¹H NMR Data (400 MHz, DMSO-d₆) for this compound:
-
Aromatic Protons: Signals in the ~7.5-8.8 ppm range corresponding to the protons on the quinoline core. The specific splitting patterns (singlets, doublets) will be dictated by their positions relative to the nitrogen and bromine atoms. For instance, the H5 and H8 protons would likely appear as singlets, while the H2 and H3 protons would show characteristic coupling.
-
Methyl Protons: Two distinct singlets in the ~2.4-2.6 ppm range, each integrating to 3 protons, corresponding to the methyl groups at positions 6 and 7.
-
Solvent Peak: A residual solvent peak (e.g., DMSO at ~2.50 ppm) should be identified.
Trustworthiness: The spectrum must be clean, with well-resolved peaks and a flat baseline. The integration values for the signals must correspond to the expected number of protons in the structure. A comparison between a high-quality standard and a questionable one is illustrative.
| Feature | High-Quality Standard | Alternative/Poor-Quality Standard |
| Resolution | Sharp, well-defined peaks. | Broad peaks, poor signal-to-noise. |
| Integration | Ratios match theoretical proton counts. | Inconsistent or illogical integration values. |
| Impurities | No significant unassigned peaks. | Multiple unassigned peaks, indicating the presence of impurities or residual solvents. |
Experimental Protocol: ¹H NMR Spectroscopy [8]
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound reference standard.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Data Acquisition (400 MHz Spectrometer):
-
Acquire a standard single-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Set a relaxation delay of at least 2 seconds.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference.
-
Integrate all signals and normalize to a known proton count.
-
Mass Spectrometry (MS): Molecular Weight and Isotopic Verification
Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental check of its identity. For halogenated compounds like this compound, MS has a crucial secondary function: confirming the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9] This results in a characteristic isotopic pattern in the mass spectrum.
Expected MS Data:
-
Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound with the ⁷⁹Br isotope (C₁₁H₁₀⁷⁹BrN), which is approximately 235.02 g/mol .
-
Isotopic Peak (M+2): A second peak of nearly equal intensity at two mass units higher, corresponding to the molecule with the ⁸¹Br isotope (C₁₁H₁₀⁸¹BrN).[9][10]
The presence of this M/M+2 doublet in a ~1:1 ratio is definitive proof of a monobrominated compound and a key self-validating feature of the analysis.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Fingerprint
Expertise & Experience: FTIR is a rapid and reliable technique for confirming the presence of key functional groups and providing a unique "fingerprint" of the molecule.[12] While it doesn't provide the detailed structural map of NMR, it is excellent for verifying that the overall molecular structure is consistent with the expected compound.
Expected FTIR Absorption Bands (cm⁻¹):
-
~3100-3000: C-H stretching from the aromatic quinoline ring.[13]
-
~1620-1500: C=C and C=N stretching vibrations characteristic of the quinoline aromatic system.[13][14]
-
~1450-1350: C-H bending from the methyl groups.
-
Below 800: C-Br stretching vibrations.
A reference spectrum should be provided on the CoA, and it should match the spectrum of the analyzed batch without significant deviation.
Part 2: Quantitative Purity and Impurity Profiling
Purity is arguably the most scrutinized parameter on a CoA. For a reference standard, a purity value of >98% is typically expected. However, the method used to determine this value is as important as the number itself.
High-Performance Liquid Chromatography (HPLC-UV): The Gold Standard for Purity
Expertise & Experience: HPLC is the workhorse of pharmaceutical analysis for separating and quantifying components in a mixture.[15][16] A properly developed and validated stability-indicating HPLC method can separate the main compound from process-related impurities and degradation products. The peak area percentage of the main peak relative to all other peaks is used to calculate the chromatographic purity.
Trustworthiness: A robust HPLC method is a self-validating system through the use of System Suitability Testing (SST).[17] Before any sample analysis, a standard solution is injected multiple times. Key parameters like retention time repeatability, peak asymmetry (tailing factor), and theoretical plates are measured to ensure the chromatographic system is performing correctly. These SST results should be reported on the CoA.
Experimental Protocol: HPLC-UV Purity Analysis [18][19]
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the standard in 10 mL of Acetonitrile/Water (50:50) to make a 0.1 mg/mL solution.
Data Presentation: Comparative Purity Profile
A clear difference emerges when comparing the HPLC data from a high-quality standard versus an alternative.
| Parameter | High-Quality Standard CoA | Alternative/Poor-Quality Standard CoA |
| Purity (Area %) | 99.8% | 97.5% |
| Largest Impurity | 0.08% at RRT 1.15 | 1.2% at RRT 0.88 (unidentified) |
| Total Impurities | 0.20% | 2.5% |
| System Suitability | Passes (Tailing < 1.5, Plates > 2000) | Not reported or fails criteria. |
| Chromatogram | Sharp, symmetrical main peak with a clean baseline. | Tailing main peak, multiple impurity peaks, noisy baseline. |
Potential Impurities: Impurities can arise from the manufacturing process.[20] For this compound, potential impurities could include starting materials, isomers (e.g., other bromo-dimethylquinoline positional isomers), or related substances like the des-bromo analogue (6,7-dimethylquinoline).[21][22] A high-quality CoA will not only report the total impurity level but also identify and quantify any significant individual impurities.
Part 3: Visualizing the Quality Control Workflow
To ensure the highest level of trust, the analytical tests performed for a reference standard are not isolated events. They are part of a logical, interconnected workflow designed to provide a comprehensive and validated assessment of quality.
Caption: Workflow for certifying a chemical reference standard.
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. info.docxellent.com [info.docxellent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reference Standards and Certificates of Analysis (CoAs) â life science compliance consulting – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tutorchase.com [tutorchase.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]
- 13. scialert.net [scialert.net]
- 14. researchgate.net [researchgate.net]
- 15. biomedres.us [biomedres.us]
- 16. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 17. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 21. Bedaquiline Des-Bromo Impurity | | SynZeal [synzeal.com]
- 22. synthinkchemicals.com [synthinkchemicals.com]
Comparative Molecular Docking Studies of Quinoline-Based Inhibitors: A Technical Guide
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated significant potential across various therapeutic areas, including anticancer, antimalarial, antibacterial, and antiviral applications.[1][3][4] In the realm of modern drug discovery, molecular docking serves as a critical computational tool, offering profound insights into the binding interactions between small molecules and their biological targets.[2][5] This in-silico approach accelerates the identification of promising lead compounds by predicting their binding affinity and orientation within the target's active site.[6]
This guide provides a comprehensive, in-depth comparison of molecular docking studies involving various quinoline-based inhibitors. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind experimental choices, ensuring a robust and validated approach to computational drug design.
The Scientific Foundation of Molecular Docking
Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), predicting the preferred orientation and binding affinity of the ligand when bound to the receptor's active site.[6] The process involves two key components: a search algorithm to generate a multitude of possible binding poses and a scoring function to estimate the binding free energy for each pose.[7] A lower docking score generally indicates a more favorable binding interaction.[8]
Why It Matters in Drug Discovery:
-
Efficiency and Cost-Effectiveness: Molecular docking significantly reduces the time and cost associated with drug discovery by prioritizing compounds for synthesis and in vitro testing.[6]
-
Mechanistic Insights: It provides a detailed view of the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern ligand binding. This understanding is crucial for optimizing lead compounds.[9]
-
Structure-Activity Relationship (SAR) Studies: Docking results can elucidate the relationship between a compound's structure and its biological activity, guiding the design of more potent and selective inhibitors.[4]
A Comparative Look at Quinoline-Based Inhibitors Across Different Targets
The versatility of the quinoline scaffold allows for its application against a diverse range of biological targets. The following sections provide a comparative analysis of docking studies for quinoline derivatives in key therapeutic areas.
Anticancer Agents: Targeting EGFR and Topoisomerase I
The Epidermal Growth Factor Receptor (EGFR) and Topoisomerase I (Topo 1) are well-established targets in oncology.[2][10] Quinoline derivatives have been extensively investigated as inhibitors of these proteins.[10][11]
Molecular docking studies have been instrumental in revealing how these compounds interact with the ATP-binding site of EGFR kinase and the DNA-binding site of Topo 1. For instance, one study revealed that a specific quinoline derivative, compound 4f, forms strong interactions with key amino acid residues in the active site of EGFR.[11] Another study demonstrated that compound 13 showed significant Topo 1 inhibition, with docking studies confirming its binding profile within the enzyme's active site.[10]
Antimalarial Agents: Targeting Plasmodium falciparum Enzymes
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents.[12] Quinoline-based compounds, historically effective as antimalarials, continue to be a focus of research.[12][13] Molecular docking has been employed to study the interactions of novel quinoline derivatives with key malarial targets like dihydrofolate reductase (PfDHFR) and heme detoxification pathways.[12][14] These studies help in understanding the mechanism of action and in designing compounds that can overcome resistance.[15]
Antiviral Agents: Targeting HIV Reverse Transcriptase
Quinoline derivatives have also shown promise as inhibitors of HIV reverse transcriptase (RT), a crucial enzyme in the viral life cycle.[4] Comparative docking studies have been used to evaluate the binding affinities of different quinoline-based compounds against HIV RT, often using known drugs as standards.[4] These studies have identified derivatives with high docking scores, suggesting potent inhibitory activity.[4]
Data Presentation: A Comparative Summary
To provide a clear and objective comparison, the following table summarizes the docking scores of selected quinoline derivatives against their respective protein targets from various studies. A lower docking score generally indicates a better binding affinity.
| Quinoline Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Therapeutic Area | Reference |
| Compound 4f | EGFR | - | - | Anticancer | [11] |
| Compound 13 | Topoisomerase I | - | - | Anticancer | [10] |
| Compound 4 | HIV Reverse Transcriptase | 4I2P | -10.67 | Antiviral | [1][4] |
| Rilpivirine (Standard) | HIV Reverse Transcriptase | 4I2P | -8.56 | Antiviral | [1] |
| Quinolinyl Chalcone A4 | Pf-DHFR | - | -11.04 | Antimalarial | [14] |
| Quinoline Derivative | SARS-CoV-2 Mpro | - | - | Antiviral | [16] |
Note: Direct comparison of docking scores across different studies and software should be done with caution due to variations in algorithms and scoring functions.
Experimental Protocol: A Step-by-Step Molecular Docking Workflow
This section provides a detailed, self-validating methodology for performing a comparative molecular docking study. The causality behind each experimental choice is explained to ensure scientific rigor.
Step 1: Target Protein and Ligand Preparation
Rationale: Proper preparation of the receptor and ligand is paramount for obtaining meaningful docking results. This step ensures that the structures are in a chemically correct and energetically favorable state.[17]
-
Protein Structure Retrieval: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably with a co-crystallized ligand, which helps in defining the binding site.[17]
-
Protein Preparation:
-
Remove water molecules and any non-essential co-factors.
-
Add hydrogen atoms, as they are often missing in crystal structures.
-
Assign correct bond orders and protonation states for amino acid residues.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Structure Preparation:
-
Draw the 2D structures of the quinoline-based inhibitors using a chemical drawing software.
-
Convert the 2D structures to 3D.
-
Assign correct protonation states and perform energy minimization.[1]
-
Step 2: Defining the Binding Site and Docking Parameters
Rationale: Accurately defining the search space for docking is crucial. If a co-crystallized ligand is present, it can be used to define the center of the binding pocket.[17]
-
Grid Generation: Define a grid box that encompasses the active site of the protein. The size of the grid should be large enough to allow the ligand to move and rotate freely but not so large as to be computationally expensive.
-
Parameter Selection: Choose the appropriate docking algorithm and scoring function based on the software being used (e.g., AutoDock, Glide, GOLD).[5] The choice of algorithm can influence the thoroughness of the conformational search.
Step 3: Performing the Docking Simulation
Rationale: The docking simulation explores the conformational space of the ligand within the defined binding site and calculates the binding energy for each pose.
-
Execution: Run the docking simulation for each prepared quinoline derivative.
-
Pose Generation: The software will generate a set of possible binding poses for each ligand, ranked by their docking scores.[18]
Step 4: Analysis and Validation of Docking Results
Rationale: A critical, yet often overlooked, step is the validation of the docking protocol. This ensures the reliability and reproducibility of the results.[17]
-
Re-docking: If a co-crystallized ligand is available, extract it and re-dock it into the binding site. The protocol is considered validated if the re-docked pose has a low root-mean-square deviation (RMSD) from the crystal structure pose (typically < 2 Å).[19]
-
Pose Analysis: Visualize the top-ranked poses for each quinoline derivative. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.
-
Comparative Analysis: Compare the docking scores and binding interactions of the different quinoline derivatives. Relate these findings to any available experimental data, such as IC50 values, to establish a structure-activity relationship.[19]
Mandatory Visualization: Experimental Workflow
Caption: A streamlined workflow for comparative molecular docking studies.
Conclusion
Molecular docking is an indispensable tool in the rational design of novel quinoline-based inhibitors. By providing a detailed understanding of ligand-target interactions, it guides the optimization of lead compounds and accelerates the drug discovery process. This guide has provided a comprehensive overview of the principles, methodologies, and comparative analysis of molecular docking studies for this important class of compounds. Adherence to rigorous and validated protocols, as outlined here, is essential for generating reliable and impactful results that can drive the development of next-generation therapeutics.
References
- Seven new quinoline derivatives with different functional groups at positions 2, 3, and 4 were synthesized and subsequently assessed for their biological activities. Four synthesized compounds exhibited significant cytotoxic effects against A549 and MCF7 cells. Compound 4f demonstrated IC50 values comparable to that of the standard drug doxorubicin and showed a similar selectivity profile, exhibiting low toxicity toward healthy NIH3T3 cells. Furthermore, compound 4f displayed a strong EGFR inhibition profile with an IC50 value of 0.015 ± 0.001 µM. Molecular docking studies revealed that 4f forms strong interactions with key amino acids on the active site of EGFR. Additionally, DFT analyses were conducted to calculate dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential maps. Theoretical and experimental NMR chemical shift values showed a high correlation and confirmed the consistency of the computational results. These results indicate the potential of quinoline derivatives, especially of compound 4f, as promising candidates for the development of chemotherapeutic agents. PubMed. [Link]
- Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry. [Link]
- Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. PubMed. [Link]
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. [Link]
- How to validate the molecular docking results?
- Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential.
- Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs.
- Comprehensive review on current developments of quinoline-based anticancer agents.
- How can I validate docking result without a co-crystallized ligand?
- Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Deriv
- NovaDock Molecular Docking Software. DNASTAR. [Link]
- Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. [Link]
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. [Link]
- Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity.
- Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
- DOCKING.
- Validation of docking performance in context of a structural water molecule-using model system. DiVA portal. [Link]
- Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Deriv
- Anti-malarial, cytotoxicity and molecular docking studies of quinolinyl chalcones as potential anti-malarial agent. PubMed. [Link]
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation.
- 7 Expert Tips for Perfect Molecular Docking. YouTube. [Link]
- Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Semantic Scholar. [Link]
- Schrödinger. Schrödinger. [Link]
- Best Practices in Docking and Activity Prediction.
- In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. BonViewPress. [Link]
- Best Practices in Docking and Activity Prediction. bioRxiv. [Link]
- A Beginner's Guide to Molecular Docking. ETFLIN. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 4. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 6. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 9. youtube.com [youtube.com]
- 10. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Anti-malarial, cytotoxicity and molecular docking studies of quinolinyl chalcones as potential anti-malarial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ojs.bonviewpress.com [ojs.bonviewpress.com]
- 17. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. etflin.com [etflin.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Halogenated Quinolines
For researchers, scientists, and professionals in drug development, the robust and reliable analysis of halogenated quinolines is paramount. These compounds, integral to numerous pharmaceutical agents, demand analytical methods that are not only accurate and precise but also consistent across different laboratories and platforms. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) for the analysis of halogenated quinolines. Supported by experimental data and grounded in regulatory principles, this document serves as a practical resource for method development, validation, and inter-laboratory transfer.
The Imperative of Cross-Validation in Pharmaceutical Analysis
The transfer of an analytical method from a developing laboratory to a receiving laboratory is a critical juncture in the pharmaceutical lifecycle.[1][2] This process, known as inter-laboratory cross-validation, ensures that a validated analytical procedure yields consistent and reliable results regardless of the testing site, personnel, or equipment.[2] The primary objective is to qualify the receiving laboratory to perform the method as intended, thereby maintaining data integrity and ensuring regulatory compliance.[2][3]
The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, with the recently updated Q2(R2) guideline emphasizing a lifecycle approach to method validation.[4] This modern perspective underscores that validation is not a singular event but a continuous process of ensuring a method's fitness for its intended purpose.[4]
This guide will explore the cross-validation of three key analytical techniques, providing the scientific rationale behind experimental choices and detailed protocols to ensure self-validating systems.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for halogenated quinolines depends on several factors, including the analyte's volatility, thermal stability, polarity, and the required sensitivity and selectivity of the analysis.[5]
dot
Caption: Selection of analytical technique based on analyte properties.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds, particularly those that are non-volatile or thermally labile.[5] For halogenated quinolines, reversed-phase HPLC with UV detection is a common and robust approach.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and thermally stable compounds.[6]
Capillary Electrophoresis (CE)
Capillary electrophoresis separates charged molecules based on their electrophoretic mobility in an electric field.[7][8] It offers high separation efficiency, short analysis times, and requires minimal sample volumes.[7] CE is particularly advantageous for the separation of isomers and charged halogenated quinoline derivatives.[9]
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and CE for the analysis of halogenated quinolines, based on data from analogous compounds.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 1 ng/mL | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL | 0.5 - 5 ng/mL | 30 - 150 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2% | < 5% | < 5% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following are representative protocols for the analysis of a model halogenated quinoline, 5-chloroquinoline.
Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from its degradation products, ensuring that the analytical method is specific.[10][11]
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of 5-chloroquinoline and its degradation products.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a phosphate buffer (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.[12]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of 5-chloroquinoline in the mobile phase. Create a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing 5-chloroquinoline in the mobile phase to a known concentration.
-
Forced Degradation Study: To demonstrate specificity, forced degradation studies are performed.[13][14]
-
Analysis: Inject the standard solutions, sample solution, and stressed samples into the HPLC system.
-
System Suitability: Ensure the system suitability parameters (e.g., tailing factor, theoretical plates, and repeatability) meet the predefined acceptance criteria.
dot
Caption: A typical experimental workflow for HPLC analysis.
GC-MS Methodology
Objective: To develop a sensitive and specific GC-MS method for the quantification of 5-chloroquinoline.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate.[6]
-
Oven Temperature Program: Start at a low temperature and ramp up to a final temperature to ensure good separation. A typical program might start at 90°C, hold for 2 minutes, then ramp at 20°C/min to 260°C and hold for 3 minutes.[6]
-
Inlet Temperature: 250°C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity. The characteristic ions for 5-chloroquinoline would be monitored. For chlorinated compounds, the isotopic pattern of chlorine (M and M+2 peaks in a ~3:1 ratio) is a key identifier.[15]
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of 5-chloroquinoline in a volatile organic solvent like toluene.[6] Create a series of working standards by serial dilution.
-
Sample Preparation: Extract the sample containing 5-chloroquinoline with a suitable solvent and dilute to an appropriate concentration.
-
Analysis: Inject the prepared standards and samples into the GC-MS system.
-
Quantification: Use the peak area of a characteristic ion in SIM mode for quantification against the calibration curve.
dot
Caption: A typical experimental workflow for GC-MS analysis.
Capillary Electrophoresis Methodology
Objective: To develop a high-efficiency CE method for the separation of 5-chloroquinoline from its isomers and related substances.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution such as sodium tetraborate at a specific pH (e.g., pH 8.1) can be effective for separating quinolones.[7] The addition of an organic modifier like methanol may be necessary to improve resolution.[7] For chiral separations of quinoline diastereomers, a chiral selector like beta-cyclodextrin can be incorporated into the BGE.[9]
-
Voltage: A high voltage is applied across the capillary.
-
Detection: UV detection at a suitable wavelength.
Procedure:
-
Standard and Sample Preparation: Dissolve standards and samples in the BGE or a compatible solvent.
-
Capillary Conditioning: Condition the capillary with the BGE before each run to ensure reproducible migration times.
-
Injection: Inject a small plug of the sample into the capillary.
-
Separation and Detection: Apply the voltage to initiate the electrophoretic separation. Monitor the separation at the detector.
dot
Caption: A typical experimental workflow for CE analysis.
Cross-Validation Protocol: A Step-by-Step Guide for Method Transfer
A well-defined protocol is essential for a successful analytical method transfer.[16][17][18] This protocol should be agreed upon by both the transferring and receiving laboratories before the commencement of the study.[16]
Objective: To demonstrate that the receiving laboratory can achieve comparable results to the transferring laboratory using the specified analytical method for the analysis of a halogenated quinoline.
Responsibilities:
-
Transferring Laboratory (TL): Provides the validated analytical method, training, and characterized samples.
-
Receiving Laboratory (RL): Executes the method as per the protocol and generates the data for comparison.
Materials:
-
Homogeneous batch of the halogenated quinoline drug substance or product.
-
Reference standards.
-
All necessary reagents and columns as specified in the analytical method.
Procedure:
-
Protocol Agreement: Both laboratories formally agree on the transfer protocol, including the experimental design and acceptance criteria.[16]
-
Training: The TL provides comprehensive training to the analysts at the RL.
-
Method Execution: Both laboratories analyze the same batch of samples in replicate (e.g., n=6).
-
Data Reporting: Both laboratories report their results, including all raw data and system suitability parameters.
-
Statistical Analysis: The results from both laboratories are statistically compared. A common approach is to use a t-test to compare the means and an F-test to compare the variances.[16]
Acceptance Criteria: The acceptance criteria should be predefined in the protocol.[16][19] Typical acceptance criteria for the transfer of an assay method are:
-
The mean result from the RL should be within ±2% of the mean result from the TL.
-
The precision of the results from the RL should be comparable to that of the TL (e.g., %RSD < 2%).
-
There should be no statistically significant difference between the means and variances of the two laboratories at a 95% confidence level.
dot
Caption: A generalized workflow for the cross-validation process.
Conclusion: Ensuring Analytical Excellence
The cross-validation of analytical methods for halogenated quinolines is a scientifically rigorous process that underpins the reliability of pharmaceutical quality control. The choice between HPLC, GC-MS, and CE should be guided by the specific analytical requirements and the physicochemical properties of the analyte. By adhering to the principles outlined in this guide, including the adoption of detailed experimental protocols and a robust cross-validation plan, researchers and drug development professionals can ensure the generation of consistent, reliable, and compliant analytical data. This commitment to analytical excellence is fundamental to ensuring the safety and efficacy of pharmaceutical products.
References
- Determination of quinolones in plasma samples by capillary electrophoresis using solid-phase extraction. PubMed.
- HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech.
- Analytical Method Transfer. LCGC International.
- Validation of analytical procedures Q2(R2). ICH.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.
- Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.
- Importance of acceptance criteria in analytical method transfer. GMP SOP.
- Writing a Protocol for Analytical Method Transfer. Pharma Validation.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- Analytical Method Transfer (USP 1224) Guideline. Pharma Beginners.
- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. IJRPR.
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research.
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH.
- Mechanism of BDQ forced degradation products. ResearchGate.
- Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. PMC - NIH.
- Forced Degradation Studies. MedCrave online.
- Capillary electrophoresis–mass spectrometry. Wikipedia.
- Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- Bioanalytical Method Development and Validation Services. Charles River Laboratories.
- Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ.
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC.
- Capillary electrophoretic separation, immunochemical recognition and analysis of the diastereomers quinine and quinidine and two quinidine metabolites in body fluids. PubMed.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. ResearchGate.
- Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications—Upd. Springer.
- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Electrophoretic behaviour of quinolones in capillary electrophoresis. Effect of pH and evaluation of ionization constants. PubMed.
- Capillary Electrophoresis-based Separations* – Short Stories in Instrumental Analytical Chemistry. British Columbia/Yukon Open Authoring Platform.
- Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Atlantis Press.
- A Comprehensive Review on Capillary Electrophoresis–Mass Spectrometry in Advancing Biomolecular Research. PMC - NIH.
- GCMS 3 Fragmentation Patterns. YouTube.
- Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples. ResearchGate.
- Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. MDPI.
- Determination of Quinoline in Textiles by High- Performance Liquid Chromatography. ResearchGate.
- Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples. MDPI.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. gmpsop.com [gmpsop.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. madison-proceedings.com [madison-proceedings.com]
- 7. Determination of quinolones in plasma samples by capillary electrophoresis using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophoretic behaviour of quinolones in capillary electrophoresis. Effect of pH and evaluation of ionization constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capillary electrophoretic separation, immunochemical recognition and analysis of the diastereomers quinine and quinidine and two quinidine metabolites in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Writing a Protocol for Analytical Method Transfer – Pharma Validation [pharmavalidation.in]
- 18. pharmabeginers.com [pharmabeginers.com]
- 19. demarcheiso17025.com [demarcheiso17025.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-6,7-dimethylquinoline: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop; it is a critical component of laboratory safety and environmental stewardship. The proper disposal of chemical reagents, such as 4-Bromo-6,7-dimethylquinoline, is not merely a regulatory formality but a cornerstone of a responsible and safe research environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[1] Quinoline and its derivatives can also pose risks of liver damage with significant exposure.[2]
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[1][3]
-
Environmental Hazard: As a halogenated organic compound, it is presumed to be persistent and potentially harmful to aquatic life. Discharge into the environment must be strictly avoided.[4]
A thorough risk assessment should be conducted before handling this compound, considering the quantities used and the specific laboratory procedures involved.
Personal Protective Equipment (PPE) and Handling Precautions
To mitigate the risks associated with handling this compound, all personnel must use appropriate PPE and adhere to strict handling protocols.
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use and changed immediately if contaminated.[4]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used in a well-ventilated area, preferably within a chemical fume hood.[4]
Safe Handling Practices:
-
Always handle this compound in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
Waste Characterization and Segregation: The First Step to Proper Disposal
Proper segregation of chemical waste is paramount for both safety and cost-effective disposal. This compound is classified as a halogenated organic solid waste .
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated waste streams.[5][6] Co-mingling can result in the entire volume being classified as the most hazardous and expensive category to dispose of.
-
Solid vs. Liquid: Keep solid waste, like this compound powder, separate from liquid waste.
-
Compatibility: Do not mix with incompatible waste streams such as acids, bases, or strong oxidizing agents to prevent potentially violent reactions.[7]
The following diagram illustrates the decision-making process for waste segregation.
Sources
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Bromo-6,7-dimethylquinoline
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational plans for researchers, scientists, and drug development professionals handling 4-Bromo-6,7-dimethylquinoline. By synthesizing technical data with field-proven safety practices, this document aims to be your preferred source for ensuring a safe and compliant laboratory environment.
Hazard Assessment & Risk Profile
Based on this data, this compound should be handled as a substance that is potentially:
-
Harmful if swallowed, in contact with skin, or inhaled .[1]
-
A cause of serious eye irritation or damage .[2]
-
A respiratory tract irritant , particularly in its powdered form.[2][4]
-
Toxic to aquatic life , necessitating careful disposal to prevent environmental release.[5]
Given its nature as a solid, the primary physical risk is the generation of fine dust during handling, which increases the likelihood of inhalation and inadvertent contact with skin and eyes.[6]
The Hierarchy of Controls: Your Primary Defense
Before relying on PPE, the most effective way to mitigate exposure is through engineering and administrative controls. PPE is the final, essential barrier between you and the chemical hazard.
-
Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound, especially when handling the solid.[7][8] This contains dust and vapors at the source, protecting your breathing zone. Ensure the fume hood has a valid inspection sticker and proper airflow.
-
Administrative Controls: Establish a designated area for working with this compound.[7] Ensure all personnel are trained on the specific hazards and procedures outlined in this guide. Never work alone when handling highly hazardous chemicals.[9]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Specification | Causality and Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a robust chemical barrier against brominated aromatic compounds. Always inspect gloves for punctures or degradation before use. For prolonged tasks or when handling solutions, consider double-gloving.[6][8] |
| Eye & Face Protection | Chemical Splash Goggles | Essential for protecting the eyes from airborne powder and accidental splashes of solutions.[8] |
| Face Shield (over goggles) | Required when there is a significant risk of splashing, such as during bulk transfers, preparing concentrated solutions, or during spill cleanup. A face shield protects the entire face from contact.[8][10] | |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. A standard lab coat is sufficient for small-scale work.[10] |
| Chemical-Resistant Apron | Recommended when handling larger quantities where splashes are more likely, worn over the lab coat for an additional layer of protection.[8] | |
| Respiratory Protection | N95 Particulate Respirator | May be required for weighing fine powders if a fume hood is not available, though this is strongly discouraged. Its use requires enrollment in a respiratory protection program with fit-testing.[11][12] |
| Air-Purifying Respirator with Organic Vapor Cartridges | Necessary during a large spill cleanup or if engineering controls fail, to protect against potential vapors.[12] |
Procedural Guidance: From Weighing to Disposal
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure.
Preparing the Workspace
-
Designate the Area: All work must be performed inside a certified chemical fume hood.[7]
-
Prepare Surfaces: Cover the work surface with absorbent, disposable bench paper. This simplifies cleanup in case of a small spill.
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles, and a dedicated waste container) inside the fume hood before introducing the chemical.
Step-by-Step: Weighing and Handling the Solid Compound
-
Don PPE: Before handling the primary container, put on your lab coat, chemical splash goggles, and nitrile gloves.
-
Transfer to Hood: Transport the sealed container of this compound to the fume hood.
-
Minimize Dust: Open the container inside the hood. Use gentle scooping motions with a spatula to transfer the solid to a weigh boat. Avoid any actions that could create airborne dust.[6]
-
Seal Immediately: Tightly close the primary container as soon as the desired amount is weighed.
-
Clean Tools: Clean the spatula by rinsing it with a suitable solvent (e.g., acetone) into the halogenated waste container.
Emergency Procedures: Spills & Exposure
| Scenario | Immediate Action Protocol |
| Minor Spill (in fume hood) | 1. Alert nearby personnel. 2. Use absorbent pads to soak up any liquid or gently cover powder with absorbent material. 3. Wipe the area clean, placing all contaminated materials into the sealed hazardous waste container.[4] |
| Major Spill (outside fume hood) | 1. Evacuate the immediate area. Alert all personnel and your supervisor. 2. If safe to do so, close the doors to the lab to contain vapors. 3. Contact your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean a large spill without proper training and respiratory protection. |
| Skin Contact | 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and gloves.[1][3][13] 2. Use a safety shower if the contact area is large. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][13][14] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
Decontamination & Waste Disposal Plan
Proper management of halogenated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
Halogenated organic waste must be collected separately from non-halogenated waste.[7][15][16] Co-mingling waste streams can create dangerous reactions and significantly complicates the disposal process.
Disposal Protocol
-
Designated Container: Use a clearly labeled, non-reactive waste container specifically for "Halogenated Organic Waste".[7][15] The label must include the full chemical names of the contents.
-
Collect All Waste: This includes any unused this compound, contaminated solutions, and the initial solvent rinses from cleaning glassware.[7]
-
Container Storage: Keep the waste container tightly sealed when not in use. Store it in a designated, well-ventilated satellite accumulation area away from incompatible materials.[7][9][17]
-
Final Disposal: Arrange for pickup and disposal through your institution's certified EHS department.[7] Do not pour this chemical down the drain.[6] Combustible packaging can be disposed of via controlled incineration with flue gas scrubbing.[6]
Visualization: PPE Selection Workflow
The following diagram outlines the logical workflow for selecting and using appropriate PPE when handling this compound.
Caption: PPE selection and operational workflow for handling this compound.
References
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. (n.d.). Benchchem. Retrieved January 7, 2026.
- Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved January 7, 2026.
- 4-BROMO-6-NITROQUINOLINE Safety Data Sheet. (2025, July 19). ChemicalBook. Retrieved January 7, 2026.
- 4-Bromo-5,7-dimethylquinoline. (n.d.). Sigma-Aldrich. Retrieved January 7, 2026.
- Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment. Retrieved January 7, 2026.
- 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline Safety Data Sheet. (n.d.). AK Scientific, Inc. Retrieved January 7, 2026.
- 4-Bromo-2-methylaniline Safety Data Sheet. (2025, December 22). Fisher Scientific. Retrieved January 7, 2026.
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. (n.d.). Benchchem. Retrieved January 7, 2026.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved January 7, 2026.
- The OSHA Chemical Storage Requirements. (2022, June 10).
- 4-Bromo-N,N-dimethyl-benzenamine Safety Data Sheet. (n.d.). Fisher Scientific. Retrieved January 7, 2026.
- 4-Bromo-N,N-dimethylaniline Safety Data Sheet. (2025, November 6). Sigma-Aldrich. Retrieved January 7, 2026.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved January 7, 2026.
- 6-Bromo-4-chloroquinoline Safety Data Sheet. (2024, March 31). Fisher Scientific. Retrieved January 7, 2026.
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). National Institute for Occupational Safety and Health. Retrieved January 7, 2026.
- Quinone. (2016, April 11). CDC - NIOSH Pocket Guide to Chemical Hazards. Retrieved January 7, 2026.
- 4-Bromo-6-fluoroquinoline Safety Data Sheet. (2023, December 9). Apollo Scientific. Retrieved January 7, 2026.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved January 7, 2026.
- How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved January 7, 2026.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). National Institute for Occupational Safety and Health. Retrieved January 7, 2026.
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved January 7, 2026.
- What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage. Retrieved January 7, 2026.
- QUINOLINE FOR SYNTHESIS Safety Data Sheet. (n.d.). Loba Chemie. Retrieved January 7, 2026.
- 6-Bromo-2-methylquinoline Safety Data Sheet. (2025, July 31). ChemScene. Retrieved January 7, 2026.
- 4-Bromo-2-methylquinoline Safety Data Sheet. (n.d.). CymitQuimica. Retrieved January 7, 2026.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention. Retrieved January 7, 2026.
- QUINOLINE. (n.d.). CAMEO Chemicals - NOAA. Retrieved January 7, 2026.
- Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. Retrieved January 7, 2026.
- Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. (n.d.). Benchchem. Retrieved January 7, 2026.
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. lobachemie.com [lobachemie.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. capitalresin.com [capitalresin.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pppmag.com [pppmag.com]
- 12. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 13. aksci.com [aksci.com]
- 14. downloads.ossila.com [downloads.ossila.com]
- 15. ethz.ch [ethz.ch]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
